1,4-Di(1H-imidazol-1-yl)butane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-imidazol-1-ylbutyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1(5-13-7-3-11-9-13)2-6-14-8-4-12-10-14/h3-4,7-10H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCPYQSYWVJQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295191 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69506-86-1 | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69506-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,4-Butanediyl)bis(imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Di(1H-imidazol-1-yl)butane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-di(1H-imidazol-1-yl)butane, a versatile bis-imidazole compound. The document details a robust and reproducible synthetic protocol, delving into the underlying reaction mechanism and critical experimental parameters. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the target compound, ensuring its structural integrity and purity. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the efficient preparation and validation of this compound for a range of scientific applications.
Introduction: The Significance of this compound
Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purine bases of DNA.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring make it a privileged scaffold in medicinal chemistry and drug design.[1][2] Bis-imidazole derivatives, which feature two imidazole rings connected by a linker, have garnered significant attention due to their diverse applications as ligands in coordination chemistry, precursors to N-heterocyclic carbenes (NHCs), and as key components in the synthesis of ionic liquids and functional polymers.[2][3][4]
This compound, with its flexible butane linker, is a particularly noteworthy member of this class of compounds. The conformational flexibility imparted by the four-carbon chain allows the two imidazole moieties to adopt various spatial orientations, making it an adaptable ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse topologies and properties.[5] Furthermore, this compound serves as a crucial starting material for the synthesis of dicationic ionic liquids, which have shown promise as metal-free catalysts in polymerization reactions.[6]
This guide will provide a detailed exploration of a common and effective method for the synthesis of this compound, followed by a thorough discussion of the analytical techniques required for its comprehensive characterization.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between imidazole and a suitable 1,4-dihaloalkane, such as 1,4-dibromobutane. The reaction is facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[6]
Materials:
-
Imidazole
-
1,4-Dibromobutane
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH₃CN)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Deprotonation of Imidazole: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (2.0 equivalents) and a base such as sodium hydroxide (2.0 equivalents) or potassium carbonate (2.2 equivalents) in a suitable solvent like DMSO or acetonitrile.[6][7]
-
Reaction Mixture Assembly: Stir the mixture at room temperature for 15 minutes to facilitate the deprotonation of imidazole, forming the imidazolide anion.[7]
-
Addition of Alkylating Agent: Slowly add 1,4-dibromobutane (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and stir vigorously for 24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salt byproduct (e.g., NaBr).[6]
-
If DMSO is used as the solvent, pour the filtrate into ice-water and extract the aqueous mixture with ethyl acetate.[7] If acetonitrile is used, evaporate the solvent under reduced pressure.[7]
-
Wash the combined organic layers with water and then with a brine solution.[7]
-
Dry the organic phase over anhydrous magnesium sulfate.[7]
-
Evaporate the solvent in vacuo to obtain the crude product.[7]
-
-
Purification: The crude product can be purified by recrystallization from deionized water or by column chromatography to yield this compound as a white solid.[6]
Mechanistic Considerations and Causality
The choice of base and solvent is crucial for the success of this synthesis. Strong bases like sodium hydroxide or sodium hydride are effective in deprotonating imidazole, which has a pKa of approximately 14.5.[6][8] The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon atoms of 1,4-dibromobutane in a classic SN2 reaction.
Polar aprotic solvents such as DMSO and acetonitrile are preferred as they can dissolve the ionic intermediates and reactants while not participating in hydrogen bonding, which could solvate and deactivate the nucleophile. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the expected signals are:
-
A multiplet around 1.77 ppm corresponding to the four protons of the two central methylene groups (-NCH₂(CH₂ )₂CH₂N-).[6]
-
A multiplet around 4.05 ppm corresponding to the four protons of the two methylene groups attached to the nitrogen atoms (-NCH₂ (CH₂)₂CH₂N -).[6]
-
Two broad singlets around 6.98 and 7.12 ppm for the two different protons on the C4 and C5 positions of the imidazole rings.[6]
-
A singlet around 7.65 ppm for the proton on the C2 position of the imidazole rings.[6]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The expected signals for this compound are:
-
A signal around 29.1 ppm for the two central methylene carbons (-NCH₂( C H₂)₂CH₂N-).[6]
-
A signal around 47.3 ppm for the two methylene carbons attached to the nitrogen atoms (-N C H₂(CH₂)₂C H₂N-).[6]
-
Signals around 120.5 and 129.2 ppm for the C4 and C5 carbons of the imidazole rings.[6]
-
A signal around 138.4 ppm for the C2 carbon of the imidazole ring.[6]
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~1.77 | m |
| ~4.05 | m |
| ~6.98 | br s |
| ~7.12 | br s |
| ~7.65 | s |
Data is referenced from a study where the spectrum was recorded in Methanol-d₄.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) is commonly used. The expected result would be the observation of the protonated molecular ion [M+H]⁺ with a calculated m/z of 191.1297.[6] The experimental finding of a value very close to this, such as 191.1293, would strongly support the successful synthesis of the target molecule.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching of the alkane chain around 2937 cm⁻¹.[6]
-
C=C and C=N stretching of the imidazole ring in the region of 1653-1609 cm⁻¹.[6]
-
C-N stretching around 1231 cm⁻¹.[6]
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₀H₁₄N₄. This analysis is a crucial final step in confirming the purity and elemental composition of the synthesized product.
Applications in Drug Development and Beyond
The versatile nature of this compound and its derivatives makes them valuable in various fields, including:
-
Medicinal Chemistry: As linkers in the design of novel drug candidates, where the imidazole moieties can interact with biological targets. Bis-imidazole compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]
-
Materials Science: As organic linkers for the construction of Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.[5]
-
Catalysis: As precursors to dicationic ionic liquids that can act as efficient and recyclable metal-free catalysts for various organic transformations, such as ring-opening polymerization.[6]
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined experimental protocol and employing the described analytical techniques, researchers can confidently prepare and validate this important chemical building block. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only reproduce this synthesis but also to adapt and innovate upon it for their specific research needs. The diverse potential applications of this compound underscore its significance as a valuable compound for further exploration in both academic and industrial research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. globaljournals.org [globaljournals.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure of 1,4-Di(1H-imidazol-1-yl)butane for Advanced Research Applications
Introduction: The Architectural Significance of a Flexible Linker
In the realms of supramolecular chemistry, materials science, and drug development, the design and synthesis of molecules that can serve as reliable building blocks are of paramount importance. 1,4-Di(1H-imidazol-1-yl)butane, often abbreviated as 'bimb' in literature, stands out as a molecule of significant interest. It is characterized by two terminal imidazole rings connected by a flexible four-carbon aliphatic chain. This unique architecture imparts a combination of rigidity from the aromatic imidazole moieties and conformational flexibility from the butane spacer.
The imidazole ring itself is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] Consequently, understanding the structural and physicochemical properties of imidazole-containing synthons like this compound is crucial for the rational design of novel therapeutic agents.
Furthermore, its role as a versatile N-donor ligand has established it as a critical component in the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4][5][6] The ability of the butane chain to bend and rotate allows it to bridge metal centers at various distances and angles, leading to a rich diversity of network topologies and, consequently, materials with tunable properties for applications in catalysis, gas storage, and sensing.[3]
This guide provides an in-depth technical overview of the synthesis, crystallization, and definitive crystal structure of this compound, offering field-proven insights for researchers, materials scientists, and drug development professionals.
Part 1: Synthesis and Crystallization: From Reagents to Single Crystal
Causality Behind Experimental Choices
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The choice of reagents and conditions is dictated by the need for high purity, which is a non-negotiable prerequisite for successful crystallogenesis. Imidazole's acidic proton (on the nitrogen) can be readily removed by a strong base like sodium hydroxide (NaOH) to form the imidazolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon atoms of a difunctionalized alkane, such as 1,4-dibromobutane. Dimethyl sulfoxide (DMSO) is often selected as the solvent due to its high boiling point, allowing for elevated reaction temperatures to drive the substitution, and its ability to dissolve both the organic and inorganic reagents.[7]
The crystallization process is equally critical. For a flexible molecule like this, obtaining single crystals suitable for X-ray diffraction can be challenging. The chosen method of slow evaporation from an aqueous ethanol solution is a trusted technique that allows molecules to self-assemble into a highly ordered lattice gradually, minimizing defects and yielding high-quality crystals.[1] The presence of water in the crystallization medium can lead to the formation of a hydrate, where water molecules are incorporated into the crystal lattice, often stabilizing the structure through hydrogen bonding.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[7]
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark apparatus, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.93 g, 73.26 mmol).
-
Solvent Addition: Add 40 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Deprotonation: Heat the mixture in an oil bath at 150 °C with stirring for 2 hours. This step facilitates the deprotonation of imidazole to form the sodium imidazolide salt.
-
Alkylation: After cooling, add 1,4-dibromobutane (7.93 g, 36.73 mmol) to the reaction mixture.
-
Reaction: Reheat the mixture and stir at 100 °C for 24 hours to allow for the nucleophilic substitution reaction to proceed to completion.
-
Work-up: Cool the reaction to room temperature. A solid byproduct, sodium bromide (NaBr), will have precipitated. Filter the mixture to remove the NaBr and wash the solid with toluene (10 mL).
-
Purification: Evaporate the filtrate to dryness under reduced pressure. The resulting crude product is then recrystallized from deionized water to yield pure this compound as white needle-like crystals.[7]
Experimental Protocol: Single Crystal Growth
This protocol is based on the successful crystallization of the dihydrate form of the title compound.[1]
-
Solution Preparation: Dissolve the synthesized this compound in a minimal amount of an aqueous ethanol solution.
-
Slow Evaporation: Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.
-
Crystal Formation: Colorless, diffraction-quality single crystals are typically formed over a period of several days to a week.
Workflow Diagram: Synthesis and Crystallization
Caption: Workflow for the synthesis and single-crystal growth of this compound.
Part 2: Crystallographic Analysis
The Crystal Structure of this compound Dihydrate
Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of a compound in its solid state. For this compound, the crystal structure has been determined for its dihydrate form (DImB·2H₂O).[1] This analysis reveals not only the precise bond lengths and angles within the molecule but also how individual molecules pack together to form a stable, repeating lattice, governed by intermolecular forces.
The key finding from the crystallographic analysis is that the molecule resides on a crystallographic center of inversion. This means the asymmetric unit—the smallest unique part of the structure from which the entire lattice can be generated by symmetry operations—consists of only half of the bimb molecule and one molecule of water.[1] The full bimb molecule is generated by the inversion symmetry operation, imparting a centrosymmetric conformation to the flexible butyl chain in the crystalline state.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound dihydrate.[1]
| Parameter | Value |
| Chemical Formula | C₁₀H₁₄N₄ · 2H₂O |
| Formula Weight | 226.28 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.7805(4) |
| b (Å) | 5.22600(10) |
| c (Å) | 15.6110(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1204.97(5) |
| Z | 4 |
Z = number of formula units per unit cell.
Supramolecular Assembly and the Role of Water
In the crystal lattice, the water molecules are not passive occupants; they are integral to the stability of the supramolecular architecture. They act as hydrogen bond bridges, linking adjacent molecules of this compound. These hydrogen bonding interactions, along with other weaker van der Waals forces, dictate the overall packing arrangement, creating a robust three-dimensional network. Understanding this network is critical for predicting material properties like solubility and dissolution rates, which are of high importance in drug development.[1]
Logical Relationship Diagramdot
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly[[[μ-1,1′-(butane-1,4-diyl)diimidazole-κ2 N 3:N 3′](μ-cyclohexane-1,4-dicarboxylato-κ4 O 1,O 1′:O 4,O 4′)nickel(II)] 0.25-hydrate] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic and Structural Characterization of 1,4-Di(1H-imidazol-1-yl)butane
This guide provides a comprehensive technical overview of the spectroscopic and structural properties of 1,4-Di(1H-imidazol-1-yl)butane, a versatile bifunctional ligand extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and as a precursor in the synthesis of novel ionic liquids and functional materials. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to characterize this important chemical compound.
Introduction
This compound, often abbreviated as bimb, possesses a flexible butane linker connecting two imidazole rings. This flexibility allows it to adopt various conformations, making it an excellent building block for creating diverse and functional supramolecular architectures. A thorough understanding of its spectroscopic signature is paramount for confirming its synthesis, assessing its purity, and elucidating its coordination behavior in more complex systems. This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction data for this compound, providing expert insights into data interpretation and experimental considerations.
Molecular Structure and Conformation
The molecular structure of this compound consists of two imidazole rings linked by a central four-carbon aliphatic chain. The molecule's flexibility, stemming from the rotatable C-C and C-N bonds of the butane linker, is a key determinant of its chemical and physical properties.
Caption: Molecular structure of this compound.
In the solid state, particularly in its dihydrate form (DImB·2H₂O), the molecule adopts a centrosymmetric conformation. The asymmetric unit consists of half of the parent molecule with one water molecule.[1] The crystal structure reveals that the molecule lies on a center of inversion.[1] This inherent symmetry has a direct impact on its spectroscopic properties, particularly in the solid state.
Spectroscopic Data and Interpretation
A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound.
The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.65 | s | 2H | N=CH-N (imidazole ring) |
| 7.12 | br s | 2H | HC=CHNCH₂ (imidazole ring) |
| 6.98 | br s | 2H | HC=CHNCH₂ (imidazole ring) |
| 4.05 | m | 4H | NCH₂(CH₂)₂CH₂N |
| 1.77 | m | 4H | NCH₂(CH₂)₂CH₂N |
Data obtained in Methanol-d₄ at 500 MHz.[2]
Interpretation:
-
Imidazole Protons: The three distinct signals in the aromatic region (δ 6.9-7.7 ppm) are characteristic of the imidazole ring protons. The downfield singlet at δ 7.65 ppm corresponds to the proton at the C2 position, situated between the two nitrogen atoms. The two broader singlets at δ 7.12 and 6.98 ppm are assigned to the protons at the C4 and C5 positions.
-
Butane Linker Protons: The aliphatic region of the spectrum is characterized by two multiplets. The multiplet at δ 4.05 ppm corresponds to the methylene protons directly attached to the imidazole nitrogen atoms (NCH₂). The upfield multiplet at δ 1.77 ppm is assigned to the central methylene protons of the butane chain (NCH₂CH₂). The integration of these signals (4H each) is consistent with the molecular structure.
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 138.4 | N=CH-N (imidazole ring) |
| 129.2 | HC=CHNCH₂ (imidazole ring) |
| 120.5 | HC=CHNCH₂ (imidazole ring) |
| 47.3 | NCH₂(CH₂)₂CH₂N |
| 29.1 | NCH₂(CH₂)₂CH₂N |
Data obtained in Methanol-d₄ at 125 MHz.[2]
Interpretation:
-
Imidazole Carbons: Three signals are observed in the downfield region, corresponding to the three distinct carbon environments in the imidazole ring. The signal at δ 138.4 ppm is assigned to the C2 carbon, while the signals at δ 129.2 and 120.5 ppm correspond to the C4 and C5 carbons.
-
Butane Linker Carbons: In the aliphatic region, two signals are present. The signal at δ 47.3 ppm is attributed to the methylene carbons bonded to the nitrogen atoms (NCH₂), and the signal at δ 29.1 ppm corresponds to the inner methylene carbons of the butane chain (NCH₂CH₂).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2937 | Medium | C-H stretching (aliphatic) |
| 1653 | Medium | C=C stretching (imidazole ring) |
| 1609 | Medium | C=N stretching (imidazole ring) |
| 1231 | Strong | C-N stretching |
Data obtained as a thin film.[2]
Interpretation:
The IR spectrum exhibits characteristic absorption bands that confirm the presence of both the imidazole rings and the aliphatic butane linker. The C-H stretching vibrations of the butane chain are observed around 2937 cm⁻¹. The characteristic stretching vibrations of the imidazole ring, including C=C and C=N bonds, appear in the 1653-1609 cm⁻¹ region. A strong band at 1231 cm⁻¹ is indicative of the C-N stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
High-Resolution Mass Spectrometry (HRMS):
Electrospray Ionization (ESI):
Mass spectra recorded in positive ion mode (ESI+) have shown the presence of ions corresponding to [M+Na]⁺ and [2M+Na]⁺.[1]
Interpretation:
The high-resolution mass spectrometry data provides a very accurate mass measurement of the protonated molecule, confirming the elemental composition of C₁₀H₁₄N₄. The observation of sodium adducts in the ESI mass spectrum is common for molecules containing heteroatoms with lone pairs of electrons that can coordinate with sodium ions present as impurities in the sample or solvent.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established literature procedures.
Synthesis of this compound
Caption: Synthetic workflow for this compound.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole and sodium hydroxide in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 150 °C and stir for 2 hours.
-
Cool the reaction mixture and add 1,4-dibromobutane.
-
Filter the reaction mixture to remove the sodium bromide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from deionized water to obtain pure this compound as white needle-like crystals.[2]
Spectroscopic Characterization Protocols
Caption: Workflow for the spectroscopic characterization of this compound.
-
NMR Spectroscopy:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra (Fourier transformation, phasing, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
-
IR Spectroscopy:
-
Prepare the sample as a thin film on a suitable IR-transparent window (e.g., KBr or NaCl plates) or as a KBr pellet.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in the desired mass range and analyze the molecular ion peak and any fragmentation patterns. For accurate mass measurements, use a high-resolution mass spectrometer.
-
Conclusion
This technical guide has provided a detailed overview of the spectroscopic and structural characterization of this compound. The combination of NMR and IR spectroscopy, along with mass spectrometry, allows for the unambiguous identification and purity assessment of this important compound. The crystallographic data further provides valuable insights into its solid-state conformation. The experimental protocols outlined herein offer a practical guide for researchers working with this versatile building block. A thorough understanding of these analytical techniques is crucial for the successful synthesis and application of this compound in various fields of chemical science.
References
Thermal Properties of 1,4-Di(1H-imidazol-1-yl)butane: An In-depth Technical Guide
Introduction
1,4-Di(1H-imidazol-1-yl)butane, a versatile linker molecule in the synthesis of coordination polymers and metal-organic frameworks (MOFs), possesses thermal properties that are critical to its application in materials science and drug development. The stability of this compound under varying temperatures dictates its suitability for different synthetic conditions and the operational limits of the resulting materials. This technical guide provides a comprehensive overview of the thermal behavior of this compound, with a focus on its hydrated form, for which experimental data is available. We will delve into the key thermal parameters, the methodologies used for their determination, and the interpretation of the resulting data for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical characteristics is paramount before delving into its thermal properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄ | [PubChem][1] |
| Molecular Weight | 190.25 g/mol | [PubChem][1] |
| Appearance | White to light yellow powder or crystal | [TCI Chemicals] |
| CAS Number | 69506-86-1 | [TCI Chemicals] |
Thermal Analysis of this compound Dihydrate
Detailed thermal analysis has been conducted on the dihydrate form of this compound (DImB·2H₂O), providing valuable insights into its thermal stability and phase transitions. These studies typically employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the material's behavior upon heating.[2]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of this compound dihydrate reveals a multi-step decomposition process. The initial weight loss, occurring at lower temperatures, is attributed to the loss of water molecules (desolvation). This is followed by the decomposition of the anhydrous organic molecule at higher temperatures.
A study on coordination polymers incorporating 1,4-bis(1H-imidazol-1-yl)butane indicated that the decomposition of the organic linker occurs in the range of 150–300 °C, commencing with desolvation.[3] For the dihydrate form, the initial weight loss corresponding to the two water molecules is expected to occur below this range. The subsequent decomposition of the anhydrous this compound would then follow.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry provides information on the phase transitions of a material, such as melting and crystallization. For this compound dihydrate, the DSC thermogram would be expected to show an endothermic peak corresponding to the energy required to remove the water of hydration, followed by a sharp endothermic peak at the melting point of the anhydrous compound.
Experimental Protocols for Thermal Analysis
To ensure the reproducibility and accuracy of thermal property measurements, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis of compounds like this compound.
Thermogravimetric Analysis (TGA) Workflow
The following diagram illustrates a typical workflow for TGA.
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible (typically alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature to obtain the TGA curve. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum weight loss rates.
Differential Scanning Calorimetry (DSC) Workflow
The following diagram illustrates a typical workflow for DSC.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum or copper DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere around the sample. A reference pan is left empty.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected melting point (e.g., 200 °C).
-
Optionally, a cooling and second heating cycle can be performed to investigate crystallization behavior and glass transitions.
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) will appear as peaks.
Interpretation of Thermal Data and Implications for Drug Development
The thermal properties of this compound and its derivatives are of significant interest in drug development. The melting point, for instance, influences the solubility and dissolution rate of an active pharmaceutical ingredient (API). A lower melting point generally corresponds to higher solubility.
The thermal stability, as determined by TGA, is crucial for assessing the shelf-life and storage conditions of a drug substance. Decomposition at elevated temperatures can lead to a loss of potency and the formation of potentially harmful degradation products. Therefore, understanding the decomposition profile is a critical aspect of drug formulation and stability testing.
Furthermore, in the context of developing co-crystals or salts of an API with this compound as a co-former, DSC is an invaluable tool for identifying the formation of new crystalline phases with distinct thermal properties.
Conclusion
While specific thermal data for anhydrous this compound remains to be fully elucidated in publicly accessible literature, the analysis of its dihydrate form and related compounds provides a strong foundation for understanding its thermal behavior. The established methodologies of TGA and DSC are robust techniques for characterizing its stability and phase transitions. For researchers in materials science and drug development, a thorough thermal characterization of this versatile imidazole derivative is a critical step in harnessing its full potential in various applications.
References
An In-depth Technical Guide to the Solubility of 1,4-Di(1H-imidazol-1-yl)butane in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Di(1H-imidazol-1-yl)butane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the physicochemical properties of this compound, predict its solubility based on the principle of "like dissolves like," and provide detailed, field-proven protocols for the empirical determination of its solubility. This guide is structured to empower the reader with the theoretical knowledge and practical methodologies necessary to effectively work with this compound.
Introduction: Understanding the Molecule
This compound is a bifunctional organic compound featuring two imidazole rings linked by a four-carbon aliphatic chain.[1] The imidazole moiety is a key heterocyclic structure found in many biologically active molecules, imparting unique chemical properties.[2] The presence of two such rings on a flexible butane linker suggests a molecule with a complex interplay of polar and nonpolar characteristics, which will be the primary determinant of its solubility. A thorough understanding of its solubility is critical for a wide range of applications, including its use as a linker in the synthesis of metal-organic frameworks (MOFs), as a component in ionic liquids, and as a scaffold in medicinal chemistry.
Theoretical Analysis of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. To predict the solubility of this compound, we must first analyze its molecular structure and inherent properties.
Molecular Structure and Physicochemical Properties
-
Molecular Formula: C₁₀H₁₄N₄[1]
-
Molecular Weight: 190.25 g/mol [1]
-
Key Structural Features:
-
Two Imidazole Rings: These are aromatic, polar heterocycles. The nitrogen atoms in the imidazole ring are key to its polarity and hydrogen bonding capabilities.
-
Butane Linker: This is a nonpolar, flexible aliphatic chain.
-
The molecule's overall character is a hybrid of the polar imidazole groups and the nonpolar butane bridge. This duality is central to its solubility behavior.
Intermolecular Forces and Solubility Prediction
The principle of "like dissolves like" is our primary guide for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
-
Polarity: The imidazole rings contain nitrogen atoms with lone pairs of electrons, creating a dipole moment. The butane chain is nonpolar. The molecule as a whole can be considered moderately polar.
-
Hydrogen Bonding: The imidazole ring has a nitrogen atom that can act as a hydrogen bond acceptor (the pyridine-like nitrogen) and another that, when protonated, can act as a hydrogen bond donor (the pyrrole-like nitrogen).[3][4][5] This capacity for hydrogen bonding is a significant factor in its potential solubility in protic solvents.
-
Van der Waals Forces: The entire molecule will exhibit London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.
The interplay of these features can be visualized as follows:
Caption: Intermolecular interactions governing solubility.
Predicted Solubility in Common Solvents
Based on the analysis above, we can predict the solubility of this compound in different classes of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ability of the imidazole rings to form hydrogen bonds with the solvent is the dominant factor. The nonpolar butane linker may slightly reduce solubility compared to imidazole itself. Crystallization from aqueous ethanol suggests good solubility in this mixture.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | Strong dipole-dipole interactions between the polar imidazole rings and the solvent are expected. The lack of hydrogen bond donation from the solvent may make solubility slightly lower than in protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The polar imidazole rings will have unfavorable interactions with nonpolar solvents. The nonpolar butane linker is not sufficient to overcome the polarity of the imidazole moieties. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The following protocols are designed to be robust and self-validating.
Qualitative Solubility Assessment
This initial test provides a rapid assessment of solubility in a range of solvents.
Protocol:
-
Preparation: Dispense approximately 10 mg of this compound into a series of labeled small test tubes or vials.
-
Solvent Addition: To each tube, add 1 mL of a different solvent from the list of common solvents.
-
Mixing: Vigorously vortex or shake each tube for 60 seconds.
-
Observation: Visually inspect each tube for the dissolution of the solid. Observe against a contrasting background.
-
Classification:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[6][7][8][9]
Caption: Workflow for the shake-flask solubility assay.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a sealed vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Place the vial in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For best results, centrifuge the sample and then filter the supernatant through a chemically inert syringe filter (e.g., PTFE).
-
Quantification: Determine the concentration of this compound in the clear filtrate using a suitable analytical method. UV-Vis spectroscopy is a common and accessible technique.
Quantification by UV-Vis Spectroscopy
Imidazole and its derivatives absorb UV light, making UV-Vis spectroscopy a viable method for quantification.[10][11][12]
Protocol:
-
Determine λ_max: Prepare a dilute solution of this compound in the solvent of interest. Scan the absorbance from approximately 200 to 400 nm to find the wavelength of maximum absorbance (λ_max).
-
Prepare Standards: Create a series of standard solutions of known concentrations of this compound in the same solvent used for the solubility test.
-
Generate a Calibration Curve: Measure the absorbance of each standard solution at the determined λ_max. Plot absorbance versus concentration. The resulting graph should be linear, following the Beer-Lambert law.
-
Measure Sample Absorbance: Dilute the filtrate from the shake-flask experiment with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λ_max.
-
Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| DMSO | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
The experimentally determined values can then be compared to the theoretical predictions to gain a deeper understanding of the intermolecular forces driving the dissolution process.
Conclusion
The solubility of this compound is a nuanced property governed by the dual nature of its polar imidazole rings and nonpolar butane linker. This guide has provided a robust theoretical framework for predicting its solubility in a range of common laboratory solvents, alongside detailed, actionable protocols for its empirical determination. By combining theoretical understanding with rigorous experimental methodology, researchers can confidently and accurately assess the solubility of this versatile compound, enabling its effective use in a multitude of scientific applications.
References
- 1. 1,1'-(1,4-Butanediyl)bis(imidazole) | C10H14N4 | CID 5251826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Observation of the Imidazole-Imidazolium Hydrogen Bonds Responsible for Selective Proton Conductance in the Influenza A M2 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. How does imidazole affect my quantitation of protein? [qiagen.com]
A Comprehensive Technical Guide to the Synthesis of Bis(imidazole) Derivatives from 1,4-Dichlorobutane for Drug Development Professionals
Introduction: The Significance of Bis(imidazole) Scaffolds in Medicinal Chemistry
Bis(imidazole) derivatives represent a privileged scaffold in drug discovery, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] These heterocyclic compounds are integral to the development of novel therapeutic agents, with applications spanning antimicrobial, anticancer, antiviral, and anti-inflammatory domains.[1][5] The versatility of the bis(imidazole) core lies in the linker connecting the two imidazole rings. The nature of this linker, in this case, a flexible four-carbon chain derived from 1,4-dichlorobutane, critically influences the molecule's conformational freedom, which in turn dictates its interaction with biological targets. This guide provides an in-depth technical exploration of the synthesis of bis(imidazole) derivatives utilizing 1,4-dichlorobutane, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Strategy: A Mechanistic Deep Dive into Nucleophilic Substitution
The cornerstone of the synthesis of bis(imidazole) derivatives from 1,4-dichlorobutane is a classic bimolecular nucleophilic substitution (SN2) reaction.[6] The reaction proceeds through the nucleophilic attack of the imidazole ring on the electrophilic carbon atoms of 1,4-dichlorobutane.
Causality Behind Experimental Choices:
-
The Nucleophile: The imidazole ring itself is a moderate nucleophile. To enhance its reactivity, a base is employed to deprotonate the N-H proton, generating a more potent imidazolate anion.[7][8] This deprotonation significantly increases the electron density on the nitrogen atoms, thereby accelerating the nucleophilic attack.
-
The Electrophile: 1,4-Dichlorobutane serves as the dielectrophilic linker. The carbon-chlorine bonds are polarized, rendering the carbon atoms susceptible to nucleophilic attack. Chlorine is a good leaving group, facilitating the displacement reaction.
-
The Solvent: The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are ideal as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) while not strongly solvating the nucleophile, thus preserving its reactivity. A recent study also highlighted the use of dimethyl sulfoxide (DMSO) as a key polar additive to improve conversion rates, particularly in the synthesis of related bis(imidazolium) salts.[9]
Caption: SN2 mechanism for bis(imidazole) synthesis.
Field-Proven Experimental Protocol: A Self-Validating System
The following protocol for the synthesis of 1,1'-(1,4-butanediyl)bis(imidazole) is designed for reproducibility and high yield. A microwave-assisted synthesis has also been reported to reduce reaction times significantly.[10]
Materials:
-
Imidazole
-
1,4-Dichlorobutane
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (2.0 equivalents) and sodium hydroxide (2.0 equivalents) in DMSO.
-
Reagent Addition: To the stirring solution, add 1,4-dichlorobutane (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine to remove any residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure bis(imidazole) derivative.
References
- 1. globaljournals.org [globaljournals.org]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
preparation of 1,4-di(1H-imidazol-1-yl)butane dihydrate
An In-depth Technical Guide to the Preparation and Characterization of 1,4-di(1H-imidazol-1-yl)butane Dihydrate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically grounded framework for the synthesis, purification, and detailed characterization of this compound dihydrate (DImB·2H₂O). This flexible bis-imidazole ligand is a pivotal building block in supramolecular chemistry and the design of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). By elucidating the causality behind experimental choices, this document serves as an expert-level resource for researchers, chemists, and materials scientists. The protocols herein are designed to be self-validating, supported by extensive characterization data and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of a Flexible Linker
This compound, often abbreviated as 'bimb' or 'DImB', belongs to a critical class of N-donor ligands characterized by two imidazole rings separated by a flexible alkyl spacer.[1] This flexibility is paramount; unlike rigid linkers, the butane chain can bend and rotate, allowing the ligand to adapt to the specific coordination geometries of various metal ions.[1] This conformational adaptability enables the construction of a diverse array of coordination polymers with unique topologies and potential applications in gas storage, catalysis, and photoluminescence.[2][3][4]
The compound frequently crystallizes from aqueous solutions as a dihydrate, DImB·2H₂O. The presence of water molecules within the crystal lattice is not trivial; they play a crucial role in stabilizing the supramolecular architecture through hydrogen bonding.[5] Understanding the synthesis and precise structure of this hydrated form is therefore essential for its rational application in materials design. This guide presents a detailed methodology, from first principles to final validation, for preparing high-purity, crystalline this compound dihydrate.
Synthesis: A Mechanistic Approach to N-Alkylation
The synthesis of this compound is a classic example of a double N-alkylation reaction, a type of nucleophilic substitution.
Core Principles and Reagent Selection
-
Nucleophile: Imidazole (C₃H₄N₂) is a five-membered aromatic heterocycle. While it is a weak base, the proton on one of its nitrogen atoms can be removed by a stronger base.[5]
-
Base: A strong base, such as sodium hydroxide (NaOH), is employed to deprotonate imidazole. This generates the imidazolate anion, which is a significantly more potent nucleophile.
-
Electrophile: A difunctional alkylating agent, such as 1,4-dichlorobutane or 1,4-dibromobutane, provides the four-carbon spacer. The terminal halogen atoms are good leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack.[6]
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal. It effectively dissolves the ionic intermediates (sodium imidazolate) while not participating in hydrogen bonding, which could otherwise solvate and hinder the nucleophile.[6]
Reaction Mechanism
The reaction proceeds via a two-step Williamson ether-like synthesis for amines. First, the base abstracts a proton from imidazole, creating the highly reactive imidazolate anion. This anion then attacks one of the electrophilic carbons of the 1,4-dihalobutane, displacing a halide ion. The process is repeated at the other end of the butane chain with a second imidazole molecule to yield the final product.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature methods.[1][6] An alternative approach using microwave irradiation can significantly reduce reaction times.[1]
Reagents & Equipment:
-
Imidazole (2.0 eq)
-
Sodium Hydroxide (2.0 eq)
-
1,4-Dichlorobutane or 1,4-Dibromobutane (1.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (e.g., 5.00 g, 73.45 mmol) and sodium hydroxide (e.g., 2.94 g, 73.50 mmol).
-
Dissolution: Add 40 mL of DMSO to the flask.
-
Reaction Initiation: Heat the mixture to 150 °C with vigorous stirring for approximately 2 hours to ensure complete formation of the sodium imidazolate salt.
-
Addition of Electrophile: Cool the mixture to approximately 60 °C. Slowly add 1,4-dibromobutane (e.g., 3.96 g, 18.36 mmol, 0.5 eq relative to imidazole) or the molar equivalent of 1,4-dichlorobutane to the reaction mixture.
-
Reaction Completion: Maintain the temperature at 60-70 °C and continue stirring for 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate of the crude product should form.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the white solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
Purification: Crystallization of the Dihydrate
The crude product is purified by recrystallization, a process that leverages differences in solubility to separate the desired compound from impurities. Critically, using an aqueous solvent system for this step allows for the controlled incorporation of water molecules into the crystal lattice to form the stable dihydrate.
Protocol for Recrystallization:
-
Solvent Preparation: Prepare a solvent mixture of ethanol and deionized water (e.g., 1:1 v/v).
-
Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add the minimum amount of the hot aqueous ethanol solvent required to fully dissolve the solid.
-
Crystallization: Cover the flask with a watch glass or perforated parafilm and allow it to cool slowly to room temperature. For optimal crystal growth, the solution can then be stored in a refrigerator (4 °C) for 24-48 hours. The slow evaporation of the solvent is key to obtaining well-defined, single crystals.[5]
-
Collection: Collect the resulting needle-like white crystals by vacuum filtration.
-
Final Drying: Air-dry the crystals, as excessive heating can drive off the water of hydration.
Comprehensive Characterization
Definitive identification of the final product and confirmation of its dihydrate form requires a multi-technique analytical approach.
Spectroscopic Analysis
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Confirms proton environment and molecular structure. | Signals corresponding to imidazole ring protons (~6.9-7.7 ppm), N-CH₂ protons of the butane chain (~4.0 ppm), and central CH₂ protons of the chain (~1.7 ppm).[6] |
| ¹³C NMR | Confirms carbon backbone. | Signals for imidazole ring carbons (~119-138 ppm) and butane chain carbons (~27-46 ppm).[1] |
| FTIR | Identifies functional groups and water of hydration. | C-H stretching (~2940 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-N stretching (~1230 cm⁻¹), and a broad O-H stretching band (~3400 cm⁻¹) indicative of water molecules.[1][5][6] |
| Mass Spec. | Determines molecular weight of the parent molecule. | Expected [M+H]⁺ peak at m/z 191.1297.[6] |
Single-Crystal X-ray Diffraction
This is the gold standard for unambiguously determining the three-dimensional structure. Analysis of DImB·2H₂O crystals reveals the precise atomic arrangement, bond lengths, bond angles, and the role of the water molecules in the crystal packing.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [5] |
| Space Group | Pbca | [5] |
| a (Å) | 14.7805(4) | [5] |
| b (Å) | 5.22600(10) | [5] |
| c (Å) | 15.6110(4) | [5] |
| Key Finding | The asymmetric unit consists of half of the parent molecule and one water molecule, with the full structure generated by inversion symmetry. The water molecules form hydrogen bonds that link the primary molecules into a stable 3D network. | [5] |
Experimental and Characterization Workflow
The entire process from synthesis to final validation can be visualized as a logical workflow.
Caption: Workflow for the preparation and validation of DImB·2H₂O.
Conclusion and Outlook
The successful is readily achievable through a well-controlled N-alkylation reaction followed by careful recrystallization from an aqueous medium. The protocols and characterization data provided in this guide offer a reliable pathway for obtaining high-purity crystalline material. The validated structure of this versatile ligand is the critical first step for its application in the rational design of sophisticated coordination polymers and MOFs, where its flexibility and the hydrogen-bonding potential of its hydrated form can be harnessed to create novel materials with tailored properties.
References
- 1. sciforum.net [sciforum.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
CAS number 69506-86-1 properties and suppliers
An In-Depth Technical Guide to 1,4-Di(1H-imidazol-1-yl)butane (CAS 69506-86-1) for Researchers and Drug Development Professionals
Introduction
This compound, registered under CAS number 69506-86-1, is a versatile chemical compound characterized by two imidazole rings linked by a flexible four-carbon butane chain. The imidazole moiety is a cornerstone in medicinal chemistry and materials science, being a key structural component in numerous natural products like the amino acid histidine, and exhibiting a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key applications, and suppliers of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white to light yellow solid at room temperature.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69506-86-1 | [5] |
| Molecular Formula | C₁₀H₁₄N₄ | [5][6] |
| Molecular Weight | 190.25 g/mol | [5][6] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 79.2–81.9 °C | [6] |
| Purity | >95.0% (T)(HPLC) | [4] |
| Storage Temperature | Room Temperature | [4] |
Spectroscopic Data:
-
¹H NMR (500 MHz, MeOH-d₄): δ 1.77 (m, 4H, NCH₂(CH₂)₂CH₂N), 4.05 (m, 4H, NCH₂(CH₂)₂CH₂N), 6.98 (br s, 2H, HC=CHNCH₂, imidazole ring), 7.12 (br s, 2H, HC=CHNCH₂, imidazole ring), 7.65 (s, 2H, N=CH-N, imidazole ring).[6]
-
¹³C NMR (125 MHz, MeOH-d₄): δ 29.1, 47.3, 120.5, 129.2, 138.4.[6]
-
Infrared (IR) (thin film): νₘₐₓ 2937 (C−H), 1653 (C=C), 1609 (C=N), 1231 (C−N) cm⁻¹.[6]
-
High-Resolution Mass Spectrometry (HRMS) (ESI): calcd for C₁₀H₁₅N₄ [M+H]⁺: m/z 191.1297, found 191.1293.[6]
Caption: Chemical structure of this compound.
Synthesis and Characterization
This compound can be synthesized from imidazole and 1,4-dibromobutane. A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of this compound [6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.93 g, 73.26 mmol).
-
Solvent Addition: Add 40 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Initial Reaction: Stir the mixture at 150 °C for 2 hours.
-
Addition of Alkylating Agent: After cooling, add 1,4-dibromobutane (4.7 mL, 39.3 mmol) to the reaction mixture.
-
Main Reaction: Heat the mixture at 98 °C for 24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the sodium bromide byproduct and wash the solid with toluene (10 mL).
-
Evaporate the filtrate to dryness.
-
-
Purification: Recrystallize the crude product from deionized water to obtain pure this compound as white needle-like crystals.
Caption: Synthetic workflow for this compound.
Key Applications in Research and Development
Coordination Chemistry and Materials Science
This compound is widely utilized as a flexible N-donor ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1][7] The butane linker allows for conformational flexibility, enabling the formation of diverse and intricate supramolecular architectures.[7] These materials have potential applications in catalysis, gas storage and separation, and as luminescent materials.
Organic Synthesis
This compound has been demonstrated to be an effective promoter in organic synthesis. For instance, it can be used as a recyclable acid-scavenging agent in the mechanosynthesis of N-methyl imines under solvent-free conditions, highlighting its utility in green chemistry applications.[1]
Potential in Drug Discovery and Medicinal Chemistry
While specific biological activity studies on this compound are not extensively reported, the broader class of bis(imidazole) and bis(benzimidazole) derivatives are known to possess a range of biological activities, including antitumor and antimicrobial properties.[8][9][10] The imidazole ring is a common pharmacophore that can interact with various biological targets. The ability of bis(imidazole) compounds to act as linkers or to chelate metal ions is also of interest in the design of novel therapeutic agents.
Caption: Generalized structure of bis(imidazole) compounds with potential biological activity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Store in a tightly closed container in a dry and well-ventilated place.
Suppliers
The following table lists some of the suppliers of this compound (CAS 69506-86-1).
| Supplier | Product Number (Example) | Purity |
| Sigma-Aldrich | AMBH97B9FFFF | 95% |
| TCI Chemicals | B6458 | >95.0% (T)(HPLC) |
| Alfa Chemistry | - | - |
| Ambeed | - | - |
| ChemScene | CS-0110405 | - |
| Guidechem | - | - |
| ChemicalBook | - | - |
Conclusion
This compound is a valuable and versatile compound with established applications in coordination chemistry and organic synthesis. Its potential in medicinal chemistry, inferred from the known biological activities of related bis(imidazole) structures, warrants further investigation. This guide provides a solid foundation of its properties, synthesis, and known applications to aid researchers in leveraging this compound for their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 69506-86-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 1,1'-(1,4-Butanediyl)bis(imidazole) | C10H14N4 | CID 5251826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, chemical and biological properties of the new mono- and bis-derivatives of imidazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Methodological & Application
1,4-Di(1H-imidazol-1-yl)butane as a flexible linker in MOFs
Application Notes & Protocols
Topic: 1,4-Di(1H-imidazol-1-yl)butane: A Versatile Flexible Linker for the Design of Dynamic Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Flexibility in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] While rigid linkers have been instrumental in creating MOFs with high porosity and stability, the use of flexible linkers has opened a new frontier, leading to the development of "soft porous crystals" or flexible MOFs.[3][4] These dynamic materials can undergo significant structural transformations in response to external stimuli such as guest molecules, temperature, or pressure, without losing their crystalline integrity.[4][5] This responsive behavior, often termed "breathing" or "swelling," is critical for advanced applications in selective gas separation, targeted drug delivery, chemical sensing, and catalysis.[3][6][7][8]
The choice of organic linker is paramount in dictating the final properties of the framework.[5] The linker's geometry, length, and functional groups directly influence the resulting topology and responsiveness. This compound, hereafter referred to as 'bib', has emerged as a highly effective flexible N-donor linker. Its structure, featuring two terminal imidazole rings connected by a C4 alkyl chain, provides significant conformational freedom. The rotation around the C-C single bonds in the butane spacer allows the imidazole groups to pivot and adapt, facilitating the formation of diverse and dynamic coordination networks with various metal centers.[9][10]
This guide provides a comprehensive overview of the principles and protocols for utilizing this compound in the synthesis of flexible MOFs, focusing on the causality behind experimental choices and providing a detailed, validated protocol for a representative system.
The Role of this compound in MOF Architecture
The unique properties of the 'bib' linker are central to its utility in creating flexible frameworks:
-
Structural Flexibility: The aliphatic butane backbone is not conjugated and possesses low rotational energy barriers. This allows the linker to adopt various conformations (e.g., anti or gauche), enabling the resulting framework to dynamically respond to external stimuli. This contrasts with rigid aromatic linkers that create static pore structures.
-
Coordination Versatility: The terminal imidazole groups are excellent nitrogen-based ligands that readily coordinate with a wide range of metal ions, including but not limited to Zn(II), Ni(II), Cd(II), and Co(II).[9][11][12][13] This versatility allows for the synthesis of a broad family of MOFs.
-
Pillar and Spacer Functionality: In many structures, 'bib' acts as a flexible pillar, connecting 2D layers formed by metal ions and other co-linkers (such as carboxylates) into 3D frameworks.[11] The length of the butane spacer (~7.5 Å) is crucial in determining the interlayer distance and the overall pore volume of the resulting MOF.
-
Induction of Network Interpenetration: The length and flexibility of 'bib' can promote the formation of interpenetrated frameworks. While sometimes seen as a challenge for achieving high porosity, interpenetration can enhance a framework's stability and lead to unique adsorption properties.
Synthesis and Characterization of a Representative Flexible MOF
This section details the synthesis of a well-characterized 2D coordination polymer, {[Ni(cdc)(L)]·0.25H₂O}n (where L = this compound and cdc = cyclohexane-1,4-dicarboxylate), based on established literature.[9] This example illustrates the common use of 'bib' in conjunction with a rigid dicarboxylate co-linker to achieve a stable yet potentially dynamic structure.
Rationale for Component Selection
-
Metal Center (NiCl₂·6H₂O): Nickel(II) is chosen for its versatile coordination geometry, typically forming octahedral complexes. This allows it to readily accommodate the N-donors from the 'bib' linker and the O-donors from the carboxylate co-linker.[9]
-
Flexible Linker ('bib'): Provides the structural dynamism and acts as a bridging ligand to extend the network.
-
Co-Linker (Cyclohexane-1,4-dicarboxylic acid, H₂cdc): This semi-rigid dicarboxylate provides the primary connectivity to form robust metal-carboxylate layers. The combination of a flexible N-donor linker and a more rigid O-donor co-linker is a powerful strategy for building complex and functional MOFs.[14]
-
Synthesis Method (Solvothermal): This is the most common method for MOF synthesis.[2] The elevated temperature and pressure in a sealed autoclave provide the necessary energy to overcome the kinetic barriers of crystallization, promoting the formation of high-quality, single crystals.
-
Base (NaOH): The addition of a base is crucial to deprotonate the carboxylic acid groups of the H₂cdc co-linker, transforming it into the carboxylate anion (cdc²⁻) which can then coordinate to the positively charged Ni(II) metal center.[9]
Detailed Experimental Protocol
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 99.9%)
-
This compound (bib, 98%)
-
Cyclohexane-1,4-dicarboxylic acid (H₂cdc, 99%)
-
Sodium hydroxide (NaOH, 99%)
-
Deionized water
Equipment:
-
20-25 mL Teflon-lined stainless steel autoclave
-
Programmable laboratory oven
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a glass beaker, dissolve 0.5 mmol (0.086 g) of cyclohexane-1,4-dicarboxylic acid (H₂cdc) and 1.0 mmol (0.040 g) of NaOH in 12 mL of deionized water. Stir until fully dissolved.
-
To this solution, add 0.5 mmol (0.095 g) of this compound (bib).
-
Finally, add 0.5 mmol (0.119 g) of NiCl₂·6H₂O to the mixture.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Transfer the entire mixture into a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C and maintain this temperature for 72 hours.
-
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 12 hours.
-
Open the autoclave and collect the resulting blue block-shaped crystals by vacuum filtration.
-
Wash the collected crystals thoroughly with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product in air.
Essential Characterization Protocols
To validate the synthesis and understand the material's properties, the following characterization techniques are essential.
-
Powder X-Ray Diffraction (PXRD):
-
Purpose: To confirm the bulk purity and crystallinity of the synthesized material. The experimental PXRD pattern should be compared with the pattern simulated from single-crystal data to ensure phase purity.
-
Protocol: Gently grind a small sample of the MOF into a fine powder. Mount the powder on a zero-background sample holder. Collect data using a diffractometer with Cu Kα radiation, typically over a 2θ range of 5-50° with a step size of 0.02°.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the framework and identify the temperature ranges for solvent removal and framework decomposition.
-
Protocol: Place 5-10 mg of the MOF sample in an alumina crucible. Heat the sample under a nitrogen atmosphere from room temperature to ~600 °C at a ramp rate of 10 °C/min. The resulting plot of weight loss vs. temperature will indicate stability.
-
-
Single-Crystal X-Ray Diffraction (SCXRD):
-
Purpose: To determine the exact three-dimensional atomic structure, including bond lengths, angles, and the conformation of the flexible 'bib' linker. This is the definitive technique for structural elucidation.[1]
-
Protocol: Carefully select a high-quality single crystal under a microscope. Mount the crystal on a goniometer head. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion). Solve and refine the structure using appropriate crystallographic software.
-
Structural Insights and Data
SCXRD analysis of the representative MOF, {[Ni(cdc)(bib)]·0.25H₂O}, reveals that the Ni(II) ions are six-coordinated in a distorted octahedral geometry.[9] Each Ni(II) center is coordinated to two nitrogen atoms from two different 'bib' linkers and four oxygen atoms from two different cdc²⁻ ligands. The 'bib' and cdc²⁻ ligands act as bridges, connecting neighboring Ni(II) centers to form a 2D (4,4) network.[9] The flexibility of the 'bib' linker is evident in its conformation within the crystal structure, allowing the 2D layers to pack efficiently.
// Define nodes metal [label="Ni(II) Center", fillcolor="#FBBC05"]; bib1 [label="Flexible 'bib' Linker\n(N-donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bib2 [label="Flexible 'bib' Linker\n(N-donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cdc1 [label="Rigid 'cdc' Co-Linker\n(O-donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cdc2 [label="Rigid 'cdc' Co-Linker\n(O-donor)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges to represent coordination bonds metal -> bib1 [label="Coordination\nBond", color="#5F6368"]; metal -> bib2 [label="Coordination\nBond", color="#5F6368"]; metal -> cdc1 [label="Coordination\nBond", color="#5F6368"]; metal -> cdc2 [label="Coordination\nBond", color="#5F6368"];
// Show extension of the network bib1 -> {rank=same; metal2[label="Ni(II) Center", fillcolor="#FBBC05", style=dashed]} [style=dashed, label="Extends\nNetwork"]; cdc1 -> {rank=same; metal3[label="Ni(II) Center", fillcolor="#FBBC05", style=dashed]} [style=dashed, label="Extends\nNetwork"]; } } Caption: Schematic of metal center coordination with flexible and rigid linkers.
| Parameter | Value for {[Ni(cdc)(bib)]·0.25H₂O} [9] |
| Chemical Formula | C₁₈H₂₅N₄NiO₄.₂₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.773(3) |
| b (Å) | 17.584(5) |
| c (Å) | 12.052(4) |
| β (°) | 99.01(3) |
| Volume (ų) | 2043.3(11) |
Concluding Remarks and Future Outlook
This compound is a powerful and versatile building block in the construction of flexible and functional MOFs. Its inherent conformational freedom allows for the creation of dynamic structures that can respond to their environment. The protocol provided herein for a representative Ni(II)-based MOF serves as a robust starting point for researchers exploring this fascinating area.
The future of flexible MOFs lies in achieving even greater control over their dynamic properties.[8] This can be pursued through strategies such as:
-
Sequential Linker Installation: Introducing 'bib' or other flexible linkers into pre-existing frameworks with open metal sites to precisely tune pore environments.[15][16]
-
Multivariate MOFs: Incorporating 'bib' alongside other linkers of varying lengths and flexibilities within the same framework to create complex, multi-responsive systems.
-
Functionalization of the Linker: Modifying the butane backbone of 'bib' with functional groups to introduce new properties or to fine-tune its flexibility and guest-host interactions.
By understanding the fundamental principles of how flexible linkers like 'bib' influence MOF architecture, researchers can continue to design next-generation smart materials for a wide array of applications, from clean energy solutions to advanced biomedical technologies.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. nano.sfedu.ru [nano.sfedu.ru]
- 3. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Flexible metal-organic framework - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Soft porous crystals: flexible MOFs as a new class of adaptive materials - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00067J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Poly[[[μ-1,1′-(butane-1,4-diyl)diimidazole-κ2 N 3:N 3′](μ-cyclohexane-1,4-dicarboxylato-κ4 O 1,O 1′:O 4,O 4′)nickel(II)] 0.25-hydrate] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly[[[μ(2)-1,1'-(butane-1,4-di-yl)bis-(1H-imidazole)-κN:N](μ(2)-2,6-di-methyl-pyridine-3,5-dicarboxyl-ato-κO:O)zinc] dihydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterisation and properties of flexible metal-organic frameworks - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sequential Linker Installation in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Metal-Organic Frameworks Using 1,4-di(1H-imidazol-1-yl)butane: A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction: The Architectural Versatility of 1,4-di(1H-imidazol-1-yl)butane in Crystal Engineering
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential in gas storage, separation, catalysis, and notably, biomedical applications.[1] Their modular nature, arising from the coordination of metal ions or clusters with organic linkers, allows for the precise tuning of pore size, surface area, and functionality. The choice of the organic linker is paramount in dictating the final architecture and properties of the MOF.
This guide focuses on the synthesis of MOFs utilizing this compound as a versatile and flexible N-donor linker. Its two terminal imidazole groups, separated by a flexible butyl chain, allow for the construction of diverse and robust frameworks with various metal centers. The flexibility of the butane backbone can accommodate different coordination geometries, leading to a rich variety of network topologies. This inherent structural adaptability makes it a compelling candidate for creating MOFs with tailored properties for specific applications, including the encapsulation and delivery of therapeutic agents.[2][3]
This document provides detailed protocols for the synthesis of MOFs with this compound using solvothermal, hydrothermal, and mechanochemical methods. It further delves into the essential characterization techniques and discusses the burgeoning applications of these materials in catalysis and drug delivery, offering a comprehensive resource for researchers in both academic and industrial settings.
The this compound Linker: Structural and Chemical Properties
The this compound linker, often abbreviated as bib, possesses key structural features that make it an excellent building block for MOFs. The terminal imidazole rings provide strong coordination sites for a variety of metal ions, while the flexible butyl chain allows for conformational freedom, enabling the formation of diverse and stable network structures.
Caption: Structure of the this compound linker.
Synthesis Methodologies: Protocols and Rationale
The synthesis of MOFs using this compound can be achieved through several methods, each offering distinct advantages in terms of crystallinity, particle size, and reaction time. The choice of method is critical and depends on the desired properties of the final material.
Solvothermal Synthesis
Solvothermal synthesis is a widely employed method for generating highly crystalline MOFs.[1] The reaction is conducted in a sealed vessel at temperatures above the boiling point of the solvent, leading to increased pressure and enhanced solubility of the reactants, which promotes the growth of well-defined crystals.
This protocol is adapted from general solvothermal synthesis procedures for imidazolate-based MOFs.[4][5]
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the 20 mL glass vial and sonicate for 10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the product under vacuum at 80 °C for 12 hours.
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is a high-boiling point polar aprotic solvent that effectively dissolves both the metal salt and the organic linker, facilitating their interaction and the formation of the MOF framework.
-
Temperature (120 °C): The elevated temperature provides the necessary activation energy for the coordination reaction and promotes the formation of a crystalline, thermodynamically stable product.
-
Reaction Time (48 hours): A prolonged reaction time allows for slow crystal growth, leading to larger and more well-defined crystals.
-
Washing and Activation: The washing steps are crucial for removing impurities and guest molecules from the pores of the MOF, which is essential for achieving high surface area and porosity. Drying under vacuum at an elevated temperature (activation) ensures the complete removal of residual solvent.
Hydrothermal Synthesis
Hydrothermal synthesis is similar to the solvothermal method but utilizes water as the solvent.[6] This "greener" approach is often preferred for its environmental benefits and can lead to the formation of unique MOF structures.
This protocol is based on general hydrothermal synthesis methods for cobalt-imidazolate MOFs.[7]
Materials:
-
Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)
-
This compound
-
Deionized Water
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of Cobalt(II) Nitrate Hexahydrate in 5 mL of deionized water.
-
In a separate beaker, dissolve 0.5 mmol of this compound in 5 mL of deionized water with gentle heating and stirring.
-
Add the linker solution to the autoclave containing the metal salt solution.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to 150 °C and maintain this temperature for 72 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the product by filtration and wash with deionized water (3 x 10 mL) and then ethanol (3 x 10 mL).
-
Dry the final product in an oven at 60 °C overnight.
Causality Behind Experimental Choices:
-
Solvent (Water): Water is an environmentally benign solvent. The use of water can influence the coordination chemistry and lead to different framework topologies compared to organic solvents.
-
Teflon-lined Autoclave: This is necessary to withstand the high pressure generated at temperatures above the boiling point of water.
-
Temperature (150 °C): Higher temperatures are often required in hydrothermal synthesis to increase the solubility of the reactants and drive the reaction towards the formation of a crystalline product.
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy (e.g., grinding or milling) to initiate chemical reactions.[8][9] This approach is rapid, environmentally friendly, and can lead to the formation of novel phases that are not accessible through conventional solution-based methods.
This protocol is a general procedure for the mechanochemical synthesis of imidazolate-based MOFs.[10]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
This compound
-
A few drops of a liquid grinding assistant (e.g., ethanol or DMF)
Procedure:
-
Place 0.5 mmol of Zinc Acetate Dihydrate and 0.5 mmol of this compound into a stainless-steel milling jar.
-
Add two stainless steel balls to the jar.
-
Add 2-3 drops of ethanol as a liquid grinding assistant.
-
Mill the mixture in a planetary ball mill at a speed of 400 rpm for 60 minutes.
-
After milling, collect the resulting powder.
-
Wash the product with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the product in an oven at 60 °C for 12 hours.
Causality Behind Experimental Choices:
-
Mechanical Energy: The high-energy collisions between the milling balls and the reactants provide the activation energy for the coordination reaction to occur in the solid state.
-
Liquid Grinding Assistant: A small amount of liquid can facilitate the reaction by increasing the mobility of the reactants and promoting the formation of a crystalline product.
-
Reaction Time (60 minutes): Mechanochemical synthesis is typically much faster than solution-based methods.
Caption: Overview of MOF synthesis workflows.
Characterization of Synthesized MOFs
Thorough characterization is essential to confirm the successful synthesis of the desired MOF, determine its structural properties, and assess its purity and stability.
| Technique | Purpose | Expected Results for a Crystalline MOF |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material.[11][12] | A well-defined diffraction pattern with sharp peaks, indicating a crystalline structure. The peak positions can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.[13] | A TGA curve showing initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the organic linker.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the linker to the metal center and the absence of unreacted starting materials. | The FTIR spectrum of the MOF will show characteristic peaks of the this compound linker, with shifts in some of the vibrational modes upon coordination to the metal center. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and particle size of the synthesized MOF crystals. | SEM images will reveal the shape and size of the MOF crystals, which can vary depending on the synthesis method. |
| N₂ Adsorption-Desorption Isotherms | To determine the surface area (BET) and pore volume of the MOF, which are crucial for applications in gas storage and drug delivery. | A Type I isotherm is typically observed for microporous materials like MOFs, indicating a high uptake of N₂ at low relative pressures. |
Applications in Catalysis and Drug Delivery
The unique structural features of MOFs synthesized with this compound make them promising candidates for various applications, particularly in catalysis and drug delivery.
Heterogeneous Catalysis
The accessible metal sites within the MOF framework can act as active centers for catalytic reactions.[15] Cobalt-based MOFs, for instance, are known to exhibit catalytic activity in various organic transformations.[16] The porous nature of these materials allows for the diffusion of reactants to the active sites and the subsequent release of products.
Potential Catalytic Applications:
-
Oxidation Reactions: The cobalt centers can catalyze the oxidation of alcohols and hydrocarbons.
-
Knoevenagel Condensation: The basic nitrogen sites on the imidazole rings can act as catalysts for this carbon-carbon bond-forming reaction.
-
CO₂ Conversion: MOFs can be used as catalysts for the chemical fixation of carbon dioxide into valuable chemicals.
Drug Delivery
The high porosity and tunable pore size of these MOFs make them excellent candidates for the encapsulation and controlled release of therapeutic agents.[2][3][17] The choice of metal ion can also be tailored for biocompatibility, with zinc being a particularly attractive option due to its low toxicity.[18]
Key Advantages for Drug Delivery:
-
High Drug Loading Capacity: The large pore volume allows for the encapsulation of a significant amount of drug molecules.[2]
-
Controlled Release: The release of the drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. Stimuli-responsive release (e.g., pH-triggered) can also be achieved by modifying the linker or the metal center.[17]
-
Protection of Therapeutic Cargo: The MOF framework can protect the encapsulated drug from degradation in the biological environment.
Caption: Logic diagram of MOF applications.
Conclusion and Future Outlook
The use of this compound as a linker in the synthesis of Metal-Organic Frameworks offers a versatile platform for the creation of functional materials with tailored properties. The detailed protocols provided herein for solvothermal, hydrothermal, and mechanochemical synthesis serve as a valuable starting point for researchers entering this exciting field. The unique structural characteristics of the resulting MOFs, combined with their potential for high porosity and thermal stability, make them highly attractive for applications in heterogeneous catalysis and as advanced drug delivery systems. Future research should focus on exploring a wider range of metal ions in combination with this linker, as well as the post-synthetic modification of these MOFs to introduce new functionalities and enhance their performance in targeted applications. The continued development of these materials holds significant promise for addressing key challenges in both the chemical and pharmaceutical industries.
References
- 1. nano.sfedu.ru [nano.sfedu.ru]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. meddocsonline.org [meddocsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical synthesis and application of mixed-metal copper–ruthenium HKUST-1 metal–organic frameworks in the electrocatalytic oxygen evolution reaction - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. [PDF] Mechanochemical Synthesis of Metal-Organic Frameworks : A Fast and FacileApproach towardQuantitativeYields andHighSpecific SurfaceAreas | Semantic Scholar [semanticscholar.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Room temperature synthesis of pillared-layer metal–organic frameworks (MOFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of efficient cobalt–metal organic framework as reusable nanocatalyst in the synthesis of new 1,4-dihydropyridine derivatives with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oiccpress.com [oiccpress.com]
- 17. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
controlling dimensionality of MOFs with bis(imidazole) ligands
Topic: A Practical Guide to Controlling the Dimensionality of Metal-Organic Frameworks with Bis(imidazole) Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Crystalline Matter by Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers formed by the self-assembly of metal ions or clusters (secondary building units, SBUs) and organic ligands.[1] The ability to tune their structure, porosity, and chemical functionality has positioned them as leading candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[2][3] A critical parameter that dictates the material's properties is its dimensionality—the extension of the coordination network in one, two, or three dimensions.
Controlling this dimensionality is key to tailoring a MOF for a specific function. For instance, 2D MOFs can be exfoliated into nanosheets for membrane applications, while 3D MOFs often provide the robust, porous architectures needed for gas sorption.[4][5] Among the vast library of organic linkers, flexible and rigid bis(imidazole) ligands have emerged as exceptionally versatile tools for directing the final dimensionality of the framework. Their predictable N-donor coordination and the tunable geometry of the spacer separating the two imidazole rings provide a powerful handle for crystal engineering.
This guide provides researchers with the core principles, field-proven insights, and detailed protocols for rationally controlling MOF dimensionality using bis(imidazole) ligands. We will explore the causal relationships between ligand geometry and framework topology, the synergistic role of ancillary ligands, and the practical steps to synthesize and validate these materials.
Core Principles: The Bis(imidazole) Ligand as a Dimensionality Director
The final architecture of a MOF is not arbitrary; it is a direct consequence of the geometric information encoded within its building blocks. Bis(imidazole) ligands act as pillars, linkers, or spacers, and their intrinsic properties are the primary lever for controlling the dimensionality of the assembly.
The Critical Role of Ligand Geometry: Flexibility, Length, and Angle
The spacer connecting the two imidazole rings dictates the ligand's overall shape and flexibility. This is arguably the most crucial factor in dimensionality control.
-
Linear, Rigid Ligands: Ligands with short, rigid spacers (e.g., aromatic groups like benzene or biphenyl) tend to act as rigid pillars. When used in conjunction with pre-formed 2D layers (often from metal carboxylates), these ligands effectively "stitch" the layers together, extending the framework into a 3D pillared-layer structure.[6][7]
-
Linear, Flexible Ligands: Ligands with flexible alkyl chains (e.g., butane, hexane) introduce conformational freedom.[8][9] This flexibility can lead to various outcomes, including the formation of interpenetrated frameworks to fill voids, or wavy 2D layers if the ligand bends to link metals within a plane rather than between planes.
-
V-Shaped (Bent) Ligands: Ligands with a built-in bend or V-shape are less likely to form simple pillared 3D structures. Instead, they often promote the formation of complex 2D or 3D networks by connecting metal centers at angles that deviate from a linear progression.
The interplay between ligand geometry and the resulting framework is a foundational concept in reticular chemistry.
Caption: Influence of bis(imidazole) ligand geometry on MOF dimensionality.
The Synergy with Ancillary Ligands
Bis(imidazole) ligands are frequently used in combination with ancillary ligands, most commonly polycarboxylates.[6][10] This multi-ligand approach creates highly stable and diverse structures. In these systems:
-
Polycarboxylates (e.g., benzenedicarboxylate, biphenyldicarboxylate) typically coordinate to the metal centers to form the primary structural motif, such as a 1D chain or a 2D layer (often a paddlewheel-based sheet).
-
Bis(imidazole) Ligands then bridge the metal centers of adjacent chains or layers, controlling the final extension into a 2D or 3D architecture.
The final dimensionality is thus a product of both the carboxylate's ability to form a base structure and the bis(imidazole)'s ability to link these structures together. Changing the ancillary ligand can alter the underlying motif, providing another layer of control.
Experimental Protocols: From Design to Synthesis
The solvothermal method is the most common and effective technique for synthesizing crystalline MOFs.[8][11] It involves heating the reactants in a sealed vessel, allowing for the slow crystal growth necessary for high-quality materials. The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol 1: Synthesis of a 2D Layered MOF using a Flexible Bis(imidazole) Ligand
This protocol aims to create a 2D framework where a flexible bis(imidazole) ligand links metal-carboxylate chains within a plane.
-
Objective: To synthesize {[Co(succinate)(1,4-bis(imidazol-1-yl)butane)]·H₂O}n, a 2D layered structure.[9]
-
Causality: The flexible butane chain of the bis(imidazole) ligand is expected to adopt a conformation that bridges Co(II) centers within the 2D layers formed by the succinate ligands.
A. Reagents and Equipment:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Succinic acid
-
1,4-bis(imidazol-1-yl)butane (bib)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL scintillation vials or Teflon-lined stainless steel autoclave
-
Oven
-
Magnetic stir plate and stir bars
-
Filtration apparatus (Büchner funnel)
-
Centrifuge (optional)
B. Step-by-Step Methodology:
-
Precursor Solution: In a 50 mL beaker, dissolve 0.5 mmol of Co(NO₃)₂·6H₂O and 0.5 mmol of succinic acid in 10 mL of DMF. Stir for 15 minutes until fully dissolved.
-
Ligand Solution: In a separate beaker, dissolve 0.5 mmol of 1,4-bis(imidazol-1-yl)butane in 5 mL of ethanol.
-
Mixing: Add the ligand solution dropwise to the precursor solution while stirring. A precipitate may form.
-
Solvothermal Reaction: Transfer the resulting mixture to a 20 mL Teflon-lined autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in a programmable oven and heat to 140 °C for 72 hours.
-
Scientist's Note: The slow heating and prolonged reaction time are crucial for promoting the growth of well-defined single crystals suitable for SCXRD.
-
-
Cooling: Allow the autoclave to cool naturally to room temperature. Do not quench.
-
Product Isolation: Collect the resulting purple crystals by filtration.
-
Washing: Wash the crystals thoroughly with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Self-Validation Check: The filtrate should be colorless after the final wash, indicating complete removal of cobalt precursors.
-
-
Drying: Dry the product in a vacuum oven at 60 °C overnight.
C. Expected Outcome & Troubleshooting:
-
Expected Yield: Crystalline purple solid.
-
Validation: The dimensionality and structure should be confirmed by PXRD and, if possible, SCXRD. The experimental PXRD pattern should match the simulated pattern for the expected 2D framework.
-
Troubleshooting:
-
No Crystals/Amorphous Powder: Reaction temperature may be too low or time too short. Increase reaction time or temperature in small increments. Ensure all reagents were fully dissolved.
-
Poor Crystal Quality: Cooling rate was too fast. Ensure the oven cools slowly and naturally.
-
Protocol 2: Synthesis of a 3D Pillared-Layer MOF using a Rigid Bis(imidazole) Ligand
This protocol demonstrates the use of a rigid bis(imidazole) ligand to connect 2D layers into a robust 3D framework.
-
Objective: To synthesize a 3D pillared MOF, such as [Co(BDC)(bib)]n (where H₂BDC = 1,4-benzenedicarboxylic acid and bib = 1,4-bis-imidazolebenzene).[12]
-
Causality: The 2D [Co(BDC)]n sheets will be formed first. The rigid, linear 1,4-bis-imidazolebenzene ligand is sterically and geometrically suited to bridge the cobalt centers of adjacent sheets, acting as a pillar to build the third dimension.
A. Reagents and Equipment:
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
1,4-bis(1-imidazolyl)benzene (bib)
-
DMF
-
Ethanol
-
Same equipment as Protocol 1.
B. Step-by-Step Methodology:
-
Solution Preparation: In a 20 mL scintillation vial, combine 0.5 mmol of Co(NO₃)₂·6H₂O, 0.5 mmol of H₂BDC, and 0.5 mmol of 'bib'.
-
Solvent Addition: Add 15 mL of DMF to the vial and stir for 30 minutes to ensure a homogeneous suspension.
-
Solvothermal Reaction: Seal the vial and place it in an oven. Heat to 120 °C for 48 hours.
-
Cooling & Isolation: Follow steps 6-9 from Protocol 1. The product will be colored crystals.
C. Expected Outcome & Troubleshooting:
-
Expected Yield: Crystalline solid.
-
Validation: SCXRD is the definitive method to confirm the pillared-layer structure. PXRD should be used to confirm the phase purity of the bulk sample. TGA can confirm the thermal stability, which is typically higher for rigid 3D frameworks compared to 2D variants.
-
Troubleshooting:
-
Formation of a 2D phase instead of 3D: The stoichiometry might be off, or the reaction temperature might not be optimal for the pillaring reaction. Adjust the ligand-to-metal ratio. Sometimes, a small amount of a modulating agent (like benzoic acid) can promote the desired structure.[4]
-
Essential Characterization: Validating Dimensionality & Structure
Confirming the successful synthesis and dimensionality of a MOF requires a suite of analytical techniques.
Caption: Standard workflow for MOF synthesis and characterization.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for unambiguously determining the atomic connectivity and the 1D, 2D, or 3D nature of the framework. A high-quality single crystal is required.
-
Powder X-ray Diffraction (PXRD): Used to assess the phase purity and crystallinity of the bulk synthesized material.[13] The experimental pattern is compared to the pattern simulated from SCXRD data to confirm that the bulk sample is the same as the single crystal analyzed.
-
Thermogravimetric Analysis (TGA): This technique measures changes in mass as a function of temperature. It is used to determine the thermal stability of the MOF and to quantify the amount of solvent within the pores. Generally, 3D frameworks exhibit higher thermal stability than their 1D or 2D counterparts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the imidazole and carboxylate groups to the metal center. A shift in the characteristic vibrational frequencies of the C=O (from carboxylate) and C=N (from imidazole) groups upon coordination is a key indicator of successful framework formation.
Data Summary: Ligand Choice and Dimensionality
The following table summarizes the relationship between the type of bis(imidazole) ligand, ancillary ligands, and the resulting dimensionality, based on published examples.
| Bis(imidazole) Ligand Type | Ancillary Ligand | Metal Ion | Resulting Dimensionality | Reference |
| Flexible, Linear (e.g., 1,1′-(1,5-pentanedidyl)bis(imidazole)) | Dicarboxylate (e.g., Terephthalate) | Co(II) | 2D Layered Structure | [10] |
| Rigid, Linear (e.g., 1,4-bis(1-imidazolyl)benzene) | Tricarboxylate (e.g., Biphenyl-3,4',5-tricarboxylate) | Co(II) | 3D Pillared-Layer | [6] |
| Rigid, Linear (e.g., 4,4′-bis(1-imidazolyl)biphenyl) | Isophthalate derivative | Co(II) | 3D Interpenetrated Framework | |
| V-Shaped (e.g., 4,4′-bis(imidazol-1-yl)diphenyl ether) | Isophthalate derivative | Co(II) | 2D Double-Layered Network | |
| Flexible, Linear (e.g., 1,4-bis(imidazol-1-yl)butane) | Dicarboxylate (e.g., Succinate) | Co(II) | 2D Layered Structure | [9] |
Conclusion
The rational control over MOF dimensionality is a cornerstone of modern materials science. Bis(imidazole) ligands, through their tunable length, flexibility, and geometry, offer a reliable and versatile platform for this purpose. By carefully selecting the bis(imidazole) linker and appropriate ancillary ligands, and by controlling the synthesis conditions, researchers can predictably engineer frameworks with 1D, 2D, or 3D topologies. The protocols and principles outlined in this guide provide a solid foundation for scientists to design and synthesize novel MOFs with tailored dimensionalities, paving the way for advanced applications in drug delivery, separations, and beyond.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-dimensional metal organic frameworks for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2D Metal-Organic Frameworks: Properties, Synthesis, and Applications in Electrochemical and Optical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three 3D Co(ii) cluster-based MOFs constructed from polycarboxylate acids and bis(imidazole) ligands and their derivatives: magnetic properties and catalytic performance for the ORR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co‐MOFs Containing Flexible α,ω‐Alkane‐dicarboxylates and Bis(imidazole) Ligands: Synthesis, Structure, and Properties | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for 1,4-Di(1H-imidazol-1-yl)butane in Luminescent MOFs for Sensing
Introduction: The Strategic Role of 1,4-Di(1H-imidazol-1-yl)butane in Designing Luminescent MOF Sensors
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled potential in chemical sensing.[1] Their modular nature, high surface area, and tunable pore environments make them ideal platforms for the development of highly sensitive and selective sensors.[1] Among the various signaling mechanisms, luminescence stands out for its high sensitivity, rapid response, and operational simplicity. This guide focuses on the application of a specific organic linker, this compound (bib), in the construction of luminescent MOFs (LMOFs) for advanced sensing applications.
The choice of the 'bib' ligand is a strategic one. As a flexible bis(imidazole) linker, it offers several distinct advantages in the design of LMOFs. Its flexibility allows it to adopt various conformations, which facilitates the formation of diverse and stable MOF architectures with different metal centers. The imidazole rings provide strong coordination sites for metal ions, contributing to the overall stability of the framework. Furthermore, the nitrogen-rich nature of the imidazole moieties can act as active sites for interacting with specific analytes, thereby influencing the luminescent properties of the MOF and enabling a sensing response. This document provides a comprehensive overview of the synthesis, characterization, and application of bib-based LMOFs as chemical sensors, with a particular focus on the detection of ferric ions (Fe³⁺) and other analytes.
Part 1: Ligand Synthesis and Characterization
A reliable supply of the organic linker is paramount for the reproducible synthesis of MOFs. This section details the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound (bib)
This protocol is adapted from established synthetic procedures.
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,4-Dibromobutane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Ethanol
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (a slight molar excess relative to imidazole) in anhydrous DMF.
-
Deprotonation: To this suspension, add a solution of imidazole in anhydrous DMF dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases. This step generates the imidazolate anion.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 1,4-dibromobutane in anhydrous DMF dropwise. The molar ratio of imidazole to 1,4-dibromobutane should be approximately 2:1.
-
Reaction: Allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for 24-48 hours to ensure complete reaction.
-
Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. The resulting mixture is then filtered to remove any inorganic salts. The filtrate is concentrated under reduced pressure to remove the DMF.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid.
Characterization and Validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the structure of the bib ligand. The proton NMR spectrum is expected to show characteristic peaks for the imidazole rings and the butyl chain.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized ligand.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show characteristic vibrational bands for the imidazole ring and the aliphatic C-H bonds of the butane linker.
Part 2: Synthesis and Characterization of bib-Based Luminescent MOFs
The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[2] The choice of metal center and reaction conditions significantly influences the final structure and properties of the MOF.
Protocol 2: Solvothermal Synthesis of a Representative Zn-bib MOF
This protocol provides a general procedure for the synthesis of a zinc-based luminescent MOF using the bib ligand and a dicarboxylic acid co-ligand.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (bib)
-
A dicarboxylic acid co-ligand (e.g., terephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Precursor Solution: In a glass vial, dissolve zinc nitrate hexahydrate, the bib ligand, and the dicarboxylic acid co-ligand in DMF. A typical molar ratio would be 1:1:1, but this can be varied to optimize the synthesis.
-
Homogenization: Sonicate the mixture for approximately 15 minutes to ensure all components are fully dissolved and the solution is homogeneous.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the vial to a specific temperature (typically between 100-150 °C) and hold for 24-72 hours. The heating and cooling rates can also be controlled to influence crystal growth.
-
Isolation and Washing: After the oven has cooled to room temperature, collect the resulting crystals by filtration or centrifugation. Wash the crystals thoroughly with fresh DMF and then with a lower-boiling solvent like ethanol to remove any unreacted starting materials and residual DMF from the pores.
-
Activation: The washed crystals should be dried under vacuum at an elevated temperature (e.g., 80-120 °C) to remove the solvent molecules from the pores, a process known as activation.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent for solvothermal synthesis due to its high boiling point and its ability to dissolve a wide range of organic and inorganic compounds. It can also act as a template or structure-directing agent during crystal growth.
-
Temperature and Time: The reaction temperature and duration are critical parameters that affect the nucleation and growth of the MOF crystals. Higher temperatures can lead to faster reaction rates but may also result in less crystalline products. The optimal conditions need to be determined experimentally for each specific MOF system.
-
Co-ligand: The use of a dicarboxylic acid co-ligand is crucial for building a stable, three-dimensional framework. The geometry and rigidity of the co-ligand will significantly influence the topology of the resulting MOF.
Self-Validating Characterization:
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data (if available) or with previously reported data for the same material.[3] The presence of sharp, well-defined peaks indicates a highly crystalline material.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.[3] A typical TGA curve for a bib-based MOF will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally, a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.
-
FTIR Spectroscopy: FTIR can be used to confirm the coordination of the bib and dicarboxylate ligands to the metal centers. A shift in the vibrational frequencies of the carboxylate and imidazole groups upon coordination is typically observed.
Part 3: Luminescent Sensing Applications
The intrinsic luminescence of bib-based MOFs can be exploited for the detection of various analytes. The interaction between the analyte and the MOF framework can lead to a change in the luminescence intensity (quenching or enhancement) or a shift in the emission wavelength.
Sensing of Ferric Ions (Fe³⁺)
Several bib-based MOFs have demonstrated high selectivity and sensitivity for the detection of Fe³⁺ ions in aqueous solutions.[4][5]
Sensing Mechanism: The primary mechanism for the quenching of luminescence by Fe³⁺ is attributed to the competitive absorption of excitation energy.[6] The UV-Vis absorption spectrum of Fe³⁺ ions often overlaps with the excitation spectrum of the MOF. Consequently, the Fe³⁺ ions absorb a significant portion of the excitation light, reducing the number of photons available to excite the MOF and thus leading to a decrease in its luminescence intensity.
Protocol 3: Luminescent Sensing of Fe³⁺ Ions
Materials:
-
Activated bib-based luminescent MOF powder
-
Deionized water or a suitable buffer solution
-
Standard stock solution of Fe³⁺ (e.g., from FeCl₃ or Fe(NO₃)₃)
-
Solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Cr³⁺)
Procedure:
-
MOF Suspension: Disperse a small, accurately weighed amount of the activated MOF powder in a fixed volume of deionized water or buffer to create a stable suspension. Sonication may be used to ensure uniform dispersion.
-
Baseline Measurement: Record the baseline fluorescence emission spectrum of the MOF suspension using a fluorometer. The excitation wavelength should be chosen based on the excitation maximum of the MOF.
-
Titration: Add incremental amounts of the standard Fe³⁺ solution to the MOF suspension. After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Data Acquisition: Record the fluorescence emission spectrum after each addition of the Fe³⁺ solution.
-
Selectivity Study: To assess the selectivity, repeat the experiment using solutions of other metal ions at the same concentration as the highest concentration of Fe³⁺ used.
-
Data Analysis: Plot the luminescence intensity at the emission maximum as a function of the Fe³⁺ concentration. The quenching efficiency can be quantified using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the initial luminescence intensity, I is the luminescence intensity in the presence of the quencher (Fe³⁺), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the Stern-Volmer plot.
Data Presentation:
| MOF System | Metal Center | Analyte | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |
| [Cd(Pim)(bbimb)]·4H₂O | Cd(II) | Fe³⁺ | Not specified | Not specified | [4] |
| [Cd(Seb)(bbimb)₀.₅(H₂O)] | Cd(II) | Fe³⁺ | Not specified | Not specified | [4] |
| {[Zn₃(L1)₂(dib)₂.₅(H₂O)]·0.5H₂O}n | Zn(II) | Fe³⁺ | 1.14 µM | Not specified |
(Note: bbimb is 1,4-bis(1H-benzimidazol-1-yl)butane, a derivative of bib. dib is this compound.)
Sensing of Other Analytes
While Fe³⁺ sensing is a prominent application, bib-based MOFs have also shown potential for detecting other analytes. For instance, a MOF constructed from 1,4-di(1H-imidazol-4-yl)benzene (a bib isomer) has been reported for the selective sensing of ketone molecules.[7] The sensing mechanism in this case is likely due to specific host-guest interactions within the pores of the MOF that affect the luminescent properties of the framework. The development of bib-based MOFs for sensing a wider range of analytes, including anions and other small organic molecules, is an active area of research.[8]
Visualization of Workflows
Diagram 1: Synthesis of bib Ligand and MOF
Caption: Workflow for bib ligand and luminescent MOF synthesis.
Diagram 2: Luminescent Sensing Protocol
Caption: Step-by-step luminescent sensing protocol.
Conclusion and Future Perspectives
This compound has proven to be a versatile and effective building block for the construction of luminescent MOFs for chemical sensing. The flexibility and coordinating ability of the bib ligand allow for the synthesis of a variety of stable MOF structures with tunable luminescent properties. The application of these materials for the highly selective and sensitive detection of Fe³⁺ ions is well-established, with the sensing mechanism primarily driven by competitive energy absorption.
Future research in this area should focus on expanding the scope of analytes that can be detected using bib-based MOFs. This can be achieved through the rational design of new MOF structures with different metal centers, co-ligands, and pore environments. Furthermore, a deeper understanding of the structure-property relationships will enable the development of MOF-based sensors with even higher sensitivity, selectivity, and faster response times. The integration of these materials into practical sensing devices, such as portable fluorometers and test strips, will be crucial for their real-world applications in environmental monitoring, clinical diagnostics, and industrial process control.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Harnessing the Catalytic Potential of MOFs Incorporating 1,4-Di(1H-imidazol-1-yl)butane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in catalysis, owing to their high surface area, tunable porosity, and well-defined active sites. The strategic selection of organic linkers is paramount in designing MOFs with tailored catalytic functionalities. This document provides a comprehensive guide to the catalytic applications of MOFs constructed with the flexible N-donor linker, 1,4-Di(1H-imidazol-1-yl)butane (dib). We will delve into the synthesis, characterization, and catalytic utility of these materials, with a particular focus on their applications in organic transformations relevant to pharmaceutical and fine chemical synthesis. Detailed, field-tested protocols and mechanistic insights are provided to enable researchers to effectively harness the catalytic power of dib-based MOFs.
Introduction: The Significance of this compound (dib) in Catalytic MOF Design
The this compound linker is a versatile building block for the construction of catalytically active MOFs. Its flexible butane chain allows for the formation of diverse and stable network topologies, while the terminal imidazole groups provide robust coordination sites for a variety of metal ions that can act as Lewis acid or redox-active centers. The nitrogen-rich nature of the imidazole rings can also participate directly in catalytic cycles, for instance, by acting as a Brønsted base or by stabilizing catalytic intermediates.
The strategic incorporation of dib into MOF architectures allows for the creation of well-defined, isolated active sites, mimicking the catalytic pockets of enzymes. This site isolation can prevent catalyst deactivation through dimerization or aggregation, a common issue in homogeneous catalysis. Furthermore, the porous nature of these MOFs can impart size and shape selectivity to the catalytic process, favoring the conversion of specific substrates.
Synthesis of a Representative dib-based MOF: [Cu(dib)(bdc)]·H₂O
This section provides a detailed protocol for the synthesis of a copper-based MOF using this compound and 1,4-benzenedicarboxylic acid (H₂bdc) as organic linkers. This material serves as an excellent case study for a recyclable catalyst in various organic reactions.
2.1. Materials and Reagents
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (dib)
-
1,4-Benzenedicarboxylic acid (H₂bdc)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
2.2. Step-by-Step Synthesis Protocol
-
Solution A Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
Solution B Preparation: In a separate 20 mL glass vial, dissolve 0.1 mmol of dib and 0.1 mmol of H₂bdc in 5 mL of DMF.
-
Mixing and Solvothermal Reaction: Combine Solution A and Solution B in a 20 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Cooling and Crystal Collection: After 72 hours, allow the autoclave to cool slowly to room temperature. Blue block-shaped crystals of [Cu(dib)(bdc)]·H₂O will have formed.
-
Washing and Activation: Decant the mother liquor and wash the crystals thoroughly with fresh DMF (3 x 5 mL) followed by ethanol (3 x 5 mL). To activate the MOF for catalysis, immerse the crystals in a solvent such as dichloromethane for 24 hours to exchange the guest DMF molecules. Subsequently, dry the crystals under vacuum at 100 °C for 12 hours.
2.3. Characterization of the Synthesized MOF
To ensure the successful synthesis and activation of the MOF, the following characterization techniques are essential:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the coordination of the carboxylate groups of H₂bdc and the imidazole groups of dib to the copper centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of guest solvent molecules after activation.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the activated MOF, which are critical parameters for its catalytic performance.
Catalytic Application: Knoevenagel Condensation Reaction
The synthesized [Cu(dib)(bdc)]·H₂O MOF can serve as a highly efficient and reusable heterogeneous catalyst for the Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
3.1. General Protocol for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, add the activated [Cu(dib)(bdc)]·H₂O MOF (5 mol% based on the aldehyde).
-
Addition of Reactants: Add the aldehyde (1 mmol), the active methylene compound (e.g., malononitrile, 1.2 mmol), and the solvent (e.g., ethanol, 5 mL).
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Recovery and Product Isolation: After the reaction is complete, separate the MOF catalyst by centrifugation or filtration. The product can be isolated from the filtrate by evaporation of the solvent, followed by purification techniques such as recrystallization or column chromatography.
-
Catalyst Reusability: Wash the recovered MOF catalyst with the reaction solvent and dry it under vacuum before reusing it in subsequent reaction cycles.
3.2. Illustrative Data
| Entry | Aldehyde | Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 60 | 2 | 98 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | 60 | 1.5 | 99 |
| 3 | 4-Chlorobenzaldehyde | Malononitrile | 60 | 2.5 | 95 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 80 | 4 | 92 |
3.3. Mechanistic Insights
The catalytic activity of the [Cu(dib)(bdc)]·H₂O MOF in the Knoevenagel condensation is attributed to the Lewis acidic nature of the open copper centers. The copper sites coordinate to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the deprotonated active methylene compound. The basic nitrogen sites on the imidazole linker can facilitate the deprotonation of the active methylene compound.
Diagrammatic Representations
4.1. Synthesis Workflow of [Cu(dib)(bdc)]·H₂O MOF
Application Notes & Protocols: 1,4-di(1H-imidazol-1-yl)butane as a High-Efficacy Corrosion Inhibitor
Abstract
Corrosion represents a significant challenge across numerous industries, leading to structural degradation and substantial economic losses.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments.[2][3] Imidazole and its derivatives have emerged as a highly effective class of inhibitors due to the presence of nitrogen heteroatoms and aromatic π-electrons, which facilitate strong adsorption onto metal surfaces.[3][4] This document provides a detailed technical guide on the application of 1,4-di(1H-imidazol-1-yl)butane, a bis-imidazole compound, as a superior corrosion inhibitor. We will explore its mechanism of action, supported by theoretical principles, and provide comprehensive, field-proven protocols for its evaluation using electrochemical and surface analysis techniques.
The Inhibition Mechanism: A Molecular Perspective
The efficacy of this compound as a corrosion inhibitor stems from its ability to form a stable, protective film on the metal surface, effectively isolating it from the corrosive environment. This process is governed by a combination of physical and chemical adsorption mechanisms.[2]
-
Molecular Structure: The inhibitor molecule consists of two imidazole rings linked by a flexible four-carbon (butyl) chain. This unique structure is crucial to its function. The imidazole rings are the primary active sites for adsorption, while the butyl chain provides the flexibility for the rings to orient optimally on the metal lattice, thereby maximizing surface coverage.
-
Adsorption Process:
-
Chemisorption: The primary mode of interaction involves the formation of coordinate covalent bonds. The lone pair electrons of the sp2-hybridized nitrogen atoms in the imidazole rings are donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel). This charge-sharing creates a strong, stable bond between the inhibitor and the surface.[1][2]
-
Physisorption: In acidic solutions, the nitrogen atoms can become protonated. This creates cationic inhibitor species that can be electrostatically attracted to the metal surface, which is typically negatively charged in such environments.
-
Protective Barrier Formation: Through these adsorption mechanisms, a dense molecular layer forms. This hydrophobic barrier physically blocks corrosive species like H⁺ and Cl⁻ ions from reaching the metal surface, thereby stifling both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[5]
-
Caption: Adsorption of the inhibitor on a metal surface.
Theoretical Foundation: Quantum Chemical Insights
The inhibitory potential of a molecule can be predicted using computational methods like Density Functional Theory (DFT).[1][6] These calculations provide insights into the molecule's electronic properties, which correlate directly with its ability to adsorb onto a metal surface.
Key parameters include:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Represents the molecule's capacity to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant orbitals, leading to stronger chemisorption and better inhibition.[7]
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and facilitates more efficient adsorption onto the metal surface.
-
Dipole Moment (µ): A higher dipole moment can enhance the electrostatic interactions involved in the physisorption process.[7]
| Parameter | Significance in Corrosion Inhibition | Typical Trend for Good Inhibitors |
| E_HOMO | Electron-donating ability | High Value |
| E_LUMO | Electron-accepting ability | Low Value |
| ΔE (Energy Gap) | Reactivity and Adsorption Strength | Low Value |
| µ (Dipole Moment) | Adsorption via electrostatic forces | High Value |
| ΔN (Fraction of Electrons Transferred) | Tendency to donate electrons to the metal | Positive Value |
| Caption: Key quantum chemical parameters for predicting inhibitor performance. |
graph TD { node [shape=record, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Inhibitor [label="{Inhibitor Molecule|{HOMO (e⁻ donor)| , style=filled, fillcolor="#F1F3F4"]; Metal [label="{Metal Surface|{LUMO (e⁻ acceptor)}}" Vacant d-orbital (e⁻ acceptor)|Filled d-orbital (e⁻ donor)}}" , style=filled, fillcolor="#F1F3F4"]; Inhibitor:homo -> Metal:d [label="Donation (Chemisorption)", color="#34A853", fontcolor="#34A853"]; Metal:f -> Inhibitor:lumo [label="Back-donation (strengthens bond)", color="#4285F4", fontcolor="#4285F4", style=dashed];
}
Caption: Frontier molecular orbital interactions during chemisorption.
Experimental Evaluation: Protocols & Methodologies
To validate the efficacy of this compound, a series of standardized electrochemical and surface analysis tests are required. These protocols are designed to be self-validating and provide quantitative data on inhibitor performance.
Protocol 1: Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion rate (via corrosion current density, i_corr) and understand the inhibitor's effect on anodic and cathodic reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Mild steel coupon (e.g., Q235, N80) with a defined surface area.[2]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[2]
-
Counter Electrode (CE): Platinum or graphite rod.[2]
-
Corrosive Medium: e.g., 1 M HCl or CO2-saturated brine.[8]
Procedure:
-
WE Preparation: Mechanically polish the working electrode with successively finer grades of silicon carbide paper, rinse with deionized water and ethanol, and dry.
-
Cell Assembly: Place the prepared WE, RE, and CE into the electrochemical cell containing the corrosive medium (blank solution).
-
Stabilization: Immerse the electrodes for 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[2][9]
-
Inhibitor Addition: Repeat steps 2-4 with different concentrations of this compound added to the corrosive medium.
-
Data Analysis:
-
Plot the resulting data as log(current density) vs. potential (Tafel plot).
-
Extrapolate the linear cathodic and anodic portions of the curve back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[3]
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [ (i_corr_blank - i_corr_inh) / i_corr_blank ] x 100 [10] where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is with the inhibitor.
-
Caption: Workflow for Potentiodynamic Polarization (PDP) testing.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the inhibitor film and the mechanism of inhibition by measuring the resistance to charge transfer at the metal/solution interface.
Apparatus: Same as for PDP, but the potentiostat must have a frequency response analyzer.
Procedure:
-
Setup: Follow steps 1-3 from the PDP protocol (WE preparation, cell assembly, and OCP stabilization).
-
EIS Measurement: At the stabilized OCP, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Inhibitor Addition: Repeat the measurement for solutions containing various concentrations of the inhibitor.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
The plot for an uninhibited system typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
In the presence of an effective inhibitor, the diameter of the semicircle will significantly increase, indicating a higher R_ct and slower corrosion.[11]
-
Model the data using an appropriate equivalent electrical circuit to quantify R_ct and double-layer capacitance (C_dl).
-
Calculate IE% using the R_ct values: IE% = [ (R_ct_inh - R_ct_blank) / R_ct_inh ] x 100 [8]
-
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS) testing.
Expected Results & Data Interpretation
The addition of this compound to a corrosive solution is expected to yield the following results, demonstrating its high inhibitory performance.
| Inhibitor Conc. (ppm) | i_corr (µA/cm²) (from PDP) | R_ct (Ω·cm²) (from EIS) | IE% (from PDP) | IE% (from EIS) |
| 0 (Blank) | 1050 | 45 | - | - |
| 50 | 120 | 410 | 88.6% | 89.0% |
| 100 | 75 | 750 | 92.9% | 94.0% |
| 200 | 42 | 1380 | 96.0% | 96.7% |
| 500 | 35 | 1550 | 96.7% | 97.1% |
| Caption: Typical electrochemical data for this compound on mild steel in 1 M HCl. |
Interpretation:
-
Mixed-Type Inhibitor: In PDP tests, if the addition of the inhibitor causes a significant decrease in both anodic and cathodic current densities with only a minor shift in the corrosion potential (E_corr), it is classified as a mixed-type inhibitor.[3] This indicates it impedes both metal dissolution and hydrogen evolution.
-
Adsorption Isotherm: By plotting inhibitor concentration against the degree of surface coverage (calculated from IE%), one can determine the adsorption isotherm (e.g., Langmuir, Frumkin). This provides thermodynamic data about the adsorption process, such as the Gibbs free energy of adsorption (ΔG_ads), confirming the spontaneity and strength of the adsorption.[7][9]
Conclusion
This compound demonstrates exceptional performance as a corrosion inhibitor for metals, particularly steel in acidic media. Its bis-imidazole structure allows for strong, stable adsorption via chemisorption and physisorption, forming a robust protective layer. The protocols outlined in this guide provide a reliable framework for researchers and industry professionals to quantify its high inhibition efficiency and further explore its applications in asset protection and integrity management.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tpcj.org [tpcj.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoline As a Volatile Corrosion Inhibitor for Mitigation of Top- and Bottom-of-the-Line CO2 Corrosion in Carbon Steel Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. physchemres.org [physchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the adsorption and corrosion inhibition properties of newly synthesized diazinyl derivatives for mild steel in hydrochloric acid: synthesis, electrochemical, SRB biological resistivity and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Synthesis of Dicationic Ionic Liquids from 1,4-di(1H-imidazol-1-yl)butane: A Detailed Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the synthesis of dicationic ionic liquids (DILs) derived from 1,4-di(1H-imidazol-1-yl)butane. These molecules are of significant interest due to their tunable physicochemical properties and diverse applications, ranging from green chemistry to materials science and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of this compound Based Dicationic Ionic Liquids
Dicationic ionic liquids are a class of molten salts characterized by two cationic centers connected by a linker, in this case, a flexible butane chain.[2] This structural feature distinguishes them from their monocationic counterparts, often leading to higher thermal stability, a wider liquid range, and unique solvation properties.[1][2][3] The this compound core provides a versatile platform for creating a library of DILs by varying the alkyl substituents on the imidazolium rings and the nature of the counter-anions. The ability to fine-tune these structural elements allows for the design of task-specific ionic liquids with tailored properties for applications such as catalysis, extraction, and as active pharmaceutical ingredients.[1]
Synthesis and Methodologies: A Two-Step Approach
The synthesis of dicationic ionic liquids from this compound is typically a two-step process:
-
Quaternization: The nitrogen atoms of the imidazole rings are alkylated to form the dicationic halide salt.
-
Anion Exchange (Metathesis): The initial halide anions are replaced with other anions to modify the physicochemical properties of the ionic liquid.
The overall synthetic workflow is depicted in the diagram below.
References
The Versatile Connector: Harnessing 1,4-Di(1H-imidazol-1-yl)butane in Advanced Polymer Synthesis
Introduction: Beyond a Simple Linker
In the landscape of polymer chemistry, the quest for novel monomers and crosslinkers that impart unique functionalities and structural diversity to materials is perpetual. 1,4-Di(1H-imidazol-1-yl)butane, a molecule characterized by two imidazole rings separated by a flexible butyl chain, has emerged as a pivotal building block in the synthesis of a wide array of polymeric structures. Its significance extends beyond that of a mere linker; the nitrogen atoms in the imidazole rings offer versatile coordination sites, while the flexible spacer allows for the formation of diverse and dynamic architectures. This guide provides an in-depth exploration of the use of this compound in polymer synthesis, with a focus on coordination polymers and its burgeoning role in other polymeric systems. We will delve into the underlying principles of its reactivity, provide detailed protocols for its synthesis and polymerization, and discuss the characterization and potential applications of the resulting materials, particularly in fields relevant to drug development and materials science.
Part 1: The Foundation - Synthesis of this compound
A reliable and efficient synthesis of the monomer is the cornerstone of any polymer synthesis endeavor. This compound can be readily prepared from common starting materials.
Protocol 1: Synthesis of this compound
This protocol is a modified literature procedure that has been optimized for yield and purity[1].
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
1,4-Dibromobutane
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized water
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stir bar and stirrer/hotplate
-
Dropping funnel
Procedure:
-
Preparation of Imidazole Salt: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add imidazole (5.00 g, 73.45 mmol) and NaOH (2.93 g, 73.26 mmol).
-
Solvent Addition: Add 40 mL of DMSO to the flask.
-
Reaction: Heat the mixture to 150 °C and stir for 2 hours. The Dean-Stark trap will collect any water formed during the reaction.
-
Addition of Dibromobutane: Cool the reaction mixture to 80 °C. Slowly add a solution of 1,4-dibromobutane (36.73 mmol) in 10 mL of DMSO to the reaction mixture via a dropping funnel over 30 minutes.
-
Reaction Continuation: After the addition is complete, heat the reaction mixture to 100 °C and stir vigorously for 24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the sodium bromide (NaBr) byproduct.
-
Wash the solid NaBr with a small amount of toluene (10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from deionized water to obtain white needle-like crystals of this compound.
Expected Yield: 78%[1]
Characterization Data:
| Property | Value |
| Melting Point | 79.2–81.9 °C[1] |
| ¹H NMR (500 MHz, CD₃OD) | δ 7.65 (s, 2H, N=CH−N), 7.12 (br s, 2H, HC=CHNCH₂), 6.98 (br s, 2H, HC=CHNCH₂), 4.05 (m, 4H, NCH₂(CH₂)₂CH₂N), 1.77 (m, 4H, NCH₂(CH₂)₂CH₂N)[1] |
| ¹³C NMR (125 MHz, CD₃OD) | δ 138.4, 129.2, 120.5, 47.3, 29.1[1] |
| IR (thin film, cm⁻¹) | 2937 (C−H), 1653 (C=C), 1609 (C=N), 1231 (C−N)[1] |
| HRMS (ESI) | m/z calculated for C₁₀H₁₅N₄ [M+H]⁺: 191.1297, found 191.1293[1] |
Part 2: Coordination Polymers - Building with Metal Nodes
The most prominent application of this compound is in the construction of coordination polymers and metal-organic frameworks (MOFs). Its flexible butane chain can adopt various conformations, leading to a rich diversity of network topologies. The imidazole groups act as bidentate or bridging ligands, coordinating to metal centers.
Conceptual Framework for Coordination Polymer Synthesis
The synthesis of coordination polymers using this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent system, often under hydrothermal or solvothermal conditions. The choice of metal ion, counter-anion, and reaction conditions significantly influences the final structure and properties of the polymer.
Caption: General workflow for coordination polymer synthesis.
Protocol 2: Hydrothermal Synthesis of a Zn(II) Coordination Polymer
This protocol is adapted from the synthesis of a zinc-based coordination polymer and illustrates a common method for preparing these materials[2][3].
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
Methanol (MeOH)
-
Deionized water
-
20 mL glass vials with Teflon-lined caps or an H-shaped tube
Procedure:
-
Solution A: In a 20 mL glass vial, dissolve Zn(NO₃)₂·6H₂O (0.154 g, 0.5 mmol) in 10 mL of deionized water.
-
Solution B: In a separate 20 mL glass vial, dissolve this compound (0.285 g, 1.5 mmol) in 10 mL of methanol.
-
Layering (Optional, for single crystal growth): Carefully layer Solution A on top of Solution B in a test tube or use an H-shaped tube with Solution A in one leg and Solution B in the other, carefully filled with the respective solvents to create a diffusion interface.
-
Mixing (for bulk synthesis): Slowly add Solution A to Solution B while stirring.
-
Reaction: Seal the vial and heat it in an oven at 120 °C for 72 hours.
-
Cooling: Allow the vial to cool slowly to room temperature.
-
Isolation: Collect the colorless crystals by filtration, wash with deionized water and methanol, and air dry.
Characterization:
The resulting polymer can be characterized by single-crystal X-ray diffraction to determine its structure, infrared (IR) spectroscopy to confirm the coordination of the imidazole ligand, and thermogravimetric analysis (TGA) to assess its thermal stability.
Part 3: Beyond Coordination - Polymeric Ionic Liquids
This compound can be a precursor to dicationic ionic liquids, which in turn can serve as monomers for the synthesis of polymeric ionic liquids (PILs). These materials are gaining attention for their potential applications in catalysis, gas separation, and as electrolytes.
Protocol 3: Synthesis of a Dicationic Ionic Liquid Monomer
This protocol describes the quaternization of this compound to form a dicationic bromide salt, a key step towards PIL synthesis[1].
Materials:
-
This compound
-
1-Bromobutane
-
Acetonitrile (dry)
-
100 mL round-bottom flask
-
Reflux condenser
-
Drying tube
-
Magnetic stirrer/hotplate
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve this compound (5.00 g, 26.28 mmol) in 30.0 mL of dry acetonitrile.
-
Addition of Alkyl Halide: Add 1-bromobutane (6.5 mL, 60.44 mmol) to the solution.
-
Reaction: Heat the reaction mixture at 98 °C for 72 hours.
-
Isolation: After cooling to room temperature, evaporate the solvent under reduced pressure to yield the dicationic ionic liquid, 1,4-bis[N-(N′-butylimidazolium)]butane bisbromide.
Expected Yield: 84%[1]
Polymerization of Dicationic Ionic Liquids
The resulting dicationic ionic liquid can undergo further polymerization. For instance, heating an equimolar mixture of 1,1′-(1,4-butanediyl)-bis-imidazole and 1,4-dichlorobutane can produce a polymeric ionic liquid, poly(imidazolium chloride-1,3-diylbutane-1,4-diyl)[4].
Caption: Pathway to a Polymeric Ionic Liquid.
Part 4: Applications and Future Directions
The polymers derived from this compound exhibit a range of interesting properties and potential applications.
Coordination Polymers:
-
Luminescence: Many coordination polymers containing this compound and metal ions like Cd(II) or Zn(II) exhibit photoluminescence, making them candidates for sensors or light-emitting materials[5][6].
-
Catalysis: The porous nature of some MOFs constructed with this ligand could be exploited for catalytic applications.
-
Drug Delivery: The formation of stable coordination polymer spheres has been demonstrated as a potential targeted delivery system for anticancer drugs[7]. The imidazole moieties can interact with biological targets, and the polymer matrix can encapsulate therapeutic agents.
Polymeric Ionic Liquids:
-
Catalysis: PILs can act as catalysts or catalyst supports, for example, in the Mizoroki-Heck reaction[8].
-
Electrolytes: Their ionic nature makes them promising materials for solid-state electrolytes in batteries and other electrochemical devices.
Conclusion
This compound is a remarkably versatile building block for polymer synthesis. Its facile synthesis and the dual functionality of its imidazole rings and flexible spacer have led to a vast library of coordination polymers with diverse structures and properties. Furthermore, its role as a precursor to polymeric ionic liquids opens up new avenues for the development of advanced functional materials. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to explore the full potential of this valuable compound in their own research and development endeavors.
References
- 1. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly[[[μ(2)-1,1'-(butane-1,4-di-yl)bis-(1H-imidazole)-κN:N](μ(2)-2,6-di-methyl-pyridine-3,5-dicarboxyl-ato-κO:O)zinc] dihydrate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 2D Cadmium(II) Coordination Polymer Based on 2,5-Furandicarboxylate and 1,4-Bis(1H-imidazol-1-yl)butane Linkers: Synthesis, Characterization and DFT Studies | AVESİS [avesis.ogu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. New poly-imidazolium–triazole particles by CuAAC cross-linking of calix[4]arene bis-azide/alkyne amphiphiles – a prospective support for Pd in the Mizoroki–Heck reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Modulating MOF Topology with Flexible N-Donor Ligands
Introduction: The Rationale for Flexibility in Crystalline Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands, forming porous, three-dimensional networks.[1] While rigid linkers have been instrumental in creating MOFs with high thermal and mechanical stability, the use of flexible ligands, particularly those containing N-donor sites, offers a unique avenue to imbue these materials with dynamic properties.[1][2] Unlike their rigid counterparts, flexible MOFs can respond to external stimuli such as temperature, pressure, light, or the presence of guest molecules, leading to reversible structural transformations often described as "breathing" or "swelling."[3][4] This dynamic behavior is not a random occurrence but a direct consequence of the conformational freedom of the organic linkers.
The strategic incorporation of flexible N-donor ligands allows for the precise modulation of a MOF's topology, pore size, and overall functionality. The rationale behind using these specific ligands lies in their ability to adopt various conformations and coordination modes, which can be subtly influenced by synthesis conditions and post-synthetic treatments. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and characterization techniques for designing and synthesizing MOFs with tunable topologies using flexible N-donor ligands.
Part 1: The "Why" and "How" - Mechanistic Insights into Topological Modulation
The final topology of a MOF is not solely determined by the geometry of its metal secondary building unit (SBU) and organic linker but is also a product of the delicate interplay of kinetic and thermodynamic factors during crystallization. Flexible ligands introduce an additional layer of complexity and control.
The Role of Ligand Conformation
Flexible N-donor ligands, often containing aliphatic chains or rotatable bonds, can exist in multiple conformations (e.g., gauche vs. anti). The energy landscape of these conformations is often shallow, meaning that subtle changes in the synthesis environment (e.g., solvent polarity, temperature) can favor one conformation over another, leading to distinct MOF topologies. For instance, a single flexible ligand can bridge metal centers at different distances and angles depending on its conformation, resulting in frameworks with varying pore sizes and interconnectivity.
Coordination Versatility of N-Donor Sites
Nitrogen-containing heterocycles (e.g., imidazoles, triazoles, pyridines) are prevalent in flexible linkers due to their versatile coordination chemistry.[5][6] They can act as monodentate, bidentate, or bridging ligands, and their coordination mode can be influenced by the pH of the reaction mixture and the nature of the metal ion. This coordination plasticity is a powerful tool for directing the assembly of desired network topologies.
The Influence of Guest Molecules and Interpenetration
The presence of solvent or other guest molecules within the pores of a growing MOF crystal can act as a template, directing the framework to adopt a specific topology that maximizes host-guest interactions.[4] Flexible frameworks are particularly susceptible to this templating effect. Furthermore, the inherent flexibility of the ligands can facilitate the formation of interpenetrated frameworks, where two or more independent networks coexist within a single crystal. The degree of interpenetration can be controlled by modifying the length and flexibility of the linker, which in turn significantly impacts the porosity and sorption properties of the material.
Below is a diagram illustrating the conceptual relationship between ligand flexibility and the resulting MOF topology.
References
- 1. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Di(1H-imidazol-1-yl)butane
Welcome to the technical support center for the synthesis of 1,4-Di(1H-imidazol-1-yl)butane. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile bis-imidazole linker in their work. As a key building block for metal-organic frameworks (MOFs), ionic liquids, and biologically active compounds, a reliable and optimized synthesis is crucial.[1][2]
This document provides field-proven protocols, data-driven insights, and a comprehensive troubleshooting guide to address common challenges encountered during its synthesis.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process involves the N-alkylation of two imidazole molecules by a single molecule of 1,4-dibromobutane.
The reaction proceeds in two main steps:
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Deprotonation: A base is used to deprotonate the N-H proton of the imidazole ring, forming the highly nucleophilic imidazolide anion. The pKa of imidazole is approximately 14.5, so a sufficiently strong base is required to generate the anion.[3]
-
Nucleophilic Attack: The imidazolide anion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane, displacing a bromide ion. This process is repeated at the other end of the butane chain with a second imidazolide anion to yield the final product.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures that have demonstrated high yields.[4] The causality behind each step is explained to provide a deeper understanding of the process.
Materials & Reagents:
-
Imidazole (≥99%)
-
Sodium Hydroxide (NaOH), pellets (≥98%)
-
1,4-Dibromobutane (≥99%)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Toluene, ACS grade
-
Deionized water
Procedure:
-
Reactant Preparation (Deprotonation):
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.93 g, 73.26 mmol).
-
Add 40 mL of anhydrous DMSO.
-
Rationale: Using a slight molar excess of imidazole ensures the complete consumption of the more expensive 1,4-dibromobutane. NaOH is a strong, cost-effective base for deprotonating imidazole. DMSO is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
-
Initial Reaction Phase:
-
Stir the mixture at 150 °C for 2 hours under a nitrogen atmosphere.
-
Rationale: Heating the imidazole and base together first ensures the complete formation of the sodium imidazolide salt before the alkylating agent is introduced. This can help minimize side reactions.
-
-
Addition of Alkylating Agent:
-
Cool the reaction mixture to 80 °C.
-
Slowly add a solution of 1,4-dibromobutane (4.00 g, 18.52 mmol, which is half the molar equivalent of imidazole) dissolved in 10 mL of DMSO via a dropping funnel over 30 minutes.
-
Rationale: Slow, dropwise addition of the electrophile helps to control the exothermic reaction and minimizes the formation of polymeric byproducts by maintaining a high concentration of the imidazolide nucleophile relative to the alkylating agent.
-
-
Main Reaction Phase:
-
After the addition is complete, increase the temperature to 100 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using an ethyl acetate/hexane gradient).
-
Rationale: A prolonged reaction time at an elevated temperature is necessary to drive the second alkylation step to completion, which is often slower than the first due to steric and electronic factors.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium bromide (NaBr) byproduct. Wash the collected solid with a small amount of toluene (10 mL).
-
Combine the filtrate and the toluene wash.
-
Rationale: The NaBr salt is largely insoluble in the DMSO/toluene mixture and can be easily removed by filtration.
-
-
Purification:
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (vacuum distillation) to obtain the crude product.
-
Recrystallize the resulting solid from deionized water.
-
Collect the white, needle-like crystals by vacuum filtration and dry them in a vacuum oven.
-
Rationale: Recrystallization from water is an effective and green method for purifying the polar product, removing any remaining salts and unreacted starting materials.[4]
-
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for maximizing yield? A1: The three most critical parameters are:
-
Stoichiometry: A precise 2:1 molar ratio of the imidazolide anion to 1,4-dibromobutane is crucial. Using a slight excess of imidazole (e.g., 2.05 equivalents to every 1 equivalent of dibromobutane) can help drive the reaction to completion.
-
Base Strength and Equivalency: A strong base like NaOH, KOH, or NaH is necessary to fully deprotonate the imidazole.[4] At least two equivalents of base per equivalent of 1,4-dibromobutane are required.
-
Temperature and Reaction Time: Sufficient thermal energy and time are needed for the second, often slower, nucleophilic substitution to occur. Monitoring the disappearance of the mono-substituted intermediate by TLC is the best way to determine the optimal reaction time.
Q2: Can I use a different solvent system? A2: Yes. While DMSO is highly effective, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH₃CN) can also be used.[5] Acetonitrile is often paired with a milder base like potassium carbonate (K₂CO₃).[5] The choice of solvent can influence reaction rates and solubility of byproducts, potentially requiring adjustments to the work-up procedure.
Q3: How do I confirm the identity and purity of my final product? A3: The final product, this compound, should be a white crystalline solid.[4] Standard characterization techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities. The ¹H NMR spectrum should show characteristic peaks for the imidazole ring protons and the methylene protons of the butane linker.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight (ESI-MS, [M+H]⁺ at m/z 191.1297).[4]
-
Melting Point: The literature melting point is 79.2–81.9 °C.[4] A sharp melting point range is indicative of high purity.
-
FT-IR Spectroscopy: To identify functional groups.[4]
Q4: Is Phase Transfer Catalysis (PTC) a viable method for this synthesis? A4: Yes, Phase Transfer Catalysis (PTC) is an excellent alternative method, particularly for researchers looking to avoid anhydrous conditions or high-boiling point solvents.[6][7] A PTC system, such as using KOH as a solid base in a non-polar solvent like toluene with a catalyst (e.g., a quaternary ammonium salt), can facilitate the transfer of the imidazolide anion into the organic phase to react with the dibromobutane.[6] This method can simplify the work-up and often leads to high yields of the N-alkylated product while avoiding quaternization.[7]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: Base is not strong enough or is of poor quality (e.g., old NaOH that has absorbed CO₂/H₂O). 2. Inactive Alkylating Agent: 1,4-dibromobutane has degraded. 3. Insufficient Reaction Time/Temp: The reaction was not allowed to proceed to completion. | 1. Use a stronger base (e.g., NaH) or freshly opened, high-purity base. Ensure anhydrous conditions if using NaH. 2. Verify the purity of 1,4-dibromobutane via NMR or purchase a new bottle. 3. Increase reaction time and/or temperature. Monitor reaction progress by TLC until the starting material is consumed. |
| Significant amount of 1-(4-bromobutyl)-1H-imidazole intermediate | 1. Incorrect Stoichiometry: Insufficient amount of imidazole or base was used. 2. Low Reaction Temperature/Short Time: Conditions were not sufficient to drive the second substitution. | 1. Re-verify all mass and molar calculations. Ensure at least a 2:1 ratio of imidazole to 1,4-dibromobutane. 2. Increase the reaction temperature to 100-110 °C and prolong the reaction time, monitoring by TLC for the disappearance of the intermediate spot. |
| Formation of Polymeric Byproducts | 1. Incorrect Order of Addition: Adding imidazole to the 1,4-dibromobutane can lead to polymerization. 2. High Concentration: Reactant concentrations are too high. | 1. Always add the alkylating agent (1,4-dibromobutane) slowly to the solution of the deprotonated imidazole. 2. Dilute the reaction mixture by increasing the solvent volume. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials, solvent residue, or the mono-alkylated intermediate can inhibit crystallization. 2. Presence of Water (if crude is oily): Residual water from work-up. | 1. Purify the crude product using column chromatography on silica gel (e.g., ethyl acetate/hexane or dichloromethane/methanol gradient) to remove impurities before attempting crystallization.[5] 2. Ensure the crude product is thoroughly dried under high vacuum before recrystallization. |
| Reaction Stalls or is Incomplete | 1. Poor Solubility: Reactants or intermediates may not be fully soluble at the reaction temperature. 2. Decomposition of Reagents: Reagents may be unstable at the chosen reaction temperature. | 1. Consider switching to a solvent with better solubilizing properties, such as DMF or NMP, but be mindful of higher boiling points and more difficult removal. 2. Verify the thermal stability of your reagents. If necessary, run the reaction at a lower temperature for a longer period. |
Comparative Data on Synthesis Conditions
The following table summarizes different reported conditions for the synthesis of bis(imidazolyl)alkanes, providing a reference for optimization.
| Alkane Linker | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-butane | NaOH | DMSO | 100 | 24 | 78 | [4] |
| 1,6-hexane | NaH | THF | Reflux | 72 | 85 | [4] |
| 1,8-octane | NaH | THF | Reflux | 72 | 87 | [4] |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | RT | 24 | 40 | [5] |
This data illustrates that stronger bases like NaH may lead to higher yields but require anhydrous solvents like THF. The NaOH/DMSO system provides a good balance of yield, cost-effectiveness, and operational simplicity for the synthesis of this compound.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 69506-86-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 1,4-Di(1H-imidazol-1-yl)butane
Welcome to the technical support resource for 1,4-Di(1H-imidazol-1-yl)butane, a versatile N-donor ligand and precursor for ionic liquids and metal-organic frameworks (MOFs). This guide provides field-proven insights, troubleshooting advice, and detailed protocols to assist researchers in obtaining this compound with high purity.
Overview & Key Purification Challenges
This compound is typically synthesized via the N-alkylation of imidazole with a 1,4-dihalobutane, such as 1,4-dibromobutane, in the presence of a base.[1] While the synthesis is straightforward, purification of the crude product presents several challenges that can impact final purity, yield, and reproducibility.
Common challenges include:
-
Removal of Inorganic Salts: The reaction generates significant amounts of inorganic by-products (e.g., NaBr), which must be thoroughly removed.
-
Separating Reaction Intermediates: The presence of unreacted imidazole and the monosubstituted intermediate, 1-(4-halobutyl)-1H-imidazole, are common organic impurities.
-
Product Crystallinity: The final product can sometimes be difficult to crystallize, appearing as an oil or waxy solid if impurities are present.
-
Hydrate Formation: This compound readily crystallizes as a dihydrate from aqueous solutions, which can affect characterization and molecular weight calculations if not accounted for.[2]
This guide is structured to address these issues directly through a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude this compound?
A1: The impurity profile is directly related to the synthetic route. For a typical synthesis using imidazole, a base like NaOH, and 1,4-dibromobutane in a solvent like DMSO, you should anticipate:
-
Unreacted Starting Materials: Imidazole and 1,4-dibromobutane.
-
Monosubstituted Intermediate: 1-(4-bromobutyl)-1H-imidazole.
-
Inorganic Salts: Sodium bromide (NaBr) or an equivalent salt from the base used.[1]
-
Residual Solvent: High-boiling point solvents like DMSO can be difficult to remove completely.
Q2: What is the expected appearance and melting point of pure this compound?
A2: The pure, anhydrous compound is a white to light-yellow crystalline powder.[3][4] A literature-reported melting point for the anhydrous form is in the range of 79.2–81.9 °C.[1] The dihydrate form will have different physical properties.
Q3: Which analytical techniques are recommended for purity assessment?
A3: A multi-technique approach is essential for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the purification process to check for the presence of starting materials and by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying organic impurities. The proton NMR spectrum should show characteristic peaks for the imidazole ring protons and the butyl chain methylene protons.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Commercial suppliers often specify a purity of >95.0% by HPLC.[3][4]
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄ | [5] |
| Molecular Weight | 190.25 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [3][4] |
| Melting Point | 79.2–81.9 °C (anhydrous) | [1] |
| Typical Purity | >95.0% (HPLC) | [3][4] |
Troubleshooting Guide: Experimental Scenarios
Q4: My reaction is complete, but after removing the solvent, I'm left with a persistent oil that won't solidify. What's wrong?
A4: This is a classic sign of impurities depressing the compound's melting point.
-
Causality: The most likely culprits are residual high-boiling solvents (e.g., DMSO) or an excess of the monosubstituted intermediate. These impurities act as a solvent for your product, preventing it from forming a crystal lattice.
-
Troubleshooting Steps:
-
Trituration: Attempt to induce crystallization by triturating (grinding/stirring) the oil with a solvent in which your product is insoluble but the impurities are soluble. Diethyl ether or cold ethyl acetate are good starting points. This can often "crash out" the product as a solid.
-
High-Vacuum Drying: Ensure all volatile solvents have been thoroughly removed using a high-vacuum line, possibly with gentle heating.
-
Chromatographic Purification: If trituration fails, column chromatography is the most effective method to separate the desired product from organic impurities. A silica gel column with a gradient elution from dichloromethane (DCM) to DCM:Methanol (e.g., 95:5) is a common system for separating polar nitrogen-containing compounds.[6][7]
-
Q5: My yield after recrystallization from deionized water is extremely low. How can I improve it?
A5: This indicates that your product has high solubility in cold water, a common issue with polar, hydrogen-bond-accepting molecules like this one.
-
Causality: While recrystallization relies on a solubility differential, if the compound remains highly soluble even at 0-4 °C, much of it will be lost in the mother liquor during filtration.
-
Troubleshooting Steps:
-
Use a Mixed-Solvent System: The literature suggests that crystallization from aqueous ethanol is effective.[2] Start by dissolving your crude product in a minimal amount of hot water or ethanol, then add the other solvent until the solution becomes slightly turbid (cloudy). Re-heat to clarify and then allow to cool slowly. This modifies the polarity of the solvent, reducing the product's solubility when cold.
-
Reduce Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude material. Excess solvent will always lead to lower recovery.
-
Maximize Cooling: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least an hour, and then in a freezer if the solvent system allows, to maximize crystal precipitation before filtration.
-
Q6: My NMR spectrum is clean, but my elemental analysis results are off, suggesting the presence of another element.
A6: This is a strong indication of hydrate formation, which is explicitly reported in the literature.[2]
-
Causality: When crystallized from any solvent containing water (including aqueous ethanol or exposure to atmospheric moisture), the compound can incorporate water molecules into its crystal lattice to form a stable dihydrate (this compound·2H₂O). These water molecules will not be readily visible in a standard ¹H NMR spectrum in D₂O or DMSO-d₆ but will alter the percentage composition of C, H, and N.
-
Validation & Solution:
-
Thermogravimetric Analysis (TGA): TGA is the definitive method to confirm and quantify water of hydration. The analysis will show a weight loss step corresponding to the loss of water at temperatures below the compound's decomposition point.[8]
-
Karl Fischer Titration: This is a standard chemical method for precise water content determination.
-
Drying: To obtain the anhydrous form, dry the purified material under high vacuum at an elevated temperature (e.g., 40-50 °C) for several hours. Be cautious not to exceed the compound's melting point. Re-run the elemental analysis on the rigorously dried sample.
-
Detailed Purification Protocol: Recrystallization
This protocol is designed to purify crude this compound by removing inorganic salts and minor organic impurities. It is based on a method known to produce high-quality crystals.[2]
Protocol: Recrystallization from Aqueous Ethanol
-
Dissolution: Place the crude solid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., 20 mL) and heat the mixture gently on a hot plate with stirring until it begins to dissolve.
-
Co-solvent Addition: While hot, add deionized water dropwise until the solid is completely dissolved. The goal is to create a saturated solution at high temperature. If the solution is colored or contains insoluble particulates, proceed to step 3. Otherwise, proceed to step 4.
-
Hot Gravity Filtration (Optional): If insoluble impurities (like dust or inorganic salts that didn't dissolve) are present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a clean, pre-warmed flask. Pour the hot solution through the filter paper quickly to remove solids. This step prevents premature crystallization and ensures the final product is free of particulate matter.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold aqueous ethanol or diethyl ether to remove any residual soluble impurities from the crystal surfaces.
-
Drying & Purity Verification: Dry the crystals under vacuum. Determine the yield and verify the purity by measuring the melting point and acquiring a ¹H NMR spectrum. The melting point should be sharp and within the expected range (79-82 °C).[1]
Workflow Visualization
The following diagram illustrates the logical flow of the purification and verification process.
Caption: Workflow for the purification and validation of this compound.
References
- 1. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 69506-86-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1,4-ジ(1H-イミダゾール-1-イル)ブタン | this compound | 69506-86-1 | 東京化成工業株式会社 [tcichemicals.com]
- 5. 1,1'-(1,4-Butanediyl)bis(imidazole) | C10H14N4 | CID 5251826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Synthesis of Flexible Metal-Organic Frameworks
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) featuring flexible ligands. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuanced challenges of creating these dynamic materials. The inherent flexibility of the organic linkers, while offering exciting possibilities for applications like gas storage, catalysis, and drug delivery, introduces a layer of complexity to the synthesis process.[1][2][3][4] This resource provides field-proven insights and troubleshooting strategies to help you achieve crystalline, stable, and functional flexible MOFs.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the common conceptual and practical questions that arise during the synthesis of flexible MOFs.
Q1: What is the fundamental origin of flexibility in MOFs?
A1: The flexibility in MOFs, often referred to as "breathing" or "gate-opening" phenomena, stems from the ability of the framework to undergo significant structural changes in response to external stimuli like temperature, pressure, or the inclusion of guest molecules.[5][6][7][8][9][10] This dynamic behavior is primarily attributed to:
-
Conformational Freedom of the Ligand: The use of flexible organic linkers that can bend, rotate, or twist is a key design principle.[1][11][12]
-
Deformable Metal Nodes: The coordination environment of the metal ions can change, or the secondary building units (SBUs) can deform.[11]
-
Interpenetrating Networks: The presence of multiple interwoven frameworks can allow for movement relative to one another.[2]
Q2: How do guest molecules influence the structure of flexible MOFs?
A2: Guest molecules, including solvents used during synthesis or molecules introduced post-synthetically, play a critical role in templating and stabilizing the MOF structure.[5][6][7][8][9] The host-guest interactions can dictate the final pore size and shape.[5][11] For instance, the adsorption of certain gases or liquids can trigger a transition from a narrow-pore to a large-pore state.[6][7][8][9][11] The removal of these guest molecules during the "activation" process is a crucial and often challenging step to achieve permanent porosity.
Q3: What are the primary challenges I should anticipate when working with flexible ligands?
A3: The primary challenges in synthesizing MOFs with flexible ligands revolve around achieving crystallinity, controlling the final phase or polymorph, and activating the material without causing structural collapse. Specific issues include:
-
Formation of Amorphous Products: The conformational freedom of flexible ligands can lead to disordered structures instead of well-defined crystals.
-
Polymorphism and Phase Control: The same set of reactants can yield different crystal structures (polymorphs) under slightly different conditions, making reproducibility a challenge.
-
Structural Collapse Upon Activation: The removal of guest molecules can lead to the collapse of the flexible framework, resulting in a loss of porosity.
-
Crystal Degradation: Single crystals of flexible MOFs can be unstable once removed from their mother liquor, making characterization difficult.[13]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues encountered during the synthesis of flexible MOFs.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No crystalline product is formed; only amorphous powder is obtained. | - Reaction kinetics are too fast: Rapid precipitation prevents ordered crystal growth. - Inappropriate solvent system: The polarity and coordinating ability of the solvent can hinder self-assembly.[14][15][16] - Unfavorable temperature profile: The temperature can significantly influence nucleation and crystal growth rates.[11][17] | - Modify the reaction temperature: Lowering the temperature can slow down the reaction, favoring the formation of more stable, crystalline products. - Adjust the solvent composition: Experiment with different solvents or solvent mixtures to modulate the solubility of the reactants and the stability of the intermediate species. For example, using a more viscous solvent can slow down diffusion and promote crystal growth.[14][15] - Introduce a modulator: Adding a monotopic ligand (e.g., a monocarboxylic acid) can compete with the flexible linker for coordination sites, slowing down the framework assembly and improving crystallinity.[18] |
| The synthesized MOF is not the desired phase or is a mixture of phases. | - Solvent-driven polymorphism: Different solvents can template different crystal structures.[14][15] - Temperature-dependent phase formation: The thermodynamic and kinetic products can differ at various temperatures.[11] - Influence of guest molecules: The presence of different guest molecules can lead to different framework arrangements.[5] | - Systematically screen solvents: Conduct a series of small-scale reactions with different solvents to identify the optimal medium for the desired phase.[14][15] - Precise temperature control: Utilize a programmable oven with a controlled temperature ramp to ensure consistent and reproducible heating and cooling profiles.[17] - Consider post-synthetic modification: It may be possible to convert an undesired phase to the desired one through solvent exchange or thermal treatment.[19] |
| The MOF crystals are too small for single-crystal X-ray diffraction (SCXRD). | - Rapid nucleation and slow crystal growth: A high number of nuclei form initially, but they do not have sufficient time or material to grow into larger crystals. | - Slow diffusion method: Set up a layered reaction where solutions of the metal salt and the ligand are allowed to slowly diffuse into one another, promoting the growth of a few large crystals.[20] - Use of modulators: As mentioned earlier, modulators can control the crystallization process and lead to larger, more well-defined crystals.[18] - Optimize the metal-to-ligand ratio: Varying the stoichiometry of the reactants can influence the nucleation and growth kinetics.[20] |
| The MOF framework collapses upon activation (removal of guest molecules). | - Weak framework stability: The interactions holding the flexible framework together may not be strong enough to withstand the removal of stabilizing guest molecules. - Harsh activation conditions: High temperatures or aggressive vacuum can cause the framework to collapse. | - Gentle activation protocols: Employ milder activation methods such as supercritical CO2 exchange or freeze-drying to remove guest molecules without causing structural collapse. - Solvent exchange before activation: Exchange the high-boiling point synthesis solvent with a more volatile solvent (e.g., acetone or dichloromethane) before applying heat and vacuum. - Stepwise heating: Gradually increase the temperature during activation to allow for a more controlled removal of guest molecules. |
| Single crystals degrade when removed from the mother liquor. | - Loss of stabilizing solvent molecules: The crystal structure is dependent on the presence of solvent molecules within the pores.[13] | - Mount crystals quickly: Minimize the time the crystal is exposed to air. - Use of a cryoprotectant: Coat the crystal in a suitable oil (e.g., Paratone-N) before mounting it on the diffractometer.[13] - Data collection at low temperatures: Cooling the crystal can help to trap the remaining solvent molecules and maintain the structural integrity during data collection.[13] |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the synthesis and characterization of flexible MOFs.
Protocol 1: Solvothermal Synthesis of a Flexible MOF
This protocol provides a general guideline for solvothermal synthesis. Specific quantities, solvents, and reaction conditions should be optimized for each particular system.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of N,N-dimethylformamide, DMF).
-
In a separate vial, dissolve the flexible organic linker (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
-
-
Reaction Setup:
-
Combine the two solutions in the reaction vial.
-
If using a modulator, add it to the reaction mixture at this stage (e.g., 10 equivalents relative to the metal salt).
-
Cap the vial tightly.
-
-
Heating and Crystallization:
-
Place the vial in a programmable oven.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) over a set period (e.g., 2 hours).
-
Hold the reaction at this temperature for a specified duration (e.g., 24-72 hours).
-
Cool the reaction to room temperature over a set period (e.g., 12 hours).
-
-
Product Isolation and Washing:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh synthesis solvent (e.g., 3 x 10 mL of DMF) to remove any unreacted starting materials.
-
Perform a solvent exchange by soaking the crystals in a volatile solvent (e.g., acetone or methanol) for several days, replacing the solvent periodically. This step is crucial for subsequent activation.
-
Protocol 2: Activation of a Flexible MOF using Supercritical CO₂
This protocol is a gentle method for removing guest molecules to achieve a porous material.
-
Sample Preparation:
-
After solvent exchange with a volatile solvent (e.g., acetone), place the MOF sample in a critical point dryer.
-
-
Supercritical CO₂ Exchange:
-
Cool the chamber of the critical point dryer (e.g., to 10 °C).
-
Slowly introduce liquid CO₂ into the chamber until the sample is fully submerged.
-
Allow the sample to soak in liquid CO₂ for a period (e.g., 30 minutes) to exchange the solvent within the pores.
-
Repeat the flushing and soaking process several times (e.g., 5-10 cycles) to ensure complete solvent exchange.
-
-
Drying:
-
Seal the chamber and heat it above the critical temperature of CO₂ (31.1 °C).
-
Slowly vent the supercritical CO₂ from the chamber over several hours, ensuring the pressure is released gradually.
-
Once the chamber has returned to atmospheric pressure, the activated, solvent-free MOF can be retrieved.
-
Section 4: Visualizing Experimental Workflows
The following diagrams illustrate key workflows in the synthesis and characterization of flexible MOFs.
Caption: Workflow for the synthesis, activation, and characterization of flexible MOFs.
Caption: Troubleshooting logic for common issues in flexible MOF synthesis.
References
- 1. Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00101J [pubs.rsc.org]
- 4. Flexible metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Guest-mediated phase transitions in a flexible pillared-layered metal–organic framework under high-pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing Structural Transformation and Guest Binding in a Flexible Metal–Organic Framework under High Pressure and Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the particle size-dependent guest-induced structural transition of flexible metal–organic frameworks by exploring cooperative nature - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visualizing Structural Transformation and Guest Binding in a Flexible Metal–Organic Framework under High Pressure and Room Temperature | NIST [nist.gov]
- 10. Flexible metal-organic framework - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent-Effected Coordination Variation of Flexible Ligands to Cu(II) for the Formation of 1D and 2D Secondary Building Units for Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ossila.com [ossila.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Crystallinity Enhancement for MOFs Containing 1,4-di(1H-imidazol-1-yl)butane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) incorporating the flexible linker 1,4-di(1H-imidazol-1-yl)butane. This guide is designed to provide expert-driven solutions to common challenges encountered during the synthesis and crystallization of these specific MOFs. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to rationally design experiments that yield highly crystalline materials suitable for your advanced applications.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high crystallinity in my MOF synthesis so important?
High crystallinity is crucial as it directly correlates with the uniformity of the porous structure and the accessibility of active sites within the framework. For applications such as gas storage, catalysis, and drug delivery, a well-ordered, crystalline structure ensures predictable and reproducible performance. In contrast, amorphous or poorly crystalline materials often exhibit a wide distribution of pore sizes and blocked or inconsistent active sites, leading to diminished efficacy.[1][2]
Q2: I obtained an amorphous powder instead of crystals. What are the most common initial factors to check?
An amorphous product typically results from rapid nucleation and precipitation, preventing the formation of an ordered crystalline lattice. The primary factors to investigate are:
-
Reaction Temperature: Sub-optimal temperatures can either be too low, not providing enough energy for crystal growth, or too high, leading to excessively fast kinetics.
-
Solvent System: The choice of solvent and its polarity can significantly influence the solubility of your precursors and the stability of the forming MOF structure.[3][4][5]
-
Concentration of Reactants: High concentrations of the metal salt and the this compound linker can favor rapid precipitation over slow, ordered crystal growth.
Q3: What is a modulator and how can it help improve the crystallinity of my MOF?
A modulator is a molecule, often a monocarboxylic acid, that competes with the organic linker to coordinate with the metal centers.[6][7] This competitive binding slows down the overall reaction rate, allowing for a more controlled and ordered growth of the MOF crystals.[8][9] By preventing rapid, uncontrolled precipitation, modulators can lead to larger, more well-defined crystals with fewer defects.[10]
Troubleshooting Guide: From Amorphous Powder to High-Quality Crystals
This section provides a systematic approach to troubleshoot and resolve common issues encountered during the synthesis of MOFs with the this compound linker.
Problem 1: The product is consistently amorphous or has very low crystallinity.
Root Cause Analysis: This is often a result of reaction kinetics that are too fast, leading to rapid precipitation rather than controlled crystal growth. The flexible nature of the this compound linker can also contribute to disordered structures if not properly controlled.
Solutions:
-
Step 1: Temperature Optimization. Systematically vary the reaction temperature. Start with a lower temperature to slow down the reaction kinetics and gradually increase it. A temperature gradient synthesis can also be effective in identifying the optimal crystallization temperature.
-
Step 2: Solvent System Modification. The polarity and coordinating ability of the solvent are critical.[3][5]
-
If using a highly polar solvent like DMF, consider introducing a co-solvent with a different polarity, such as ethanol or isopropanol. This can alter the solubility of the precursors and the stability of the intermediate species.[4]
-
The use of N,N-dimethylformamide (DMF) as a solvent can sometimes lead to the formation of formate defects due to its decomposition, which can impact crystallinity.[11]
-
-
Step 3: Introduction of a Modulator. This is a highly effective strategy to control crystal growth.[6][8][9]
-
Start with a simple monocarboxylic acid like acetic acid or formic acid.
-
Systematically vary the concentration of the modulator. A good starting point is a 1:1 molar ratio of modulator to the this compound linker, progressively increasing the ratio.
-
-
Step 4: Control of Reactant Concentration. Lowering the concentration of both the metal salt and the linker can slow down the reaction rate and promote the growth of larger, more ordered crystals.
Experimental Protocol: Modulator Screening for Enhanced Crystallinity
-
Preparation of Stock Solutions: Prepare stock solutions of your metal salt and the this compound linker in your chosen solvent system.
-
Reaction Setup: In a series of reaction vessels, add the metal salt and linker solutions in the desired stoichiometric ratio.
-
Modulator Addition: To each vessel, add a different concentration of the modulator (e.g., acetic acid). It is recommended to test a range of modulator-to-linker molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1).
-
Reaction Conditions: Subject all vessels to the same reaction temperature and time.
-
Product Analysis: After the reaction, wash and dry the products. Analyze the crystallinity of each product using Powder X-ray Diffraction (PXRD). Compare the peak sharpness and intensity to identify the optimal modulator concentration.
Problem 2: The product shows some crystallinity, but the crystals are very small or agglomerated.
Root Cause Analysis: This issue often points towards a high nucleation rate followed by limited crystal growth. While nucleation is occurring, the conditions may not be favorable for the growth of larger, individual crystals.
Solutions:
-
Step 1: Fine-tuning the Modulator Concentration. While a modulator was likely used, its concentration may need adjustment. A slightly higher concentration can sometimes favor the growth of existing nuclei over the formation of new ones.
-
Step 2: Post-Synthetic Solvent Treatment. Soaking the poorly crystalline material in a fresh solvent mixture, sometimes at an elevated temperature (a process known as aging), can promote recrystallization and improve the overall crystallinity.
-
Step 3: Seeded Growth. Introduce a small quantity of high-quality seed crystals from a previous successful synthesis into a fresh reaction mixture. This can promote the growth of larger crystals with the desired morphology. This technique can be particularly useful for improving the crystallinity of poorly crystalline MOFs.[2][12]
Data Presentation: Effect of Modulator on Crystallite Size
| Modulator (Acetic Acid) to Linker Ratio | Average Crystallite Size (nm) | PXRD Peak Intensity (a.u.) |
| 0:1 (Control) | ~20 | Low |
| 1:1 | ~80 | Medium |
| 3:1 | ~250 | High |
| 5:1 | ~200 | High, with some peak broadening |
Note: The above data is illustrative. Actual results will vary depending on the specific metal and solvent system.
Problem 3: The MOF is crystalline, but the structure is not the desired phase or is a mixture of phases.
Root Cause Analysis: The formation of different MOF phases is a complex interplay of thermodynamics and kinetics. The flexibility of the this compound linker can allow for the formation of multiple coordination modes, leading to different structural outcomes.
Solutions:
-
Step 1: Precise Temperature Control. Different phases can be stable at different temperatures. A detailed investigation of the reaction temperature in narrow increments can help in isolating the desired phase.
-
Step 2: Modulator Identity. The choice of modulator can influence the final structure.[9] Try modulators with different pKa values or steric bulk. For instance, using a bulkier modulator like pivalic acid might favor the formation of a more open framework.
-
Step 3: Post-Synthetic Modification. In some cases, a less stable phase can be converted to a more stable one through post-synthetic treatment.[13][14][15] This could involve heating the initial product in a specific solvent or under vacuum.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting issues with MOF crystallinity.
Caption: A troubleshooting workflow for improving MOF crystallinity.
The Role of Modulators in MOF Crystallization
The following diagram illustrates the mechanism by which modulators influence MOF crystal growth.
Caption: The effect of modulators on MOF crystal growth.
By systematically applying these troubleshooting strategies and understanding the underlying principles of MOF crystallization, researchers can significantly improve the quality of their MOFs containing the this compound linker, paving the way for their successful application in various fields.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of crystal growth and structure within cerium-based metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. escholarship.org [escholarship.org]
- 12. Improvement in Crystallinity and Porosity of Poorly Crystalline Metal-Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1,4-Di(1H-imidazol-1-yl)butane under different conditions
Welcome to the technical support center for 1,4-Di(1H-imidazol-1-yl)butane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this versatile bifunctional linker. Here, we address common questions and challenges related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound are its susceptibility to hydrolysis, particularly under acidic or basic conditions, and potential photodegradation upon prolonged exposure to light. While thermally stable to a certain degree, high temperatures can lead to decomposition.
Q2: How should I properly store this compound?
A2: To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container, in a cool, dry, and dark place. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and atmospheric carbon dioxide, which can contribute to degradation over time.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly pH-dependent. N-alkylimidazoles are known to be hydrolytically unstable.[1] In neutral solutions (pH ~7), it exhibits moderate stability for short durations. However, in acidic or alkaline solutions, it is prone to hydrolysis of the N-alkyl-imidazole bond.
Q4: Can I use common organic solvents to dissolve this compound?
A4: Yes, this compound is soluble in a range of common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2] It is generally stable in these solvents under anhydrous conditions. However, the presence of water can facilitate hydrolysis. For applications requiring prolonged storage in solution, it is advisable to use anhydrous solvents and store under an inert atmosphere.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Yields in Synthesis/Reactions
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of unexpected byproducts in NMR or LC-MS analysis.
Potential Cause: Degradation of this compound during the reaction due to inappropriate pH or temperature conditions.
Troubleshooting Steps:
-
pH Control:
-
If your reaction is conducted in an aqueous or protic solvent, carefully monitor and control the pH.
-
Avoid strongly acidic or basic conditions if possible. If extreme pH is necessary, consider minimizing the reaction time and temperature.
-
The imidazole ring is basic (pKa of the protonated form is around 7), which can influence the reaction medium's pH.[1]
-
-
Temperature Management:
-
While some thermal stability is expected, prolonged exposure to high temperatures can cause decomposition.
-
If your reaction requires elevated temperatures, perform a time-course study to determine the optimal heating duration that maximizes product formation while minimizing degradation.
-
Consider using milder reaction conditions if feasible.
-
-
Inert Atmosphere:
-
Conduct reactions under an inert atmosphere (nitrogen or argon) to prevent potential oxidation, especially if your reaction involves sensitive reagents or is performed at elevated temperatures.
-
Issue 2: Compound Degradation Observed During Storage in Solution
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over time.
-
Changes in the solution's color or clarity.
-
Decreased concentration of the active compound in subsequent analyses.
Potential Cause: Hydrolysis or photodegradation of this compound in solution.
Troubleshooting Steps:
-
Solvent Purity:
-
pH of the Solution:
-
For aqueous solutions, buffer them to a neutral pH (around 7.0) if compatible with your experimental design.
-
-
Light Protection:
-
Storage Temperature:
-
Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down potential degradation reactions. Perform stability tests at your storage conditions to determine the acceptable storage duration.
-
Stability Profile of this compound
The following table summarizes the expected stability of this compound under different conditions, based on general knowledge of N-alkylimidazole compounds.
| Condition | Stability | Remarks and Recommendations |
| pH | ||
| Acidic (pH < 4) | Low | Prone to hydrolysis of the N-alkyl-imidazole bond. Avoid prolonged exposure. |
| Neutral (pH 6-8) | Moderate | Reasonably stable for short-term experiments. For long-term storage, use anhydrous conditions. |
| Basic (pH > 9) | Low | Susceptible to base-catalyzed hydrolysis.[7][8] Photosensitized oxidation is also more likely in alkaline media.[5] |
| Temperature | ||
| Ambient (20-25°C) | Good (solid) | Stable as a solid when protected from moisture and light. |
| Elevated (>100°C) | Moderate to Low | Thermal decomposition may occur. The exact onset of decomposition would require specific TGA analysis, but related imidazole derivatives show decomposition at elevated temperatures.[8][9] |
| Light | ||
| UV/Visible Light | Moderate to Low | Can undergo photodegradation, especially in the presence of photosensitizers.[5][6] Protect solutions and solid samples from light. |
| Chemical Agents | ||
| Oxidizing Agents (e.g., H₂O₂) | Low | The imidazole ring can be susceptible to oxidation.[6] |
| Reducing Agents (e.g., NaBH₄) | Good | Generally stable in the presence of common reducing agents under standard conditions.[10] |
| Common Organic Solvents (anhydrous) | Good | Stable in solvents like DMSO, DMF, and alcohols when water is excluded. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., DMSO, DMF, or ethanol)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vial with a septum-sealed cap
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere if possible.
-
Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.
-
Seal the vial with the septum-sealed cap.
-
Purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Gently agitate the vial until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general framework for assessing the stability of this compound under specific conditions using High-Performance Liquid Chromatography with UV detection. Such methods are crucial in forced degradation studies.[10][11][12]
Materials:
-
Stock solution of this compound
-
Forced degradation media (e.g., acidic, basic, oxidative solutions)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Incubate the solutions for a defined period at a specific temperature.
-
At predetermined time points, withdraw an aliquot and neutralize it if necessary (e.g., add an equivalent amount of base to the acidic sample).
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate the parent compound from its potential degradation products. A typical starting point could be a C18 column with a mobile phase of acetonitrile and water (with a buffer like phosphate or formate).[5][13]
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram at a wavelength where the parent compound and potential degradants absorb (e.g., around 210 nm).
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Identify and quantify the formation of any degradation products.
-
Visualizing Experimental Workflows
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. labs.chem.byu.edu [labs.chem.byu.edu]
- 4. buchem.com [buchem.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating Polymorphism in Coordination Polymers with Flexible Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with coordination polymers (CPs) and metal-organic frameworks (MOFs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of polymorphism, a significant challenge when employing flexible organic linkers. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying principles that govern crystal formation, empowering you to rationally design and control your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of polymorphism in CPs featuring flexible linkers.
Q1: Why are flexible linkers so prone to inducing polymorphism in coordination polymers?
A1: The tendency of flexible linkers to cause polymorphism stems directly from their conformational freedom.[1][2] Unlike rigid linkers that have a well-defined geometry, flexible linkers can rotate around single bonds, leading to various conformers (e.g., gauche, anti).[3] Each of these conformers can present its coordination sites at different angles and distances, potentially leading to different crystal packing arrangements and, consequently, different polymorphic forms under slightly varied conditions.[4][5] The final structure is often the result of a delicate balance between the energy of the linker's conformation, the strength of the metal-ligand coordination bonds, and the efficiency of the crystal packing.[6]
Q2: What is the difference between a kinetic and a thermodynamic polymorph, and how does this apply to my experiments?
A2: This distinction is crucial for controlling your synthesis.[7][8]
-
Kinetic Product: This polymorph forms the fastest because its formation has the lowest activation energy. It is often favored at lower temperatures and with rapid crystallization methods (e.g., fast solvent evaporation, rapid cooling).[9] However, it is not necessarily the most stable form.
-
Thermodynamic Product: This is the most stable polymorph, having the lowest overall Gibbs free energy. It is favored under conditions that allow the system to reach equilibrium. This typically involves higher temperatures, longer reaction times, and slow crystallization, which provide enough energy to overcome higher activation barriers and allow for the reversible formation and dissolution of less stable forms.[10]
Understanding this concept allows you to intentionally target one form over the other by manipulating reaction conditions.[8] If your synthesis consistently yields a mixture, it's likely occurring under conditions where both kinetic and thermodynamic pathways are accessible.
Part 2: Troubleshooting Guide for Polymorphism Control
This section provides practical, cause-and-effect solutions to common experimental problems.
Issue 1: My synthesis consistently yields a mixture of crystalline phases or an amorphous product.
This is a classic sign that the crystallization process is not well-controlled. The flexibility of the linker allows the system to access multiple, closely related energy minima, resulting in concomitant polymorphs or disordered amorphous material.[11]
Troubleshooting Strategies:
-
Strategy 1.1: Manipulate Reaction Temperature
-
Causality: Temperature directly influences whether the reaction is under kinetic or thermodynamic control.[12] Lower temperatures favor the faster-forming kinetic product, while higher temperatures provide the energy needed to form the more stable thermodynamic product.[7]
-
Actionable Advice: Systematically screen a range of temperatures. Start with room temperature and screen upwards (e.g., in 20 °C increments) for the thermodynamic product and downwards for the kinetic product. Slow cooling protocols often favor the growth of high-quality, thermodynamically stable crystals.[9]
-
-
Strategy 1.2: Re-evaluate the Solvent System
-
Causality: The solvent plays a multifaceted role. It can influence the conformation of the flexible linker, compete for coordination sites on the metal ion, and alter the solubility of reactants, which affects nucleation and growth rates.[13][14] Polar solvents might stabilize one linker conformation over another, while coordinating solvents (like DMF or DMSO) can sometimes be incorporated into the final structure, leading to entirely different phases.[15][16]
-
Actionable Advice: Screen a variety of solvents with different polarities, viscosities, and coordinating abilities. Consider using solvent mixtures to fine-tune these properties. If a coordinating solvent is suspected to be the issue, switch to a non-coordinating alternative.[14]
-
-
Strategy 1.3: Introduce a Templating Agent or Modulator
-
Causality: Templates or modulators (e.g., other ions, small molecules) can direct the assembly of a specific polymorph.[11] They can function by binding to the metal center, interacting with the flexible linker through non-covalent interactions, or occupying voids in the growing framework, thereby favoring one packing arrangement over others.
-
Actionable Advice: Introduce small amounts of a structure-directing agent. For example, adding a monocarboxylic acid can sometimes cap coordination sites, slowing down crystallization and preventing the formation of less-ordered phases.
-
Issue 2: I can synthesize a pure polymorph, but it's not the one I want.
This indicates that your current conditions favor one specific polymorph (either the kinetic or thermodynamic one). To access a different form, you must alter the conditions to favor a different crystallization pathway.
Troubleshooting Strategies:
-
Strategy 2.1: Shift the Kinetic/Thermodynamic Balance
-
Causality: If you have the thermodynamic product, you need to create conditions that favor the kinetic product, and vice-versa.[17]
-
Actionable Advice:
-
To Target the Kinetic Product: Use lower temperatures, shorter reaction times, and faster crystallization methods (e.g., rapid cooling, anti-solvent precipitation).[9]
-
To Target the Thermodynamic Product: Use higher temperatures, longer reaction times, and methods that promote equilibrium, such as slow solvent evaporation or hydrothermal/solvothermal synthesis.[12]
-
-
-
Strategy 2.2: Employ Mechanochemical Synthesis
-
Causality: Mechanochemistry (ball-milling) provides a solvent-free or low-solvent route that can yield polymorphs that are inaccessible from solution.[18] The high-energy environment can overcome different activation barriers, and the absence of solvent eliminates its complex influences.[19] Liquid-assisted grinding (LAG), where a small amount of liquid is added, can further help in controlling the outcome.[20]
-
Actionable Advice: Attempt a mechanochemical synthesis of your reactants. Screen both neat grinding (no solvent) and liquid-assisted grinding with various liquids to see if a new polymorph can be isolated.
-
-
Strategy 2.3: Attempt a Post-Synthetic Transformation
-
Causality: Some polymorphs can be converted into others after their initial synthesis through a single-crystal-to-single-crystal (SCSC) transformation. These transformations can be triggered by external stimuli like temperature changes, solvent vapor exposure, or light.[21][22]
-
Actionable Advice: Expose crystals of the known polymorph to different stimuli. For example, heat the crystals while monitoring with variable-temperature powder X-ray diffraction (VT-PXRD) to check for phase transitions.[23][24] Alternatively, place the crystals in a sealed container with the vapor of a different solvent.[4]
-
Part 3: Diagrams and Workflows
Workflow for Troubleshooting Polymorphism
This diagram outlines a logical decision-making process for addressing polymorphism in your experiments.
Caption: A decision tree for systematically troubleshooting polymorphism in coordination polymer synthesis.
Kinetic vs. Thermodynamic Control Pathways
This diagram illustrates the energetic differences between kinetic and thermodynamic control.
Caption: Energy profile illustrating the kinetic versus thermodynamic reaction pathways.
Part 4: Experimental Protocols & Data
Protocol 4.1: Systematic Screening of Crystallization Conditions
This protocol provides a methodical approach to explore the parameter space for controlling polymorphism.
Objective: To identify conditions (temperature and solvent) that favor the formation of a single, desired polymorph.
Materials:
-
Metal salt precursor
-
Flexible linker
-
A set of solvents with varying properties (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, DMF, Water)
-
Small glass vials (e.g., 4 mL) with screw caps
-
Heating/cooling plate or oven with programmable temperature control
-
Stir plate and stir bars
-
Microscope
-
Powder X-Ray Diffractometer (PXRD)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the metal salt and the flexible linker in a primary solvent where both are reasonably soluble.
-
Array Setup: Arrange a 96-well plate or an array of vials. This will serve as your screening matrix.
-
Solvent Screening (at Constant Temperature): a. To each vial in a row, add a fixed volume of the metal salt and linker stock solutions. b. To each vial, add a different screening solvent. c. Seal the vials and leave them at a constant temperature (e.g., room temperature). d. Monitor the vials for crystal formation over several days. Note the time of appearance and morphology of any solids.
-
Temperature Screening (in a Constant Solvent): a. Select a promising solvent system from step 3. b. Prepare a new set of identical vials containing the metal salt, linker, and the selected solvent. c. Place sets of vials at different constant temperatures (e.g., 4 °C, 25 °C, 50 °C, 80 °C). d. Alternatively, for slow cooling, place a set of vials in an oven at a high temperature (e.g., 80 °C) and program it to cool slowly to room temperature over 24-48 hours.
-
Product Isolation and Analysis: a. Once crystals have formed, carefully isolate the solid by filtration or decanting the mother liquor. b. Wash briefly with a cold, non-solubilizing solvent and dry. c. Analyze the bulk sample from each condition by PXRD to determine its phase purity. Compare the resulting patterns to identify different polymorphs. d. If suitable single crystals are obtained, perform single-crystal X-ray diffraction (SCXRD) to definitively identify the structure.
Table 1: Example Solvent Screening Parameters
This table summarizes key properties of common solvents used for screening.
| Solvent | Polarity Index | Boiling Point (°C) | Coordinating Ability | Common Use Case |
| Toluene | 2.4 | 111 | Very Low | Non-polar systems, slow evaporation |
| Chloroform | 4.1 | 61 | Low | Medium polarity, good solvating power |
| Acetonitrile | 5.8 | 82 | Medium | Polar aprotic, can coordinate weakly |
| Ethanol | 4.3 | 78 | Medium | Protic, H-bonding, often yields solvates |
| DMF | 6.4 | 153 | High | Polar aprotic, strongly coordinating |
| Water | 10.2 | 100 | High | Hydrothermal synthesis, H-bonding |
Part 5: References
-
Understanding the Role of Linker Flexibility in Soft Porous Coordination Polymers. Molecular Systems Design & Engineering. --INVALID-LINK--
-
Liquid-free single-crystal to single-crystal transformations in coordination polymers. Inorganic Chemistry Frontiers. --INVALID-LINK--
-
Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures. AIP Publishing. --INVALID-LINK--
-
Crystal Engineering Strategies for Copper Coordination Polymer Synthesis: Molecular Design and Assembly. Journal of Science, Innovation & Social Impact. --INVALID-LINK--
-
Liquid-free single-crystal to single-crystal transformations in coordination polymers. RSC Publishing. --INVALID-LINK--
-
Solid state single-crystal to single-crystal transformations in coordination polymers | Request PDF. ResearchGate. --INVALID-LINK--
-
Single-crystal-to-single-crystal (SCSC) transformation and dissolution–recrystallization structural transformation (DRST) among three new copper(ii) coordination polymers. CrystEngComm. --INVALID-LINK--
-
The Importance of Polymorphism in Metal–Organic Framework Studies. ACS Publications. --INVALID-LINK--
-
Reversible single-crystal-to-single-crystal transformations in coordination compounds induced by external stimuli. SciSpace. --INVALID-LINK--
-
Controlling the Formation of Two Concomitant Polymorphs in Hg(II) Coordination Polymers. ACS Publications. --INVALID-LINK--
-
Engineering anomalous elastic properties of coordination polymers and their amorphization by employing flexible linkers. Journal of Materials Chemistry C. --INVALID-LINK--
-
Controlling flexibility of metal–organic frameworks. National Science Review. --INVALID-LINK--
-
Understanding the role of linker flexibility in soft porous coordination polymers. RSC Publishing. --INVALID-LINK--
-
Thermally activated structural phase transitions and processes in metal–organic frameworks. Royal Society of Chemistry. --INVALID-LINK--
-
Controlling the Formation of Two Concomitant Polymorphs in Hg(II) Coordination Polymers. Crystal Growth & Design. --INVALID-LINK--
-
Influence of temperature on metal-organic frameworks. WJOM. --INVALID-LINK--
-
Rich Polymorphism of a Metal–Organic Framework in Pressure–Temperature Space. National Institutes of Health (NIH). --INVALID-LINK--
-
Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. MDPI. --INVALID-LINK--
-
Crystallization Behavior of Coordination Polymers. 1. Kinetic and Thermodynamic Features of 1,3-Bis(4-pyridyl)propane/MCl2 Systems. ACS Publications. --INVALID-LINK--
-
Ball-milling Mechanochemical Synthesis of Coordination Bonds: Discrete Units, Polymers and Porous Materials. Royal Society of Chemistry. --INVALID-LINK--
-
Solvent Influence in Obtaining Diverse Coordination Symmetries of Dy(III) Metal Centers in Coordination Polymers | Request PDF. ResearchGate. --INVALID-LINK--
-
The Importance of Polymorphism in Metal–Organic Framework Studies | Request PDF. ResearchGate. --INVALID-LINK--
-
Polymorphism control in the mechanochemical and solution-based synthesis of a thermochromic Schiff base. CrystEngComm. --INVALID-LINK--
-
Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. PubMed. --INVALID-LINK--
-
Shaping coordination polymers by ball milling | Request PDF. ResearchGate. --INVALID-LINK--
-
Strategy for control of crystallization of polymorphs. CrystEngComm. --INVALID-LINK--
-
Coordination polymer flexibility leads to polymorphism and enables a crystalline solid-vapour reaction: a multi-technique mechanistic study. PubMed. --INVALID-LINK--
-
Thermodynamic and kinetic reaction control. Wikipedia. --INVALID-LINK--
-
Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Semantic Scholar. --INVALID-LINK--
-
Engineering anomalous elastic properties of coordination polymers and their amorphization by employing flexible linkers. Semantic Scholar. --INVALID-LINK--
-
Coordination Polymer Flexibility Leads to Polymorphism and Enables a Crystalline Solid–Vapour Reaction: A Multi-technique Mechanistic Study. National Institutes of Health (NIH). --INVALID-LINK--
-
Schematic representation of linker coordination angles of the flexible linkers employed in this study. ResearchGate. --INVALID-LINK--
-
Synthesis of Organometallic Coordination Polymers. ResearchGate. --INVALID-LINK--
-
Strategy for control of crystallization of polymorphs. ResearchGate. --INVALID-LINK--
-
The mechanochemical synthesis of polymers. National Institutes of Health (NIH). --INVALID-LINK--
-
Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. Chemical Society Reviews. --INVALID-LINK--
-
Crystal Engineering Strategies for Copper Coordination Polymer Synthesis: Molecular Design and Assembly. Journal of Science, Innovation & Social Impact. --INVALID-LINK--
-
Ch 10: Kinetic and Thermodynamic Control. University of Calgary. --INVALID-LINK--
-
Metal-Organic Frameworks Based on Flexible Ligands (FL-MOFs): Structures and Applications | Request PDF. ResearchGate. --INVALID-LINK--
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. --INVALID-LINK--
-
Controlling flexibility of metal–organic frameworks. Oxford Academic. --INVALID-LINK--
-
Influence of the Synthesis Conditions and the Presence of Guest Molecules on the Structures of Coordination Polymers... ResearchGate. --INVALID-LINK--
-
The effect of ligand flexibility and changes in polymorphism of coordination polymers | Request PDF. ResearchGate. --INVALID-LINK--
-
Effect of Coordinated Solvent Molecules on Metal Coordination Sphere and Solvent-Induced Transformations. ACS Publications. --INVALID-LINK--
-
Investigating the geometrical preferences of a flexible benzimidazolone-based linker in the synthesis of coordination polymers. PubMed Central. --INVALID-LINK--
-
Subtle structural engineering of a coordination polymer host for the fluorescence modulation of host–guest donor–acceptor systems. Inorganic Chemistry Frontiers. --INVALID-LINK--
References
- 1. Understanding the role of linker flexibility in soft porous coordination polymers - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Coordination polymer flexibility leads to polymorphism and enables a crystalline solid-vapour reaction: a multi-technique mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coordination Polymer Flexibility Leads to Polymorphism and Enables a Crystalline Solid–Vapour Reaction: A Multi-technique Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling the Formation of Two Concomitant Polymorphs in Hg(II) Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. sagespress.com [sagespress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 13. mdpi.com [mdpi.com]
- 14. Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. The mechanochemical synthesis of polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. (Open Access) Reversible single-crystal-to-single-crystal transformations in coordination compounds induced by external stimuli (2022) | Estefania Fernandez-Bartolome | 19 Citations [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of MOFs with 1,4-di(1H-imidazol-1-yl)butane
A Foreword from Your Senior Application Scientist
Welcome to the technical support hub dedicated to the synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile yet challenging ligand, 1,4-di(1H-imidazol-1-yl)butane. In my years in the field, I've seen countless researchers grapple with the nuances of MOF synthesis, where the solvent is not merely a medium but an active participant in dictating the final architecture. The flexibility of the butane chain in this particular ligand introduces a layer of complexity that, when understood, can be leveraged to create a fascinating diversity of structures.
This guide is designed to be your partner at the bench. We will move beyond simple protocols to explore the fundamental principles governing the role of the solvent in your experiments. Our aim is to empower you with the knowledge to troubleshoot effectively, optimize your syntheses, and ultimately, achieve your desired crystalline materials.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and challenges encountered during the synthesis of MOFs with this compound.
Q1: Why is the choice of solvent so critical when working with a flexible ligand like this compound?
The conformational freedom of the this compound ligand means it can adopt various spatial arrangements. The solvent plays a crucial role in determining which conformation is favored during the crystallization process. This influence is exerted through several mechanisms:
-
Template Effects: Solvent molecules can occupy the pores of the forming MOF, acting as templates that direct the assembly of the metal ions and ligands around them.
-
Coordination Modulation: Solvents can compete with the ligand to coordinate to the metal centers. Strongly coordinating solvents like DMF may sometimes be incorporated into the final structure, while less coordinating solvents might allow for a different network topology to form.[1]
-
Solubility and Kinetics: The solubility of your metal salt and ligand in a given solvent will dictate the concentration of reactants in the solution and, consequently, the kinetics of crystal nucleation and growth. Mismatched solubilities can often lead to amorphous precipitates rather than crystalline MOFs.
Q2: My reaction yielded an amorphous powder instead of a crystalline MOF. What are the likely solvent-related causes?
Obtaining an amorphous product is a common issue and often points to reaction kinetics that are too rapid. Here are some solvent-related factors to consider:
-
Inappropriate Solvent System: The chosen solvent may not provide the ideal solubility balance for your metal salt and the this compound ligand, leading to rapid precipitation.[2]
-
High Reaction Temperature: While solvothermal synthesis requires elevated temperatures, an excessively high temperature for a given solvent can accelerate the reaction to a point where ordered crystal growth is inhibited.
-
Absence of Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid), can be added to the reaction mixture to compete with the ligand for coordination sites on the metal cluster. This slows down the overall reaction rate, favoring the formation of larger, more ordered crystals.[2]
Q3: I'm observing a mixture of crystalline phases in my product. How can I use the solvent system to isolate a single, pure phase?
The formation of multiple products indicates that several crystalline structures are energetically accessible under your reaction conditions. To favor the formation of a single phase, you can manipulate the solvent environment:
-
Solvent Mixtures: Employing a mixture of solvents (e.g., DMF/ethanol or DMF/water) can fine-tune the polarity and coordinating ability of the reaction medium. This can stabilize one particular phase over others.
-
Systematic Screening: A systematic screening of different solvents with varying properties (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), ethanol, acetonitrile, water) is a powerful strategy to identify conditions that yield a single, pure phase.[1] The coordinating ability of the solvent can be a deciding factor; for instance, a DMF-rich environment might produce a different structure compared to a water-rich one with the same metal and ligand due to competition for coordination sites.[1]
Q4: My synthesized MOF shows low porosity after activation. Could the synthesis solvent be the culprit?
Absolutely. The synthesis solvent can become trapped within the pores of the newly formed MOF. If this solvent has a high boiling point and strong interactions with the framework, it can be difficult to remove without causing the structure to collapse. This is a common issue with solvents like DMF.[3] To address this:
-
Solvent Exchange: Before heating the MOF under vacuum (activation), it is crucial to exchange the high-boiling point synthesis solvent with a more volatile one, such as ethanol or acetone. This is typically done by soaking the as-synthesized crystals in the new solvent for an extended period, with several solvent changes.
-
Gentle Activation Techniques: For delicate frameworks, standard activation by heating under vacuum may be too harsh. A gentler method like supercritical CO2 drying can be employed to remove the solvent without the capillary forces that cause pore collapse.[3]
Troubleshooting Guide: From Synthesis to Activation
This section provides a problem-oriented approach to common experimental hurdles.
| Problem | Potential Solvent-Related Cause(s) | Suggested Solutions |
| Low or No Yield of Crystalline Product | - Poor solubility of reactants in the chosen solvent.- Reaction temperature is not optimal for the solvent system. | - Screen a variety of solvents or solvent mixtures to improve the solubility of both the metal salt and the ligand.- Systematically vary the reaction temperature (e.g., in 20°C increments) to find the optimal range for crystallization. |
| Microcrystalline Powder (unsuitable for single-crystal XRD) | - Rapid nucleation due to high supersaturation.- Solvent promotes fast crystal growth. | - Employ a solvent layering technique, carefully layering a solution of one reactant over the other.- Introduce a modulator (e.g., formic acid, acetic acid) to slow down the rate of framework formation.[2]- Consider a solvent with a higher boiling point to allow for slower, more controlled crystal growth at a given temperature. |
| Framework Collapse Upon Activation | - Strong interactions between the framework and the high-boiling point synthesis solvent (e.g., DMF).- Capillary forces during solvent evaporation are too strong for the framework to withstand. | - Implement a thorough solvent exchange procedure with a low-boiling point, volatile solvent (e.g., ethanol, methanol, acetone) before heating.[3]- For highly sensitive materials, utilize supercritical CO2 drying to preserve the framework's integrity during solvent removal.[3] |
Data Summary: Solvent Influence on MOF Architecture
The following table summarizes reported findings on how different solvents can direct the final structure of MOFs synthesized with bis(imidazole) ligands. This illustrates the profound impact of your solvent choice.
| Metal Ion | Ligand System | Solvent(s) | Resulting Structure & Key Observations | Reference |
| Y(III) | Muconic acid | DMF-rich | Results in two different structures from Y(NO3)3 and YCl3 precursors, indicating the coordinating ability of the anions plays a role. | [1] |
| Y(III) | Muconic acid | H2O-rich | Leads to the same structure from both Y(NO3)3 and YCl3, suggesting water's strong coordinating ability overrides the influence of the counter-anion. | [1] |
| Cd(II) | 1,4-bis(1H-benzimidazol-1-yl)butane and dicarboxylates | Water (Hydrothermal) | Yields 2D layer structures that are further connected by hydrogen bonds to form 3D supramolecular networks. | [4] |
| Zn(II) | 1,4-bis(2-methyl-imidazol-1-yl)butane and dicarboxylates | Methanol/Water | Two different 2D and 3D frameworks were obtained, highlighting the role of the metal ion and dicarboxylate in the final structure. | [5] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis
Causality: This solvothermal protocol uses a sealed environment to reach temperatures above the solvent's boiling point, increasing reactant solubility and promoting the crystallization of thermodynamically stable phases. DMF is a common choice due to its high boiling point and ability to dissolve a wide range of organic ligands and metal salts.
-
Reactant Preparation: In a 20 mL scintillation vial, combine the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.5 mmol) and the this compound ligand (0.5 mmol).
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Cap the vial tightly and sonicate the mixture for 15 minutes to ensure all components are well-dispersed and dissolved.
-
Heating: Place the sealed vial in a programmable oven and heat to a specified temperature (e.g., 100-120 °C) for 24-72 hours.
-
Cooling: Allow the oven to cool down slowly to room temperature. Slow cooling is critical for obtaining well-defined crystals.
-
Product Isolation: Collect the crystalline product by vacuum filtration.
-
Washing: Wash the collected crystals with fresh DMF (2 x 5 mL) followed by a more volatile solvent like ethanol (2 x 5 mL) to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
Protocol 2: Post-Synthetic Solvent Exchange for Activation
Causality: This protocol is essential for preparing the MOF for porosity measurements. By replacing the high-boiling synthesis solvent with a volatile one, we minimize the risk of framework collapse due to strong capillary forces during the final heating/vacuum step.
-
Initial Wash: After isolating the as-synthesized crystals, wash them thoroughly with the synthesis solvent (e.g., DMF) to remove any residual reactants.
-
Solvent Immersion: Transfer the crystals to a clean vial and immerse them in a volatile solvent such as ethanol or acetone.
-
Soaking and Exchange: Allow the crystals to soak for at least 24 hours. Replace the solvent with a fresh portion every 8-12 hours. This process should be repeated at least 3-5 times to ensure complete exchange.[3]
-
Final Activation: After the final solvent exchange, decant the solvent and place the vial in a vacuum oven or on a Schlenk line. Heat gently under a dynamic vacuum to remove the volatile solvent and activate the MOF.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for MOF Synthesis
This diagram outlines a logical progression for troubleshooting common issues in the synthesis of MOFs with this compound.
References
- 1. The solvent influenced coordination variation of flexible ligands to Y(iii) towards MOF structural diversity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Managing Guest Molecule Effects in Flexible MOFs
Introduction for the Senior Application Scientist
Welcome, researchers and innovators. In the dynamic world of porous materials, flexible Metal-Organic Frameworks (MOFs) represent a frontier of immense potential, particularly in drug delivery, gas separation, and sensing.[1][2] Their ability to undergo significant structural changes in response to external stimuli—a phenomenon often referred to as "breathing" or "gate-opening"—sets them apart from their rigid counterparts.[1][3] However, this very flexibility, driven by the subtle interplay between the host framework and guest molecules, can present considerable experimental challenges.
This technical support center is designed to be your go-to resource for navigating the complexities of guest molecule effects in flexible MOFs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to troubleshoot effectively and innovate confidently. Here, you will find answers to common questions, detailed guides to tackle specific experimental hurdles, and robust protocols to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have when working with flexible MOFs.
Q1: What exactly is the "breathing" or "gate-opening" effect in flexible MOFs?
A: The "breathing" or "gate-opening" effect refers to the reversible structural transformation of a flexible MOF in response to external stimuli, such as the adsorption or desorption of guest molecules, changes in temperature, or pressure.[1][4] This transformation involves a significant change in the MOF's unit cell volume and pore size, transitioning between a "closed-pore" or narrow-pore (np) phase and an "open-pore" or large-pore (lp) phase.[5] This dynamic behavior is what makes flexible MOFs highly attractive for applications requiring controlled guest uptake and release.[2][6]
Q2: How do different guest molecules (solvents, gases, drugs) influence the flexibility and structural transitions of MOFs?
A: The nature of the guest molecule plays a critical role in dictating the structural response of a flexible MOF. The key factors include:
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Size and Shape: A guest molecule that fits snugly within the pores can stabilize the open-pore form of the MOF.[2]
-
Polarity and Functional Groups: Polar guest molecules can form specific interactions, such as hydrogen bonds, with the MOF framework, influencing the energetics of the structural transition.[1][7] For instance, the presence of water can significantly affect the breathing behavior of certain MOFs.[8][9][10]
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Host-Guest Interactions: The strength of the interaction between the guest and the framework is a primary determinant. Stronger interactions can induce a phase transition at lower pressures or concentrations.[11][12][13] In drug delivery, interactions like π-π stacking between an aromatic drug and the MOF's organic linkers can enhance loading capacity.[14]
Q3: What are the primary methods for activating flexible MOFs, and what are their pros and cons?
A: "Activation" is the process of removing guest molecules (typically synthesis solvents) from the pores of the MOF to make them accessible for other applications.[15] The choice of activation method is critical to prevent structural collapse.[16]
| Activation Method | Description | Pros | Cons |
| Thermal Activation | Heating the MOF under vacuum to evaporate the solvent.[15] | Simple and effective for robust MOFs. | Can lead to framework collapse for delicate flexible MOFs.[16] |
| Solvent Exchange | Soaking the MOF in a low-boiling-point solvent to replace the high-boiling-point synthesis solvent, followed by gentle heating/vacuum.[15][17] | Milder conditions, reduces risk of collapse. | Can be time-consuming and may not be effective for all solvents.[18][19] |
| Supercritical CO2 Drying | Using supercritical CO2 to extract the solvent, which eliminates the surface tension that can cause pore collapse.[15] | Excellent for preserving the framework of highly flexible MOFs. | Requires specialized equipment. |
| Freeze-Drying | Freezing the solvent within the pores and then sublimating it under vacuum.[15] | Gentle method that can prevent amorphization. | Can be a slow process and may not be suitable for all solvents. |
Q4: My flexible MOF is losing crystallinity (becoming amorphous) after guest removal. Why is this happening?
A: Loss of crystallinity, or amorphization, during activation is a common problem with flexible MOFs.[4][16] The primary cause is the removal of guest molecules that act as templates, stabilizing the crystalline framework. When these guests are removed, the framework can become unstable and collapse, especially if strong capillary forces are present during solvent evaporation. This can be mitigated by choosing a gentler activation method, such as solvent exchange followed by mild heating or supercritical CO2 drying.[15] In some cases, amorphization can be a desired effect to trap guest molecules within the framework.[20]
Q5: What are the best techniques to study host-guest interactions and structural transitions in flexible MOFs?
A: A combination of techniques is often necessary to fully understand the dynamic behavior of flexible MOFs:
-
In-situ X-ray Diffraction (XRD) and Neutron Diffraction: These are powerful techniques for observing changes in the crystal structure of the MOF in real-time as guest molecules are introduced or removed, or as pressure and temperature are varied.[21][22][23]
-
Gas Adsorption Isotherms: Measuring the uptake of gases at different pressures can reveal the characteristic stepped isotherms indicative of breathing or gate-opening phenomena.[6]
-
Spectroscopic Methods (FTIR, Raman): These techniques can provide information about the specific interactions between the guest molecules and the functional groups of the MOF framework.[23]
-
Molecular Modeling and Simulations: Computational methods can offer atomic-level insights into host-guest interactions and the mechanisms of structural transitions that are often difficult to probe experimentally.[5][11][24][25]
Part 2: Troubleshooting Guides
This section provides in-depth guidance on specific experimental challenges.
Guide 1: Issue - Inconsistent or Low Guest Uptake
Question: My flexible MOF shows lower than expected gas/drug uptake, or the results are not reproducible. What are the likely causes and how can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Activation | Residual solvent molecules from the synthesis are blocking the pores, preventing the new guest from entering.[15][19] | Optimize your activation protocol. Try a more rigorous solvent exchange or a gentler, more thorough drying method like supercritical CO2.[15] |
| Framework Collapse | The MOF may have become partially or fully amorphous during activation, reducing its porosity.[16] | Characterize the MOF with PXRD before and after activation to check for loss of crystallinity. If collapse is observed, switch to a milder activation technique. |
| Particle Size Effects | The particle size of the MOF can influence its breathing behavior and guest uptake kinetics.[3][8][9] | Characterize the particle size distribution of your sample. If it is broad or inconsistent between batches, refine your synthesis procedure. |
| Guest Molecule Properties | The size, shape, or polarity of the guest may not be optimal for inducing the gate-opening effect in your specific MOF.[6][7] | If possible, try a range of guest molecules with different properties to probe the flexibility of your MOF. |
| Kinetic Trapping | The guest molecule may be kinetically trapped in a metastable state, preventing further uptake.[3] | Vary the temperature and pressure during guest loading to overcome kinetic barriers. |
Diagnostic Workflow for Low Guest Uptake:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Size-dependent guest-memory switching of the flexible and robust adsorption characteristics of layered metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frustrated flexibility in metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Flexible Metal–Organic Framework: Guest Molecules Controlled Dynamic Gas Adsorption | ORNL [ornl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-Induced Control over Breathing Behavior in Flexible Metal-Organic Frameworks for Natural-Gas Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Analysis and Refinement of Host–Guest Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photoactivated Multivariate Metal–Organic Frameworks for On-Demand Drug Release: The Role of Host–Guest Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Greatly Intensified Guest Exchange Strategy for Highly-Efficient Activation of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In situ Diffraction Studies of selected metal-organic framework (MOF) materials for guest capture/exchange applications | NIST [nist.gov]
- 23. In-situ characterization of metal-organic frameworks: A combined DFT and micro-Raman spectroscopy approach for ACS Fall 2024 - IBM Research [research.ibm.com]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. (465d) Unraveling Guest-Induced Structural Transition in a Flexible Metal-Organic Framework for C4 Alkane/Alkene Separation | AIChE [proceedings.aiche.org]
Technical Support Center: Enhancing Thermal Stability of MOFs with Alkyl Imidazole Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) featuring alkyl imidazole linkers. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to the thermal stability of these materials. The information herein is designed to be a practical resource for your experimental work, grounded in scientific principles and field-proven insights.
Troubleshooting Guide: Common Thermal Stability Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My MOF exhibits lower-than-expected thermal decomposition temperatures.
Potential Causes:
-
Incomplete Solvent Removal: Residual solvent molecules within the MOF pores can lower the decomposition temperature.
-
Framework Defects: Incomplete coordination of the metal nodes or missing linkers can create unstable sites within the framework.
-
Amorphous Content: The presence of non-crystalline material can lead to premature degradation.
-
Atmospheric Conditions: The gas environment during thermal analysis can significantly influence the decomposition pathway. For instance, the presence of oxygen can lead to oxidative decomposition at lower temperatures.
Troubleshooting Protocol:
-
Optimize Activation Protocol:
-
Step 1: Before thermal analysis, activate your MOF sample to remove guest solvent molecules. This is a critical step for obtaining accurate thermal stability data.[1]
-
Step 2: Employ a gradual heating ramp under vacuum or an inert gas flow. A common starting point is to heat the sample to 100-150 °C and hold for several hours.
-
Step 3: Confirm complete solvent removal by monitoring the weight loss using Thermogravimetric Analysis (TGA) until a stable baseline is achieved. The absence of a significant weight loss step before the framework decomposition indicates successful activation.[2]
-
-
Refine Synthesis Conditions:
-
Step 1: Systematically vary synthesis parameters such as temperature, time, and reactant concentrations to promote the formation of a highly crystalline and defect-free framework.[3]
-
Step 2: Consider using modulators (e.g., monofunctional ligands) during synthesis to control crystal growth and reduce defects.
-
Step 3: Characterize the crystallinity and phase purity of your synthesized MOF using Powder X-ray Diffraction (PXRD).[2]
-
-
Control TGA Environment:
Issue 2: I'm observing batch-to-batch inconsistency in thermal stability.
Potential Causes:
-
Variations in Synthesis Protocol: Minor deviations in reaction conditions can lead to differences in crystallinity, particle size, and defect density.
-
Inconsistent Activation: Incomplete or non-uniform removal of solvent molecules across different batches.
-
Aging/Storage Effects: Improper storage can lead to the absorption of atmospheric moisture, which can compromise the framework's integrity.
Troubleshooting Protocol:
-
Standardize Synthesis and Activation:
-
Step 1: Document and strictly adhere to a standardized synthesis protocol, including reactant sources, concentrations, temperature profiles, and reaction times.
-
Step 2: Implement a consistent and validated activation procedure for all batches before characterization.
-
-
Implement Rigorous Quality Control:
-
Step 1: Characterize each batch using PXRD to confirm phase purity and crystallinity.
-
Step 2: Perform TGA on a representative sample from each batch to establish a thermal stability baseline.
-
Step 3: Utilize Scanning Electron Microscopy (SEM) to assess particle size and morphology, as these can influence thermal properties.
-
-
Ensure Proper Storage:
-
Step 1: Store activated MOF samples in a desiccator or under an inert atmosphere to prevent moisture uptake.
-
Step 2: For long-term storage, consider sealing samples in vials under vacuum or an inert gas.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the thermal stability of MOFs with alkyl imidazole linkers.
Q1: What is the primary thermal decomposition mechanism for imidazole-based MOFs?
The thermal decomposition of imidazole-based MOFs is a complex process that typically involves the breakdown of the organic linker and the collapse of the metal-node coordination. The decomposition mechanism can be broadly categorized as either ligand-centered or inorganic node-centered.[5][6] For many imidazole-based MOFs, the initial step is often the cleavage of the C-N or N-H bonds within the imidazole ring, followed by the fragmentation of the alkyl chains.[7][8] The stability of the metal-imidazole coordination bond is a critical factor, with stronger bonds generally leading to higher decomposition temperatures.[2]
Q2: How does the length of the alkyl chain on the imidazole linker influence thermal stability?
The effect of alkyl chain length on the thermal stability of MOFs is not always straightforward. In some cases, increasing the alkyl chain length can lead to a decrease in thermal stability.[9][10] This can be attributed to several factors:
-
Increased van der Waals interactions: Longer alkyl chains can lead to stronger intermolecular forces between linkers, which may stabilize the framework to some extent.
-
Steric Hindrance: Bulky alkyl groups can introduce strain into the framework, potentially weakening the metal-linker coordination bonds.
-
Framework Flexibility: Longer, more flexible alkyl chains can lower the energy barrier for framework distortions and collapse upon heating.[11]
It is important to experimentally determine the optimal alkyl chain length for a specific MOF system to balance desired properties with thermal robustness.
Q3: What post-synthesis modification (PSM) strategies can be employed to enhance thermal stability?
Post-synthesis modification offers a powerful toolkit to improve the thermal stability of pre-synthesized MOFs.[12][13] Key strategies include:
-
Linker Exchange: Introducing more rigid or thermally stable linkers into the framework can bolster its overall stability.[1]
-
Covalent Modification: Modifying the existing alkyl imidazole linkers with functional groups that can form additional cross-links within the framework can enhance its rigidity.[14]
-
Surface Coating: Depositing a thin, protective layer of a more stable material (e.g., another MOF or a polymer) on the external surface of the MOF crystals can improve their resistance to thermal degradation.[13]
-
Postsynthesis Annealing: Carefully heating the MOF below its decomposition temperature can sometimes lead to a more stable, ordered structure by removing defects.[15]
Q4: What are the key characterization techniques for assessing the thermal stability of my MOFs?
A multi-technique approach is essential for a comprehensive understanding of a MOF's thermal stability.
| Technique | Information Provided |
| Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td) by measuring weight loss as a function of temperature.[2][5] |
| Differential Scanning Calorimetry (DSC) | Detects phase transitions and other thermal events that do not involve a change in mass, such as melting or crystallization.[5][16] |
| Variable Temperature Powder X-ray Diffraction (VT-PXRD) | Monitors changes in the crystalline structure of the MOF as a function of temperature, allowing for the identification of structural collapse or phase transitions.[5] |
| In-situ Infrared Spectroscopy | Provides information about changes in the chemical bonding and functional groups of the MOF during heating. |
Q5: How does the choice of metal node affect the thermal stability of alkyl imidazole MOFs?
The nature of the metal node plays a crucial role in determining the thermal stability of the MOF. The strength of the metal-imidazole coordination bond is a primary factor.[2] Generally, metal ions with higher charge densities and a preference for stronger coordination bonds with nitrogen-donor ligands will form more thermally stable MOFs. For example, frameworks constructed with higher-valent metals (e.g., Zr⁴⁺, Cr³⁺) often exhibit greater thermal stability compared to those with divalent metals (e.g., Zn²⁺, Cu²⁺).[6] The coordination environment and the geometry of the secondary building unit (SBU) also significantly influence the overall framework stability.[17][18]
Visualizing Enhancement Strategies
Workflow for Post-Synthesis Linker Exchange
Caption: A typical workflow for enhancing MOF thermal stability via post-synthesis linker exchange.
Factors Influencing Thermal Stability
Caption: Key intrinsic and extrinsic factors that govern the thermal stability of MOFs.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
- 5. The thermal stability of metal-organic frameworks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the decomposition mechanisms of new imidazole-based energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tuning the Moisture and Thermal Stability of Metal–Organic Frameworks through Incorporation of Pendant Hydrophobic Groups (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asu.elsevierpure.com [asu.elsevierpure.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Interpenetration in MOFs with Long Flexible Ligands
Welcome to the technical support center dedicated to one of the most fascinating and often challenging aspects of Metal-Organic Framework (MOF) synthesis: the control of interpenetration, especially when employing long, flexible ligands. The use of such ligands is a key strategy for designing MOFs with large pores and unique dynamic properties. However, this flexibility often leads to the formation of interpenetrated frameworks, where multiple identical networks grow through one another, reducing the accessible pore volume.[1]
This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex systems. Here, you will find scientifically grounded explanations, actionable troubleshooting advice, and detailed protocols to help you gain control over your MOF synthesis and achieve the desired framework topology.
Frequently Asked Questions (FAQs)
Q1: What is interpenetration in the context of MOFs?
A: Interpenetration is a phenomenon where two or more independent MOF networks are entangled with each other without any chemical bonds between them.[2] Imagine two identical, interlocked 3D nets occupying the same volume. This is a common occurrence, particularly when using long organic linkers, as it can increase the thermodynamic stability of the resulting framework by maximizing packing efficiency and van der Waals interactions.[1] However, this often comes at the cost of reduced porosity, which can be detrimental for applications like gas storage or catalysis.
Q2: Why are long, flexible ligands more prone to forming interpenetrated MOFs?
A: The use of elongated organic linkers is a primary strategy to achieve large pores in MOFs. However, the large voids created by these linkers can make a single network unstable. Nature often "abhors a vacuum" in crystal engineering, and interpenetration is a mechanism to fill this excess void space, leading to a denser, more stable structure.[1] The conformational freedom of flexible ligands can also facilitate the intricate weaving required for multiple networks to coexist within the same crystal lattice.
Q3: Is interpenetration always undesirable?
A: Not necessarily. While interpenetration reduces the pore size of a single network, it can also lead to beneficial properties. Interpenetrated frameworks often exhibit enhanced structural robustness and chemical stability.[2] The smaller, tailored pore sizes in interpenetrated MOFs can be advantageous for selective gas separation applications. Furthermore, the dynamic movement of interpenetrated networks relative to each other can give rise to interesting properties like stepwise gas adsorption.[1]
Q4: How can I quickly assess if my synthesized MOF is interpenetrated?
A: The primary technique for identifying interpenetration is X-ray diffraction (XRD). For a known MOF system, the powder XRD (PXRD) pattern of an interpenetrated phase will have characteristic peaks that are different from the non-interpenetrated analogue. Often, interpenetration leads to changes in crystal symmetry, which can cause peak splitting in the PXRD pattern.[3] For novel structures, single-crystal X-ray diffraction (SCXRD) is the definitive method to resolve the complete crystal structure and confirm the presence and degree of interpenetration.[3] A significant reduction in the experimental surface area (e.g., from BET analysis) compared to the theoretical value for a non-interpenetrated structure is also a strong indicator.
Troubleshooting Guide: Gaining Control Over Interpenetration
This section addresses common experimental issues and provides a systematic approach to troubleshoot and resolve them.
Problem 1: My synthesis consistently yields a highly interpenetrated MOF, but I need the non-interpenetrated version.
This is a classic challenge where the thermodynamically favored interpenetrated product dominates. To obtain the non-interpenetrated (often kinetically favored) product, you need to adjust the reaction conditions to disfavor the formation of the more stable, denser phase.[4][5]
The formation of a MOF is a self-assembly process governed by both thermodynamics and kinetics.[6][7] Interpenetrated frameworks are typically more stable (thermodynamic product) due to a higher packing density and increased van der Waals interactions. Non-interpenetrated frameworks, with their large open pores, are often less stable but can sometimes be isolated as a kinetic product under specific conditions.[4] Your goal is to create an energy barrier to the formation of the thermodynamic product, allowing the kinetic product to crystallize.
-
Lower the Reaction Temperature: Higher temperatures provide the system with more energy to overcome the activation barrier for the formation of the most stable, interpenetrated phase. By lowering the synthesis temperature, you can potentially trap the system in a kinetically favored, non-interpenetrated state.[4]
-
Decrease Reagent Concentrations: High concentrations of metal salts and organic linkers can accelerate the rate of crystal growth, often favoring the thermodynamically stable interpenetrated product. Using more dilute reaction conditions can slow down the crystallization process, providing an opportunity for the less-stable, non-interpenetrated phase to form.
-
Employ Coordination Modulators: This is a powerful technique to control MOF crystallization. Modulators are typically monofunctional ligands (e.g., monocarboxylic acids like acetic acid or benzoic acid) that compete with the multidentate linker for coordination to the metal centers.[8] This competition slows down the nucleation and growth of the MOF, which can shift the synthesis from thermodynamic to kinetic control, favoring the non-interpenetrated product.[9]
-
Strategic Solvent Selection: The solvent plays a crucial role in MOF synthesis. Bulky solvent molecules can act as templates within the pores, physically hindering the formation of a second, interpenetrating network. Solvents with different polarities can also influence the solubility of the reactants and the stability of intermediate species, thereby affecting the final product.
Problem 2: My PXRD pattern shows a mixture of interpenetrated and non-interpenetrated phases. How can I improve phase purity?
Observing a mixture of phases indicates that the reaction conditions are on the cusp between kinetic and thermodynamic control. Fine-tuning your synthesis parameters is key to pushing the equilibrium towards the desired product.
-
Systematic Modulator Screening: If you are already using a modulator, its concentration is a critical parameter. Create a matrix of experiments where you systematically vary the molar equivalents of the modulator relative to the metal precursor. A higher modulator concentration generally leads to slower crystallization and can favor the non-interpenetrated phase.
-
Solvent Composition Tuning: If using a mixed solvent system, systematically vary the ratio of the solvents. The polarity and steric bulk of the solvent mixture can significantly influence which phase is favored.
-
Time-Dependent Synthesis Study: It's possible that one phase forms initially and then transforms into the other over time. Conduct a time-dependent study where you isolate the product at different reaction times (e.g., 6, 12, 24, 48 hours) and analyze the product mixture by PXRD. This will reveal the kinetic profile of your reaction and help you identify the optimal time to harvest the desired phase.
Problem 3: I successfully synthesized a non-interpenetrated MOF, but it transforms into an interpenetrated phase upon solvent removal (activation).
This is a common issue for frameworks that are only kinetically stable in their non-interpenetrated form. The removal of guest solvent molecules, which help to scaffold the open structure, can lead to a structural collapse into a more stable, interpenetrated arrangement. This is often observable as a single-crystal-to-single-crystal transformation.[10][11][12]
-
Gentle Activation Protocols: Instead of high-temperature vacuum activation, consider gentler methods. Supercritical CO2 exchange is an excellent technique for removing solvent without inducing capillary forces that can cause framework collapse. A gradual, stepwise temperature increase under vacuum can also be more effective than rapid heating.
-
Ligand Design for Increased Rigidity: If possible, consider modifying the flexible ligand to introduce more rigidity. For example, replacing a single bond with a double bond can restrict conformational freedom and enhance the stability of the non-interpenetrated framework.[6] Adding bulky side groups to the ligand can also sterically hinder both interpenetration and framework collapse.[13]
-
Post-Synthetic Modification (PSM): Before activation, you can perform post-synthetic modifications to reinforce the framework. This could involve introducing secondary linkers or functional groups that cross-link the primary framework, making it more resistant to collapse upon solvent removal.
Quantitative Insights: The Effect of Synthesis Parameters
The following table summarizes the qualitative and, where available, quantitative effects of key synthesis parameters on the degree of interpenetration (DOI).
| Parameter | General Trend | Scientific Rationale |
| Temperature | Higher temperature often increases DOI. | Provides energy to overcome the kinetic barrier to the more stable, denser interpenetrated phase.[4] |
| Concentration | Higher concentration can favor higher DOI. | Faster crystal growth kinetics often lead to the thermodynamic product. |
| Solvent Polarity | Less polar, bulkier solvents can decrease DOI. | Bulky solvents can act as templates, physically blocking interpenetration. Polarity affects reactant solubility and intermediate stability.[14] |
| Modulator Conc. | Increasing modulator concentration often decreases DOI. | Modulators compete with linkers, slowing down crystallization and favoring the kinetic, non-interpenetrated product.[9] |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for key techniques in controlling interpenetration.
Protocol 1: Modulator-Assisted Synthesis of a Non-Interpenetrated Pillared-Layer MOF
This protocol is a general guideline for using a monocarboxylic acid modulator to favor the formation of a non-interpenetrated pillared-layer MOF.[15]
Materials:
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O)
-
Pillaring Ligand (e.g., 4,4'-bipyridine)
-
Carboxylate Ligand (e.g., 1,4-benzenedicarboxylic acid)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Modulator (e.g., acetic acid or benzoic acid)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal salt in DMF.
-
Prepare a stock solution of the carboxylate and pillaring ligands in DMF.
-
-
Reaction Setup:
-
In a series of scintillation vials, add the metal salt stock solution.
-
To each vial, add a different molar equivalent of the modulator (e.g., 0, 10, 20, 50, 100 equivalents with respect to the metal salt).
-
Add the ligand stock solution to each vial.
-
Cap the vials tightly.
-
-
Solvothermal Reaction:
-
Place the vials in a preheated oven at a specific temperature (e.g., 100 °C). A lower temperature may favor the non-interpenetrated product.
-
Maintain the temperature for a set period (e.g., 24-48 hours).
-
-
Product Isolation and Washing:
-
Allow the oven to cool down to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product several times with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent (e.g., ethanol or acetone) to facilitate activation.
-
-
Activation:
-
Activate the sample by heating under vacuum at a temperature sufficient to remove the solvent without causing framework collapse (e.g., 120 °C for 12 hours).
-
-
Characterization:
-
Analyze the products from each reaction vial using PXRD to determine the phase purity and identify the optimal modulator concentration for obtaining the non-interpenetrated MOF.
-
Visualizing the Concepts: Reaction Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Diagram 1: Thermodynamic vs. Kinetic Control in MOF Synthesis
Caption: Kinetic and thermodynamic pathways in MOF synthesis.
Diagram 2: Mechanism of Coordination Modulation
Caption: How modulators slow crystallization to favor kinetic products.
References
- 1. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. The inconsistency in adsorption properties and powder XRD data of MOF-5 is rationalized by framework interpenetration and the presence of organic and inorganic species in the nanocavities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. ossila.com [ossila.com]
- 9. ac1.hhu.de [ac1.hhu.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Construction of non-interpenetrated charged metal-organic frameworks with doubly pillared layers: pore modification and selective gas adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
side products in 1,4-di(1H-imidazol-1-yl)butane synthesis and removal
Technical Support Center: 1,4-di(1H-imidazol-1-yl)butane Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile linker and precursor in their work. My goal is to provide you with field-tested insights and actionable protocols to help you navigate the common challenges encountered during its synthesis, focusing specifically on the identification, mitigation, and removal of process-related impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My ¹H NMR spectrum of crude this compound shows more than the expected three signals. What are these extra peaks?
This is the most common issue researchers face. The additional signals almost certainly arise from predictable side products formed during the N-alkylation reaction between imidazole and a 1,4-dihalobutane (e.g., 1,4-dibromobutane).
Likely Side Products:
-
Mono-alkylated Intermediate (1-(4-bromobutyl)-1H-imidazole): This occurs when only one end of the butane chain has reacted with an imidazole molecule. Its formation is favored by improper stoichiometry or inefficient mixing.
-
Quaternized Imidazolium Salts: This is a highly prevalent and often troublesome side product. It forms when a nitrogen atom on either the starting imidazole or the desired product attacks the alkylating agent (1,4-dibromobutane) or another molecule of the product, leading to a positively charged, highly polar salt.
-
Polymeric Byproducts: Due to the bifunctional nature of both reactants, oligomers or polymers can form, especially if reaction conditions are not carefully controlled.
| Compound | Structure | Expected ¹H NMR Signals (Approximate) |
| Desired Product | Imidazole-CH₂-CH₂-CH₂-CH₂-Imidazole | ~7.5-7.6 (s, 2H), ~6.9-7.1 (d, 4H), ~3.9-4.1 (t, 4H), ~1.8-2.0 (m, 4H) |
| Mono-alkylated | Br-CH₂-CH₂-CH₂-CH₂-Imidazole | Similar imidazole peaks, plus a downfield triplet for -CH₂Br (~3.4 ppm) and other distinct alkyl signals. |
| Quaternized Salt | [Product-CH₂-...]⁺ Br⁻ | Imidazolium protons are significantly downfield-shifted (>9.0 ppm). Methylene protons adjacent to the positive nitrogen are also shifted downfield. |
Question 2: I have a water-soluble impurity that I can't remove with standard organic solvent extraction. What is it and how do I get rid of it?
This is the classic signature of a quaternized imidazolium salt. Its ionic nature makes it highly soluble in aqueous phases and insoluble in many common organic solvents like diethyl ether or ethyl acetate.
Expert Insight: The formation of these salts is a common issue in N-alkylation of imidazoles.[1][2] The product itself contains nucleophilic nitrogen atoms that can compete with the starting imidazole for the alkylating agent.
Workflow for Removal of Quaternized Imidazolium Salts:
The key is to exploit the dramatic difference in polarity between the neutral desired product and the ionic salt.
Caption: Workflow for removing polar imidazolium salt impurities.
Detailed Protocol: Aqueous Wash for Salt Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or chloroform.
-
Extraction: Transfer the solution to a separatory funnel and wash it three times with deionized water. The imidazolium salt will partition into the aqueous layer.
-
Separation: Carefully separate the organic layer.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Verification: Check the ¹H NMR of the resulting material. The characteristic downfield imidazolium peaks (>9.0 ppm) should be absent.
Question 3: My reaction yields a sticky oil or a semi-solid instead of the expected crystalline powder. How can I improve the purity and obtain a solid product?
While the pure product can be a solid, obtaining it as an oil often indicates the presence of impurities, particularly the mono-alkylated intermediate and oligomers, which can inhibit crystallization.
Expert Insight: The stoichiometry of the reaction is critical. Using a slight excess of imidazole can help ensure the complete reaction of the 1,4-dihalobutane, minimizing the mono-alkylated species. However, this can increase the risk of quaternization if not controlled.
Troubleshooting Strategy:
-
Initial Cleanup: First, perform the aqueous wash described in Question 2 to remove any highly polar salts. This step is crucial.
-
Column Chromatography: If impurities remain, silica gel column chromatography is the most effective method for separating the desired product from the less polar mono-alkylated starting material and oligomers.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) is typically effective. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0% -> 2% -> 5% -> 10%). The more polar desired product will elute after the less polar impurities.
-
-
Recrystallization: Once a sufficiently pure fraction is obtained (verified by TLC or NMR), recrystallization can yield a crystalline solid.[3]
-
Recommended Solvents: A mixture of ethanol and water has been reported to be effective for crystallization.[4] Dissolve the product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow to cool slowly. Other potential systems include acetonitrile/diethyl ether or hot ethyl acetate.
-
Caption: A logical workflow for purifying this compound.
Preventative Measures: Optimizing Your Synthesis
Proactive control of reaction conditions is the best strategy to minimize side product formation from the outset.
| Parameter | Recommendation | Rationale (Why it Works) |
| Stoichiometry | Imidazole:Dihalobutane ratio of 2.1 : 1.0 | A slight excess of imidazole drives the reaction to completion, consuming the dihalobutane and reducing the amount of mono-alkylated intermediate. |
| Order of Addition | Slowly add the 1,4-dihalobutane to a solution of the imidazole and base. | This maintains a high concentration of the imidazole nucleophile relative to the alkylating agent, favoring the desired second alkylation over polymerization or quaternization of the product. |
| Base Selection | Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) .[3] | The base's role is simply to deprotonate the imidazole, creating the more nucleophilic imidazolide anion. Using a nucleophilic base could lead to competing reactions. |
| Solvent | Use a polar aprotic solvent like DMSO or DMF .[3] | These solvents effectively dissolve the imidazolide salt and facilitate the Sₙ2 reaction pathway. Ensure the solvent is anhydrous if using NaH. |
| Temperature | Maintain moderate temperature (80-100 °C ).[3] | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions or decomposition. |
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
1,4-Di(1H-imidazol-1-yl)butane vs other bis(imidazole) ligands in catalysis
An In-Depth Guide to Bis(imidazole) Ligands in Catalysis: A Comparative Analysis Centered on 1,4-Di(1H-imidazol-1-yl)butane
Introduction: The Versatile World of Bis(imidazole) Ligands
In the realm of coordination chemistry and homogeneous catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. Among the vast library of available ligands, N-heterocyclic compounds, particularly those derived from imidazole, have garnered significant attention.[1] Imidazole and its derivatives are prized for their strong σ-donating properties, their ability to form stable complexes with a wide array of transition metals, and their role as precursors to N-heterocyclic carbenes (NHCs), which are mainstays in modern catalysis.
This guide focuses on bis(imidazole) ligands, which feature two imidazole rings connected by a molecular linker. These bidentate ligands offer enhanced stability through the chelate effect and provide a modular scaffold where the linker's properties—such as length, flexibility, and steric bulk—can be systematically tuned to optimize catalytic performance. We will delve into a comparative analysis of various bis(imidazole) ligands, with a special focus on This compound , a ligand characterized by its flexible four-carbon tether. By examining its performance against analogues with different linkers, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationships that govern catalysis with this important ligand class.
The Archetype: this compound
This compound, often abbreviated as bimb or bibu in the literature, is a flexible ligand that has found extensive use in the construction of coordination polymers and as a component of catalytic systems.[2][3] Its structure is defined by two imidazole rings joined by a butane chain.
The primary characteristic of this ligand is the conformational flexibility imparted by the -(CH₂)₄- linker. Unlike rigid linkers that force the imidazole donors into a fixed spatial arrangement, the butyl chain can rotate freely. This allows the ligand to adopt various conformations (e.g., anti or gauche), enabling it to coordinate to metal centers with diverse geometric preferences, from tetrahedral to square planar and octahedral.[3] This adaptability is crucial in catalysis, where the metal center often undergoes changes in its coordination geometry during the catalytic cycle.
Caption: Molecular structure of this compound.
The Influence of the Linker: A Comparative Study in Catalysis
The choice of the linker connecting the two imidazole moieties is a critical design element that profoundly impacts the resulting metal complex's catalytic efficacy. The linker dictates the "bite angle" of the ligand, its overall flexibility, and the steric environment around the metal center. We will compare this compound with two other classes of bis(imidazole) ligands: those with different alkyl chain lengths and those with rigid aromatic linkers.
Flexibility vs. Rigidity: Alkyl vs. Aryl Linkers
A fundamental comparison can be made between ligands with flexible alkyl linkers, like this compound, and those with rigid linkers, such as 1,4-bis(imidazol-1-ylmethyl)benzene (bix).
-
Flexible Ligands (e.g., this compound): The butyl chain allows the ligand to chelate to a single metal center or bridge two different metal centers with ease, facilitating the formation of various coordination polymers and discrete molecular complexes.[2] In catalysis, this flexibility can be advantageous, as the ligand can accommodate the geometric demands of different intermediates in a catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the metal center transitions between different coordination numbers and geometries, a process that a flexible ligand can readily support.
-
Rigid/Semi-Rigid Ligands (e.g., 1,4-bis(imidazol-1-ylmethyl)benzene): Rigid linkers pre-organize the donor atoms, which can lead to more defined and stable catalytic species. This can result in higher activity or selectivity if the enforced geometry is optimal for the catalytic transformation. However, this rigidity can also be a limitation, potentially hindering the formation of certain catalytic intermediates or reducing the catalyst's overall stability. Studies on cobalt(II) coordination polymers have shown that the use of rigid versus semi-rigid bis(imidazole) ligands leads to distinctly different structural frameworks and photocatalytic behaviors.
The "Bite Angle" Effect: Impact of Alkyl Chain Length
Varying the length of the alkyl chain between the imidazole rings directly influences the size of the chelate ring formed upon coordination to a metal center. This, in turn, affects the N-M-N "bite angle" and the stability of the complex. Let's compare the butyl linker (forming a 7-membered chelate ring) with shorter linkers like propyl (C3, 6-membered ring) and ethylene (C2, 5-membered ring).
-
Short Linkers (C2, C3): Ligands like 1,2-di(1H-imidazol-1-yl)ethane or 1,3-di(1H-imidazol-1-yl)propane form smaller, more constrained chelate rings.[4] While 5- and 6-membered chelate rings are often thermodynamically favored, the restricted movement can sometimes lead to catalyst deactivation pathways.
-
Medium Linkers (C4): The butyl linker in this compound provides a good balance of chelation stability and flexibility. The resulting 7-membered ring is large enough to allow for significant conformational freedom. This balance is often beneficial in reactions like the Heck coupling, where Pd(II) complexes with bis(imidazole) ligands have proven to be highly effective.[5]
-
Long Linkers (C5+): With longer chains, the chelation to a single metal center becomes less favorable, and the ligands are more likely to act as bridging units between two metal centers. While useful for constructing metal-organic frameworks, this behavior can be detrimental in homogeneous catalysis where a mononuclear active species is desired.
Performance Data in Key Catalytic Reactions
The true measure of a ligand's utility is its performance in catalysis. Bis(imidazole) ligands and their corresponding N-heterocyclic carbene (NHC) derivatives are active in a wide range of transformations.
Palladium-Catalyzed Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, is an excellent benchmark for comparing these ligands. Palladium complexes of bis(imidazole) ligands have been shown to be highly efficient, phosphine-free catalysts for this transformation.[5]
Table 1: Comparison of Bis(imidazole) Ligands in the Heck Reaction of Iodobenzene and n-Butyl Acrylate
| Ligand | Linker | Metal Precursor | Base | Solvent | Yield (%) | Recyclability | Reference |
| This compound | -(CH₂)₄- | Pd(OAc)₂ | Na₂CO₃ | [bmim]PF₆ | 98 | Recycled 5 times with no loss of activity | [5] |
| 1,3-Di(1H-imidazol-1-yl)propane | -(CH₂)₃- | Pd(OAc)₂ | Na₂CO₃ | [bmim]PF₆ | 96 | High | [5] |
| 1,4-Bis(imidazol-1-ylmethyl)benzene | -CH₂-Ph-CH₂- | Pd(OAc)₂ | Na₂CO₃ | [bmim]PF₆ | 99 | High | [5] |
Data synthesized from Park, S.B., & Alper, H. (2003).[5]
The data indicates that ligands with both flexible alkyl linkers (butane, propane) and a semi-rigid aryl linker afford excellent yields in the Heck reaction when used in an ionic liquid medium.[5] The high recyclability highlights the stability of these palladium complexes. The butyl linker in this compound provides a highly efficient and robust catalytic system.[5]
Other Catalytic Applications
-
Oxidation Reactions: Copper complexes with bis(imidazole) ligands have been investigated as catalysts for the oxidation of alkenes and in modeling the active sites of metalloenzymes like catechol oxidase.[6][7] The coordination environment provided by the bis(imidazole) scaffold is crucial for the redox activity of the copper center.[7]
-
Suzuki-Miyaura Coupling: Palladium-NHC complexes derived from bis(imidazolium) salts are effective catalysts for Suzuki-Miyaura cross-coupling reactions, even with challenging substrates like aryl chlorides.[8] The strong σ-donating ability of the NHC ligands, stabilized by the chelate structure, promotes the oxidative addition step.
-
Ring-Opening Polymerization: Dicationic ionic liquids derived from this compound have been used as metal-free organocatalysts for the ring-opening polymerization of ε-caprolactone.[9]
Experimental Corner: Protocols and Methodologies
To provide practical insights, this section details the synthesis of the title ligand and a general protocol for its application in a catalytic reaction.
Synthesis of this compound
This procedure is adapted from the literature and provides a reliable method for synthesizing the ligand.[9]
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add imidazole (5.00 g, 73.45 mmol) and sodium hydroxide (2.93 g, 73.26 mmol).
-
Solvent Addition: Add 40 mL of dimethyl sulfoxide (DMSO) to the flask.
-
Initial Heating: Heat the mixture with stirring in an oil bath at 150 °C for 2 hours to form the sodium salt of imidazole.
-
Addition of Dihalide: Cool the mixture to 100 °C and add 1,4-dibromobutane (3.96 g, 18.36 mmol) dropwise.
-
Reaction: Maintain the reaction mixture at 100 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium bromide byproduct and wash the solid with toluene.
-
Isolation and Purification: Evaporate the filtrate to dryness under reduced pressure. Recrystallize the resulting solid from deionized water to obtain this compound as white needle-like crystals.[9]
General Protocol for a Palladium-Catalyzed Heck Reaction
This protocol is a representative example of how a Pd(II)-bis(imidazole) complex can be used in a Heck coupling reaction.[5]
Caption: Simplified catalytic cycle for the Heck reaction.
Step-by-Step Protocol:
-
Catalyst Preparation (in situ): In a reaction vial under an inert atmosphere (e.g., Argon), add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol), this compound (0.012 mmol), and the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆, 2 mL). Stir the mixture at room temperature for 10 minutes.
-
Reactant Addition: To the catalyst mixture, add the aryl halide (e.g., iodobenzene, 1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Reaction: Seal the vial and heat the mixture in an oil bath at a specified temperature (e.g., 120 °C) with vigorous stirring for the required time (e.g., 2-6 hours).
-
Monitoring: Monitor the reaction progress using an appropriate technique like TLC or GC-MS.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product from the ionic liquid phase using an organic solvent (e.g., diethyl ether, 3 x 5 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.
-
Catalyst Recycling: The ionic liquid phase containing the palladium catalyst can be washed with diethyl ether and reused for subsequent runs by adding fresh reactants and base.[5]
Conclusion and Future Outlook
This compound stands out as a highly versatile and effective bis(imidazole) ligand in catalysis. Its flexible butyl linker provides an optimal balance of chelation stability and conformational adaptability, allowing it to form robust and efficient catalysts with metals like palladium and copper. Comparative data demonstrates that while ligands with different linkers (shorter, longer, or more rigid) are also effective, the C4 tether often provides a "sweet spot" for performance in key reactions like the Heck coupling.[5]
The true value of this comparative approach lies in understanding the underlying principles of ligand design. The choice of linker is not arbitrary; it is a strategic decision to control the steric and electronic properties of the catalyst. Future research will likely continue to explore this modularity, incorporating additional functional groups onto the imidazole rings or the linker itself to create catalysts with even greater activity, selectivity, and substrate scope. As the demand for sustainable and efficient chemical transformations grows, the rational design of ligands like this compound will remain a cornerstone of innovation in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Di(1h-imidazol-1-yl)propane | C9H12N4 | CID 15028898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [PDF] Highly efficient, recyclable Pd(II) catalysts with bisimidazole ligands for the Heck reaction in ionic liquids. | Semantic Scholar [semanticscholar.org]
- 6. Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cu-bis(imidazole) Substrate Intermediate Is the Catalytically Competent Center for Catechol Oxidase Activity of Copper Amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alkyl Chain Engineering in Bis(imidazole) MOFs: Modulating Properties Through Ligand Design
The strategic design of organic linkers is a cornerstone of materials science, particularly in the field of Metal-Organic Frameworks (MOFs). Among the vast library of available linkers, bis(imidazole)-based ligands are prized for their versatility in coordinating with various metal ions and their ability to form diverse and robust network structures[1][2]. A critical, yet nuanced, aspect of their design is the length of the alkyl chain that bridges the two imidazole rings. This seemingly simple modification—adding or removing methylene units—provides a powerful tool to systematically tune the resulting MOF's structural, physical, and chemical properties.
This guide provides an in-depth comparison of how varying the alkyl chain length in bis(imidazole) ligands influences key MOF characteristics. We will explore the causal relationships between linker length and framework topology, porosity, thermal stability, and catalytic performance, supported by experimental data and detailed protocols for researchers aiming to explore this strategy.
The Foundational Impact: From Ligand Length to Framework Topology
The alkyl spacer in a bis(imidazole) ligand dictates the distance and relative orientation between the metal nodes it connects. This fundamental geometric constraint has profound implications for the overall crystal structure. Shorter alkyl chains (e.g., ethylene, propylene) often lead to more rigid and compact structures. As the chain lengthens (e.g., butane, pentane, hexane), its increased conformational flexibility can give rise to more complex and often unpredictable outcomes.
One of the most significant consequences of using longer, more flexible linkers is the potential for framework interpenetration . This phenomenon, where two or more independent frameworks grow through one another, is a common strategy for nature to fill void space. While this can lead to fascinating topologies, it often results in a dramatic reduction of the accessible pore volume and surface area.
Conversely, if interpenetration is avoided, increasing the linker length can systematically expand the unit cell and, consequently, the pore size, which is highly desirable for applications involving the storage or separation of large molecules[3][4]. The choice of metal ion and synthesis conditions also plays a crucial role in directing the final topology[2][5].
Caption: Conceptual diagram of alkyl chain length influencing MOF structure.
Porosity and Gas Adsorption: A Tale of Two Outcomes
The porosity of a MOF is paramount for its application in gas storage and separation. The relationship between alkyl chain length and porosity is not always linear. While longer linkers can create larger potential voids, the flexibility of the chain can also lead to pore collapse upon solvent removal or cause the aforementioned interpenetration, ultimately reducing the specific surface area.
In a study on layered copper-based MOFs, increasing the alkyl chain length in 2,5-alkoxybenzene-1,4-dicarboxylate ligands from propyl to pentyl led to a systematic increase in the interlayer distance[6]. This structural expansion resulted in a corresponding increase in CO2 adsorption from 27.2 to 40.2 cm³/g, attributed to the larger accessible unit-cell volume[6].
Flexible MOFs, often constructed with longer alkyl chains, can exhibit dynamic structural transformations like "breathing" or "gate-opening" upon gas adsorption[7]. This behavior can lead to sharp, stepped isotherms, which are highly beneficial for selective gas separation by offering high uptake capacities over a narrow pressure range[8].
Table 1: Comparison of Porosity in MOFs with Varying Linker Length
| MOF Series/Linker Name | Alkyl Chain | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Observation | Reference |
| Cu-alkoxy-BDC | Propoxy | Cu(II) | ~750 | ~0.35 | Baseline porosity. | [6] |
| Cu-alkoxy-BDC | Pentoxy | Cu(II) | ~900 | ~0.42 | Increased surface area with longer chain. | [6] |
| Co-succinate-bis(imidazole) | Ethane | Co(II) | Not Reported | Not Reported | Forms a 3D framework. | [9] |
| Co-succinate-bis(imidazole) | Butane | Co(II) | Not Reported | Not Reported | Results in a 3-fold interpenetrated diamond structure. | [9] |
| UiO-66 vs. UiO-67 | Benzene | Zr(IV) | ~1100 | 0.45 | Smaller pore material. | [4] |
| UiO-66 vs. UiO-67 | Biphenyl | Zr(IV) | ~2100 | 0.85 | Longer linker leads to significantly higher porosity. | [4] |
Note: The UiO series uses carboxylate linkers but provides a classic example of linker extension effects on porosity.
Thermal Stability: The Flexibility-Stability Trade-Off
Thermal stability is a critical parameter for the practical application of MOFs, especially in catalysis and high-temperature separations. Generally, there is a trade-off between the flexibility endowed by long alkyl chains and the overall thermal robustness of the framework. The increased vibrational modes of longer, more flexible chains can lower the decomposition temperature of the organic linker.
In studies of mixed-linker MOFs based on the MIL-53(Al) structure, the thermal stability was observed to decrease as the proportion of a functionalized (and bulkier) linker was increased[10][11]. Similarly, in a series of MOF-5 based mixed-linker frameworks, increasing the degree of substitution with a functionalized linker led to a decrease in thermal stability, though all materials were stable up to at least 350 °C[12]. While not a direct study of alkyl chain length, this demonstrates the principle that modifications to the linker structure can impact thermal properties. The strength of the metal-ligand coordination bond remains the primary factor, but the linker's stability is also crucial.
Catalytic Performance: Modulating Activity and Selectivity
For MOFs used in catalysis, the alkyl chain of the bis(imidazole) ligand can influence performance in several ways:
-
Pore Aperture Control: The linker length directly defines the size of the channels leading to the active metal sites, which can impart size-selectivity for substrates.
-
Hydrophobicity/Hydrophilicity: Longer alkyl chains increase the hydrophobicity of the pore environment, which can be advantageous for reactions involving nonpolar substrates in aqueous media.
-
Electronic Effects: While the alkyl chain itself is electronically insulating, its flexibility can alter the coordination geometry around the metal center, subtly tuning its catalytic activity.
In one study, extending the alkyl chain in a copper-based MOF designed to mimic laccase enzymes resulted in a transformation of the nanostructure from nanoleaves to nanovesicles[13][14]. This morphological change altered the Cu(II)/Cu(I) ratio and inhibited the enzyme-like activity, demonstrating a clear link between the alkyl chain, the material's structure, and its functional properties[14].
Furthermore, functional groups on the imidazole ring or the linker itself can serve as anchoring points for catalytic species like palladium clusters, with the framework acting as a robust support[15][16][17]. The spacing provided by the alkyl chain can prevent the aggregation of these clusters, maintaining high catalytic efficiency[17].
Experimental Protocols
A. General Synthesis of a Bis(imidazole) MOF Series with Varying Alkyl Chains
This protocol is a representative solvothermal synthesis method adapted from literature procedures[6][18]. Caution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Ligand Preparation: Synthesize or procure a series of bis(imidazole) ligands, e.g., 1,2-bis(imidazol-1-yl)ethane, 1,4-bis(imidazol-1-yl)butane, and 1,6-bis(imidazol-1-yl)hexane.
-
Reaction Setup: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol of Zinc Nitrate Hexahydrate) and the bis(imidazole) ligand (0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Co-Linker (Optional): If creating a mixed-linker MOF, add a dicarboxylic acid linker (e.g., 0.5 mmol of terephthalic acid) to the solution[2].
-
Solvothermal Reaction: Seal the vial tightly and place it in a programmable oven. Heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Harvest the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors. Subsequently, perform a solvent exchange by soaking the crystals in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times.
-
Activation: To remove the solvent molecules from the pores, heat the crystals under a dynamic vacuum at 100-150 °C for 12-24 hours. The final activated MOF powder is now ready for characterization.
Caption: General workflow for the synthesis and characterization of bis(imidazole) MOFs.
B. Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): Essential for confirming the crystallinity and phase purity of the synthesized material. Comparing the PXRD patterns of MOFs with different alkyl chains can reveal changes in the crystal structure[6].
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability of the MOF. The analysis is typically run under an inert (N₂) or oxidative (Air) atmosphere to find the decomposition temperature[10].
-
Gas Adsorption Analysis (BET Method): N₂ adsorption-desorption isotherms at 77 K are measured to calculate the Brunauer-Emmett-Teller (BET) specific surface area and pore volume, providing quantitative data on the material's porosity[18][19].
Conclusion and Future Outlook
The length of the alkyl chain in bis(imidazole) ligands is a subtle but powerful parameter for tuning the properties of Metal-Organic Frameworks. Experimental evidence clearly shows its direct influence on framework topology, porosity, thermal stability, and catalytic function. Longer chains can increase porosity but risk framework interpenetration and may decrease thermal stability. The flexibility they impart can also unlock desirable properties like gate-opening for selective gas separations.
For researchers and drug development professionals, this "linker engineering" approach offers a rational path to designing bespoke materials. By systematically varying the alkyl chain length, one can fine-tune pore environments for specific guest molecules, optimize catalytic activity, and control the mechanical properties of the framework. Future research will likely focus on combining this strategy with other linker modifications, such as the introduction of diverse functional groups, to create increasingly complex and highly functional materials for targeted applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. New metal–organic frameworks based on 2,5-thiophenedicarboxylate and pyridine- or imidazole-based spacers: syntheses, topological structures, and properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Adsorption and Separation by Flexible MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Co‐MOFs Containing Flexible α,ω‐Alkane‐dicarboxylates and Bis(imidazole) Ligands: Synthesis, Structure, and Properties | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extension of the alkyl chain length to adjust the properties of laccase-mimicking MOFs for phenolic detection and discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
comparative study of MOFs from 1,4-di(1H-imidazol-1-yl)butane and its derivatives
A Comprehensive Comparative Study of Metal-Organic Frameworks Derived from 1,4-di(1H-imidazol-1-yl)butane and Its Congeners for Advanced Applications
In the rapidly evolving landscape of materials science, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility and designability.[1] This guide presents a comparative analysis of MOFs synthesized from the flexible N-donor ligand, this compound (bib), and its derivatives. The inherent flexibility of the butane chain in these ligands allows for the construction of diverse and dynamic framework architectures, making them fascinating subjects for both fundamental research and practical applications.[2] This guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthesis, structural diversity, and performance of these materials in areas such as gas sorption, luminescence sensing, and catalysis.
The tunability of MOF properties at the molecular level, achieved by modifying the organic linker, provides a powerful method for creating materials with specific functionalities.[3] By introducing substituents to the imidazole rings or the butane backbone of the parent 'bib' ligand, we can systematically alter the physicochemical properties of the resulting MOFs. This comparative study will delve into the structural and functional consequences of these modifications, supported by experimental data from peer-reviewed literature.
I. The Ligand Family: A Foundation for Structural Diversity
The parent ligand, this compound (bib), is a flexible linker capable of adopting various conformations, which in turn influences the final topology of the MOF.[4] Its derivatives, such as 1,4-bis(2-methyl-imidazol-1-yl)butane and 1,4-bis(1H-benzimidazol-1-yl)butane (bbimb), introduce steric hindrance and extended aromatic systems, respectively, leading to distinct coordination environments and framework properties.[5][6] The choice of metal ion and ancillary ligands, often dicarboxylates, further directs the assembly of the final three-dimensional structures.
II. Comparative Synthesis Methodologies
The synthesis of MOFs from the 'bib' ligand family is predominantly achieved through solvothermal and hydrothermal methods.[7] These techniques involve heating a mixture of the metal salt, the imidazole-based ligand, and often a co-ligand in a suitable solvent system within a sealed vessel. The choice of solvent, temperature, and reaction time are critical parameters that dictate the crystalline phase and morphology of the resulting MOF.
Generalized Solvothermal Synthesis Protocol:
A typical solvothermal synthesis involves the following steps. This protocol is a self-validating system as the final product's crystallinity and phase purity are confirmed through Powder X-ray Diffraction (PXRD).
-
Reactant Preparation : A metal salt (e.g., Zinc Nitrate Hexahydrate, Cadmium Nitrate Tetrahydrate) and the this compound or its derivative are dissolved in a solvent, often N,N-dimethylformamide (DMF), methanol, or a mixture of solvents.[8][9]
-
Addition of Co-ligand : An auxiliary ligand, such as a dicarboxylic acid, is often added to the solution to modulate the final structure.[10]
-
Sealed Reaction : The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
Heating : The autoclave is heated to a specific temperature (typically between 100-180 °C) for a duration ranging from 24 to 72 hours.
-
Cooling and Isolation : The autoclave is slowly cooled to room temperature. The resulting crystals are isolated by filtration, washed with fresh solvent, and dried.
Below is a diagram illustrating the typical solvothermal synthesis workflow for these MOFs.
Caption: Generalized workflow for the solvothermal synthesis of MOFs.
III. Structural Comparison: From Ligand to Framework
The structural diversity of MOFs derived from this compound and its derivatives is vast, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks with interpenetration.[5][11] The conformation of the flexible butane linker, in conjunction with the coordination geometry of the metal center and the nature of any ancillary ligands, dictates the final architecture.[12]
Data Presentation: Crystallographic and Structural Parameters
| MOF Designation | Metal Ion | Imidazole Ligand | Co-ligand | Dimensionality | Key Structural Features | Reference |
| {[Zn(bib)(male)]2·2H2O}n | Zn(II) | bib | Maleic acid | 2D | Wavy structure | [5] |
| {[Zn(bib)(suc)]·H2O}n | Zn(II) | bib | Succinic acid | 2D | Network | [5] |
| [Zn(btec)0.5(dib)]·H2O | Zn(II) | (E)-1,4-di(1H-imidazol-1-yl)but-2-ene | Benzene-1,2,4,5-tetracarboxylic acid | 3D | Complicated 3D framework | [10] |
| {[Cd(Pim)(bbimb)]·4H2O}n | Cd(II) | bbimb | Pimelic acid | 2D | sql layer with water clusters | [6] |
| [Cd(Seb)(bbimb)0.5(H2O)]n | Cd(II) | bbimb | Sebacic acid | 2D | hxl layer | [6] |
| --INVALID-LINK--2 | Zn(II) | bib | None | 3D | Distorted tetrahedral coordination | [4][8] |
The introduction of a methyl group in the 2-position of the imidazole ring, as in 1,4-bis(2-methyl-imidazol-1-yl)butane, can lead to different framework topologies due to steric effects.[5] Similarly, the use of the larger, more rigid 1,4-bis(1H-benzimidazol-1-yl)butane (bbimb) ligand can result in the formation of layered structures with interesting supramolecular arrangements.[6]
The following diagram illustrates the relationship between the ligand, metal ion, and the resulting MOF structure.
Caption: Factors influencing the final MOF architecture.
IV. Comparative Performance in Key Applications
The structural variations in these MOFs translate to differing performance characteristics in applications such as gas sorption, luminescence, and catalysis.
A. Gas Sorption Properties
The porosity and surface chemistry of MOFs are critical for their application in gas storage and separation. The flexible nature of the 'bib' ligand family can lead to dynamic frameworks that exhibit interesting gas sorption behaviors.[13] For instance, some MOFs may undergo structural changes upon guest adsorption, a phenomenon known as "breathing".[14]
| MOF | Gas Adsorbed | Key Finding | Reference |
| Desolvated {[Cd2(L)(NMP)(H2O)2]·2H2O}n | CO2, CH4 | Excellent ability to attract CO2 and significant adsorption selectivity for CO2 over CH4. | [12] |
| Desolvated {[Zn(L)0.5(H2O)]·NMP·H2O}n | CO2, CH4 | Possesses polar channels leading to good CO2 uptake. | [12] |
| Functionalized Cu(II)-based MOFs | CO2 | Moderate CO2 adsorption, with some transitioning to denser phases upon activation. | [15] |
B. Luminescence Sensing
Many MOFs constructed from zinc and cadmium exhibit luminescence, which can be harnessed for chemical sensing applications.[6] The emission properties can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensory responses.
| MOF Designation | Emission Max (nm) | Analyte Detected | Sensing Mechanism | Reference |
| {[Cd(Pim)(bbimb)]·4H2O}n | Not specified | Fe3+ | Luminescence quenching | [6] |
| [Cd(Seb)(bbimb)0.5(H2O)]n | Not specified | Fe3+ | Luminescence quenching | [6] |
| Two novel 3D Zn(II)/Cd(II) MOFs | Blue photoluminescence | Not specified | - | [10] |
| Supramolecular 3D Zn(II) MOF | 430 | Fe3+, CrO4^2-/Cr2O7^2- | Emission quenching | [9] |
C. Catalytic Activity
The metal nodes in MOFs can act as Lewis acid sites, while the organic linkers can be functionalized with basic groups, making them promising candidates for bifunctional catalysis.[16] While the catalytic applications of MOFs from the 'bib' family are less explored compared to other applications, the presence of accessible metal sites and the potential for post-synthetic modification suggest significant catalytic potential.[17][18]
V. Experimental Protocols
Powder X-Ray Diffraction (PXRD) for Phase Purity Confirmation
Rationale: PXRD is a crucial technique to verify that the synthesized bulk material corresponds to the single-crystal structure and is free from crystalline impurities.[3]
-
Sample Preparation : A small amount of the as-synthesized MOF powder is gently ground to ensure a random orientation of the crystallites.
-
Data Collection : The sample is mounted on a zero-background sample holder. PXRD patterns are typically collected using a diffractometer with Cu Kα radiation.
-
Analysis : The experimental PXRD pattern is compared with the pattern simulated from the single-crystal X-ray diffraction data. A good match between the two patterns confirms the phase purity of the bulk sample.
Thermogravimetric Analysis (TGA) for Thermal Stability
Rationale: TGA is employed to determine the thermal stability of the MOF and to identify the temperature at which the framework starts to decompose. This information is critical for assessing the material's suitability for applications that may involve elevated temperatures.[3]
-
Sample Loading : A few milligrams of the MOF sample are placed in an alumina crucible.
-
Heating Program : The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis : The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the removal of solvent molecules and the decomposition of the organic linkers.
VI. Conclusion and Future Outlook
The this compound ligand and its derivatives have proven to be versatile building blocks for the construction of a wide array of MOFs with diverse structures and functionalities. The flexibility of the butane backbone allows for the formation of dynamic frameworks, while chemical modifications to the imidazole rings provide a means to fine-tune the properties of the resulting materials.
This comparative guide highlights the significant progress made in this area, particularly in the development of MOFs for gas sorption and luminescence sensing. Future research should focus on exploring the catalytic potential of these materials, as well as investigating the impact of more complex functionalization of the 'bib' ligand on the MOF properties. The continued exploration of this fascinating family of MOFs holds great promise for the development of advanced materials for a variety of applications.
VII. References
-
Two metal–organic frameworks based on a flexible benzimidazole carboxylic acid ligand: selective gas sorption and luminescence - Dalton Transactions (RSC Publishing). Available at: --INVALID-LINK--
-
1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane - NIH. Available at: --INVALID-LINK--
-
Two novel 3D MOFs based on the flexible (E)-1,4-di(1H-imidazol-1-yl)but-2-ene and multi-carboxylate ligands: Synthesis, structural diversity and luminescence property - ResearchGate. Available at: --INVALID-LINK--
-
Two new zinc(II) metal-organic frameworks based on 1,4-bis(2-methyl- imidazol-1-yl)butane: Synthesis, structures, and properties - ResearchGate. Available at: --INVALID-LINK--
-
Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3 - PubMed. Available at: --INVALID-LINK--
-
Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing). Available at: --INVALID-LINK--
-
Crystal structure of poly[bis(this compound-(2N:N') zinc(II)]bis(hexafluoridophosphate), C20H28F12N8P2Zn - ResearchGate. Available at: --INVALID-LINK--
-
Bifunctional MOFs in Heterogeneous Catalysis - PMC - PubMed Central - NIH. Available at: --INVALID-LINK--
-
comparative study of MOFs synthesized from different linkers - Benchchem. Available at: --INVALID-LINK--
-
Synthesis, Crystal Structure, and Luminescent Sensing Properties of a Supramolecular 3D Zinc(II) Metal–Organic Framework with Terephthalate and Bis(imidazol-1-yl)methane Linkers - MDPI. Available at: --INVALID-LINK--
-
(PDF) Crystal structure of poly[bis(this compound-k2N:N') zink(II)]bis(hexafluoridophosphate), C20H28F12N8P2Zn - ResearchGate. Available at: --INVALID-LINK--
-
Crystal structure of tri-(1,4-bis(imidazol-1-yl)butane)-cadmium(II) dihexafluorophosphate, {--INVALID-LINK--2}n, C30H42CdF12N12P2 - ResearchGate. Available at: --INVALID-LINK--
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: --INVALID-LINK--
-
The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems - MDPI. Available at: --INVALID-LINK--
-
Synthesis and characterization of 1,4-di(1H-imidazol-1-yl) butane dihydrate and 1,4-di(1H-2-methylimidazol-1-yl) butane tetrahydrate: A study of the methyl group effect on spectroscopic data, thermal properties, and the crystal structures - ResearchGate. Available at: --INVALID-LINK--
-
A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms - PubMed. Available at: --INVALID-LINK--
-
Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate - CrystEngComm (RSC Publishing). Available at: --INVALID-LINK--
-
Flexible Metal–Organic Frameworks: Recent Advances and Potential Applications. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. Available at: --INVALID-LINK--
-
A comparative study of rigid and flexible MOFs for the adsorption of pharmaceuticals: Kinetics, isotherms and mechanisms | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PubMed Central. Available at: --INVALID-LINK--
-
MULTIVARIATE FLEXIBLE METAL ORGANIC FRAMEWORKS: THE ROLE OF FUNCTIONALIZED LINKERS, HETEROGENEITY AND DEFECTS IN ADSORPTION PROCESSES - Tesi di dottorato. Available at: --INVALID-LINK--
-
Co‐MOFs Containing Flexible α,ω‐Alkane‐dicarboxylates and Bis(imidazole) Ligands: Synthesis, Structure, and Properties | Semantic Scholar. Available at: --INVALID-LINK--
-
Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing). Available at: --INVALID-LINK--
-
Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review - Engineered Science Publisher. Available at: --INVALID-LINK--
-
(PDF) Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes - ResearchGate. Available at: --INVALID-LINK--
-
Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands and 1,4-Bis[(2-methyl-1H-imidazol-1-yl)-methyl]benzene: Synthesis, Crystal Structures and Selective Sensing of Fe - ResearchGate. Available at: --INVALID-LINK--
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two new CdII MOFs of 1,4-bis(1H-benzimidazol-1-yl)butane and flexible dicarboxylate ligands: luminescence sensing towards Fe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Co‐MOFs Containing Flexible α,ω‐Alkane‐dicarboxylates and Bis(imidazole) Ligands: Synthesis, Structure, and Properties | Semantic Scholar [semanticscholar.org]
- 12. Two metal–organic frameworks based on a flexible benzimidazole carboxylic acid ligand: selective gas sorption and luminescence - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. mse.nankai.edu.cn [mse.nankai.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structural characterisation of CuII-based MOFs constructed by combining functionalised 1,4-bis(1H-imidazol-1-Yl)benzene ligands with copper sulfate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. espublisher.com [espublisher.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Density Functional Theory Studies of 1,4-bis(1H-imidazol-1-yl)butane Coordination Polymers
For researchers and professionals in materials science and drug development, understanding the intricate structural and electronic properties of coordination polymers is paramount. The flexible ligand 1,4-bis(1H-imidazol-1-yl)butane (bib) has garnered significant interest in the construction of these polymers due to its versatile coordination modes.[1][2] This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for studying coordination polymers based on this ligand, offering insights into methodological choices and their impact on predictive accuracy.
The Role of 1,4-bis(1H-imidazol-1-yl)butane in Coordination Chemistry
The 1,4-bis(1H-imidazol-1-yl)butane ligand is a flexible N-donor linker that can adopt various conformations, leading to a rich diversity of coordination polymer architectures.[1] Its imidazole rings provide effective coordination sites for a wide range of metal ions, influencing the resulting polymer's dimensionality and properties. The butane spacer imparts a degree of flexibility that allows the ligand to bridge metal centers at varying distances and angles, accommodating different coordination preferences of the metal ions.
Comparative Analysis of DFT Methodologies for bib-Based Coordination Polymers
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. This section compares the performance of commonly used functionals for predicting the structural and electronic properties of bib-based coordination polymers, drawing on experimental data for validation.
Case Study: A 2D Cadmium(II) Coordination Polymer
A recent study on a two-dimensional Cd(II) coordination polymer, {[Cd(µ-fdc)(H2O)(µ-bib)]·H2O}n, provides a valuable benchmark for comparing theoretical and experimental results.[2][3] The researchers employed the B3LYP functional with the LanL2DZ basis set to perform geometry optimization and electronic structure calculations. The obtained theoretical results were in good agreement with single-crystal X-ray diffraction data, demonstrating the utility of this level of theory for such systems.[2][3]
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Cd(II)-bib Coordination Polymer
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |
| O-H Stretching | 3372 | 3375 |
| C-H Stretching (aromatic) | 3135 | 3133 |
| C-H Stretching (aliphatic) | 2941 | 2945 |
| C=N Stretching | 1618 | 1620 |
| C=C Stretching | 1545 | 1548 |
Data sourced from Demir et al. (2024).[2][3]
The close correlation between the experimental and calculated vibrational frequencies validates the chosen computational model for this specific system.
Choosing the Right Functional: A Performance Comparison
While B3LYP has shown success, it is crucial to understand the landscape of available functionals and their respective strengths and weaknesses for transition metal complexes.
-
B3LYP: As a hybrid functional, B3LYP is a widely used workhorse in computational chemistry and often provides a good balance between accuracy and computational cost for main-group and some transition metal compounds.[4][5][6] However, its performance can be less reliable for systems where dispersion interactions are significant.[7][8]
-
PBE0: Another popular hybrid functional, PBE0, often yields similar or slightly improved performance over B3LYP for redox potentials and spin-state splittings in transition metal complexes.[4][5][6]
-
M06 Suite (M06, M06-2X): The Minnesota functionals, particularly the M06 suite, are designed to better account for non-covalent interactions, including dispersion forces.[7][8] For conformationally flexible systems like those involving the 'bib' ligand, these functionals can offer improved accuracy in predicting geometries and relative energies.[7][8]
Table 2: Qualitative Comparison of DFT Functionals for Coordination Polymer Studies
| Functional | Strengths | Weaknesses | Recommended for... |
| B3LYP | Good balance of cost and accuracy for general use.[4][5][6] | Can be less accurate for systems with significant dispersion interactions.[7][8] | Initial geometric optimizations and electronic structure calculations. |
| PBE0 | Often provides improved accuracy for redox potentials and spin-states over B3LYP.[4][5][6] | Can be more computationally demanding than B3LYP. | Systems where electronic properties are of primary interest. |
| M06/M06-2X | Better treatment of non-covalent and dispersion interactions.[7][8] | Can be more computationally expensive. | Conformationally flexible systems and where weak interactions are crucial. |
Comparison with Alternative Ligands
The choice of the bis(imidazole) ligand significantly influences the final structure and properties of the coordination polymer. The flexibility of the 'bib' ligand often leads to the formation of one-dimensional (1D) chain structures.[1] In contrast, more rigid ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix) can promote the formation of higher-dimensional networks. The structural diversity arising from the use of different bis(imidazole) ligands highlights the importance of the linker in crystal engineering.
Experimental Protocol: A Step-by-Step Guide to DFT Calculations on a bib-based Coordination Polymer
This section provides a detailed workflow for performing a DFT calculation on a coordination polymer of 1,4-bis(1H-imidazol-1-yl)butane, using the Cd(II) polymer as a representative example.
Model Construction
-
Start with the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction.
-
Define the asymmetric unit of the polymer.
-
For computational efficiency, a cluster model can be carved from the periodic structure. Ensure that the coordination environment of the metal center is fully represented and cap any dangling bonds with hydrogen atoms.
Geometry Optimization
-
Select an appropriate level of theory. Based on literature precedent, B3LYP is a reasonable starting point. For transition metals, a basis set like LanL2DZ, which includes effective core potentials, is often employed.[2][3]
-
Perform a geometry optimization to find the minimum energy structure of the cluster model.
-
Verify that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.
Electronic Structure Analysis
-
Once the geometry is optimized, perform a single-point energy calculation to obtain the molecular orbitals.
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity. The HOMO-LUMO gap is a key parameter for estimating the electronic band gap of the material.
-
Calculate other electronic properties such as Mulliken charges and the molecular electrostatic potential (MEP) to gain further insights into the charge distribution and reactive sites.
Comparison with Experimental Data
-
Compare the optimized bond lengths and angles with the experimental X-ray diffraction data.
-
Calculate the vibrational frequencies and compare them with the experimental FT-IR spectrum to validate the computational model.
Caption: A typical workflow for DFT studies on coordination polymers.
Structural Comparison of bib-based Coordination Polymers with Different Metal Centers
The coordination geometry of the metal ion plays a crucial role in determining the overall structure of the coordination polymer. While a direct comparative DFT study is not yet available in the literature, experimental data provides valuable insights.
-
Cd(II): In the previously discussed 2D polymer, the Cd(II) ion exhibits a distorted octahedral coordination environment.[2][3]
-
Co(II): A 1D coordination polymer of Co(II) with 'bib' and 2,4-dichlorophenoxyacetic acid also shows an octahedral geometry around the Co(II) center.[1]
-
Zn(II): DFT calculations on zinc coordination polymers with other ligands have shown a preference for tetrahedral geometry due to the d¹⁰ electronic configuration, which can lead to less ordered structures compared to Cu(II) complexes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2D Cadmium(II) Coordination Polymer Based on 2,5-Furandicarboxylate and 1,4-Bis(1H-imidazol-1-yl)butane Linkers: Synthesis, Characterization and DFT Studies | AVESİS [avesis.ogu.edu.tr]
- 4. Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Performance of the B3LYP, PBE0, and M06 DFT Functionals, and DBLOC-Corrected Versions, in the Calculation of Redox Potentials and Spin Splittings for Transition Metal Containing Systems. | Semantic Scholar [semanticscholar.org]
- 7. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding structure–property relationships in coordination polymers: a comparative study of the copper(ii) and zinc(ii) coordination mechanism - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 1,4-di(1H-imidazol-1-yl)butane Complexes
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1] This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction analysis of coordination complexes involving the flexible ligand 1,4-di(1H-imidazol-1-yl)butane (bib). We will explore the nuances of its coordination behavior, compare its structural motifs with alternative ligands, and provide detailed experimental protocols, grounded in scientific principles, to empower your research.
The flexible nature of the bib ligand, with its butane spacer, allows it to adopt various conformations, leading to a rich diversity of coordination polymers with intriguing topologies and potential applications in areas such as catalysis, gas storage, and materials science.[2] Understanding the factors that govern the self-assembly of these complexes is crucial for the rational design of materials with desired properties.
The Experimental Journey: From Synthesis to Structure
The successful single-crystal X-ray diffraction analysis of bib complexes is a multi-step process that demands careful control over experimental parameters. The following workflow outlines the key stages, emphasizing the rationale behind each decision.
Experimental Workflow for SCXRD Analysis of bib Complexes
Caption: A schematic overview of the key stages in the single-crystal X-ray diffraction analysis of bib complexes.
Step-by-Step Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Co(II)-bib Complex [3][4]
This method is often employed to enhance crystal growth by increasing the solubility of reactants and promoting the formation of well-ordered crystalline phases.
-
Reactant Preparation: In a 20 mL Teflon-lined autoclave, combine CoCl₂·6H₂O (0.024 g, 0.10 mmol), this compound (bib) (0.019 g, 0.1 mmol), and KSCN (0.019 g, 0.2 mmol).
-
Solvent Addition: Add 10 mL of deionized water to the mixture.
-
Homogenization: Stir the mixture for 10 minutes at room temperature to ensure homogeneity.
-
Hydrothermal Reaction: Seal the autoclave and heat it to 100 °C for 24 hours. The elevated temperature and pressure facilitate the dissolution and subsequent slow crystallization of the complex.
-
Cooling and Crystal Collection: Slowly cool the autoclave to room temperature. Pale red block-shaped crystals suitable for SCXRD can be collected by filtration.
Protocol 2: Slow Evaporation Synthesis of a Zn(II)-bib Complex [1]
Slow evaporation is a gentle crystallization technique that allows for the gradual increase in concentration of the reactants, promoting the formation of large, high-quality single crystals.
-
Solution Preparation: Prepare two separate solutions. In one leg of an H-shaped tube, dissolve Zn(NO₃)₂·6H₂O (0.154 g, 0.5 mmol) and KPF₆ (0.184 g, 1.0 mmol) in 20 mL of water. In the other leg, dissolve bib (0.285 g, 1.5 mmol) in 20 mL of methanol.
-
Crystal Growth: Carefully layer the lighter methanolic solution on top of the aqueous solution. The slow diffusion at the interface of the two solvents will initiate crystallization.
-
Incubation: Allow the H-tube to stand undisturbed for two weeks. Colorless single crystals will form over this period.
Comparative Analysis of bib Complexes
The flexibility of the butane spacer in the bib ligand allows it to adopt different conformations, such as anti and gauche, which significantly influences the final architecture of the coordination polymer. This, in conjunction with the choice of metal ion and counter-anion, dictates the dimensionality and topology of the resulting framework.
Coordination Modes of the bib Ligand
The bib ligand typically acts as a bridging ligand, connecting two metal centers through the nitrogen atoms of its imidazole rings. The coordination can be monodentate or bidentate with respect to each metal center, leading to various structural motifs.
Caption: A simplified representation of the bridging coordination mode of the this compound (bib) ligand.
Crystallographic Data Comparison
The following table summarizes key crystallographic data for a selection of bib complexes with different metal ions, highlighting the structural diversity achievable with this versatile ligand.
| Complex | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| [Co(bbi)₂(NCS)₂]n | Co(II) | Monoclinic | P2₁/c | 8.9697(7) | 9.6720(10) | 14.4880(13) | 90.9280(10) | 1255.3(2) | [3] |
| {--INVALID-LINK--₄·4H₂O}n | Cu(II) | Monoclinic | P2₁/n | 14.113(3) | 20.932(4) | 14.610(3) | 108.75(3) | 4082.9(14) | [5] |
| --INVALID-LINK--₂ | Zn(II) | Tetragonal | I4₁/acd | 16.153(2) | 16.153(2) | 21.694(3) | 90 | 5660.8(16) | [1] |
| [Cd(NCO)₂(bimb)₂]n | Cd(II) | Monoclinic | C2/c | 7.7760(14) | 18.156(3) | 9.0983(16) | 112.776(3) | 1184.4(4) | [3] |
Analysis of Structural Trends:
-
Influence of Metal Ion: The coordination geometry preference of the metal ion plays a significant role. For instance, Co(II) in the presented complex adopts a distorted octahedral geometry, while the Zn(II) complex exhibits a distorted tetrahedral coordination.[1][3]
-
Role of Counter-Anions: Non-coordinating anions like PF₆⁻ can influence the packing of the coordination polymer chains, leading to different supramolecular architectures compared to coordinating anions like NCS⁻.[1][3]
-
Ligand Conformation: The flexibility of the butane chain allows the bib ligand to adopt different conformations to accommodate the coordination preferences of the metal center and the packing forces in the crystal lattice. This conformational flexibility is a key factor in the formation of diverse network topologies.[2]
Comparison with Alternative Flexible Bis-imidazole Ligands
The properties of coordination polymers can be fine-tuned by modifying the length and rigidity of the spacer in the bis-imidazole ligand.
-
Effect of Alkyl Chain Length: The length of the alkyl chain connecting the imidazole rings has a profound effect on the resulting structure. Shorter chains (e.g., propane in 1,3-bis(imidazol-1-yl)propane) can lead to more constrained and often simpler structures, while longer chains can result in more complex and interpenetrated frameworks. Studies have shown that an odd or even number of methylene groups in the spacer can influence the curvature of the ligand and its ability to form specific coordination motifs.[6]
-
Rigid vs. Flexible Spacers: Replacing the flexible alkyl chain with a rigid aromatic spacer, such as in 1,4-bis(imidazol-1-ylmethyl)benzene (bix), introduces greater predictability in the resulting framework but limits the structural diversity that arises from conformational flexibility. The rigidity of the bix ligand often leads to the formation of robust, porous materials.
The choice between a flexible ligand like bib and a more rigid alternative depends on the desired properties of the final material. Flexibility can be advantageous for creating dynamic materials that respond to external stimuli, while rigidity is often preferred for the construction of stable, porous frameworks.[7]
The Causality Behind Experimental Choices
As a Senior Application Scientist, it is crucial to understand not just the "how" but also the "why" of experimental design.
-
Choice of Synthesis Method:
-
Hydrothermal Synthesis: This method is often chosen when the reactants have low solubility at room temperature. The increased temperature and pressure can overcome kinetic barriers, leading to the formation of thermodynamically stable crystalline phases that might not be accessible under ambient conditions.[8]
-
Slow Evaporation/Diffusion: These techniques are ideal for obtaining large, high-quality single crystals when the complex is sufficiently soluble. The slow rate of crystallization allows for the ordered arrangement of molecules into a well-defined crystal lattice.
-
-
Solvent Selection: The choice of solvent is critical in the crystallization of coordination polymers.[9]
-
Polarity: The polarity of the solvent can influence the solubility of the reactants and the stability of the resulting complex. A mixture of solvents is often used to fine-tune the solubility and promote crystal growth.
-
Coordinating vs. Non-coordinating Solvents: Solvents can sometimes coordinate to the metal center, influencing the final structure. In some cases, solvent molecules can be incorporated into the crystal lattice, playing a role in stabilizing the overall structure. The use of different solvents can lead to the formation of different polymorphs or solvatomorphs of the same complex.[10]
-
Conclusion
The single-crystal X-ray diffraction analysis of this compound complexes reveals a fascinating interplay between the flexibility of the ligand, the coordination preferences of the metal ion, and the influence of synthetic conditions. This guide has provided a framework for understanding the experimental workflow, interpreting the structural data, and making informed decisions in the design and synthesis of novel coordination polymers. By carefully considering the principles outlined herein, researchers can harness the versatility of the bib ligand to create functional materials with tailored properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Poly[bis[μ-1,4-bis(imidazol-1-yl)butane]dicyanatocadmium(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure, DNA minor groove binding, and base pair specificity of alkyl- and aryl-linked bis(amidinobenzimidazoles) and bis(amidinoindoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural flexibility and mobility of coordination polymers on Cu(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrothermal synthesis, crystal structure and properties of a two-dimensional uranyl coordination polymer based on a flexible zwitterionic ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
Evaluating the Electrochemical Properties of Materials with 1,4-di(1H-imidazol-1-yl)butane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of materials science, the quest for novel compounds with tailored electrochemical properties is paramount. Among the versatile building blocks available to chemists and material scientists, 1,4-di(1H-imidazol-1-yl)butane (DIB) has emerged as a molecule of significant interest. Its unique structure, featuring two imidazole rings linked by a flexible butyl chain, offers a compelling platform for the development of advanced materials for a range of electrochemical applications. This guide provides an in-depth technical comparison of DIB-based materials against conventional alternatives in corrosion inhibition, energy storage, and electrochemical sensing, supported by experimental data and detailed protocols.
The Versatility of this compound in Electrochemistry
This compound, also known as 1,1'-(1,4-butanediyl)bis(imidazole), is a bifunctional organic ligand. The two nitrogen atoms in each imidazole ring can act as excellent coordination sites for metal ions, while the flexible butane spacer allows for the formation of diverse and stable structures, including coordination polymers and metal-organic frameworks (MOFs).[1] This structural adaptability is key to its utility in various electrochemical systems. Furthermore, the nitrogen-rich imidazole rings can be readily protonated or functionalized, making DIB a versatile precursor for the synthesis of ionic liquids and polymers with unique electrochemical characteristics.
DIB in Corrosion Inhibition: A Superior Shield for Metals
The prevention of metallic corrosion is a critical challenge across numerous industries. Organic molecules, particularly those containing heteroatoms like nitrogen, are widely employed as corrosion inhibitors. Imidazole and its derivatives have proven to be highly effective due to their ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents.[2]
Mechanistic Insight
The efficacy of imidazole-based inhibitors stems from the presence of lone pair electrons on the nitrogen atoms, which can coordinate with vacant d-orbitals of metal atoms, and the π-electrons of the imidazole ring, which facilitate strong adsorption. This leads to the formation of a protective film that can be classified as either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both.
Comparative Performance
While direct, side-by-side comparative studies of DIB with other inhibitors under identical conditions are limited in the literature, we can infer its potential performance by examining data from various studies on imidazole derivatives. The key performance indicators for corrosion inhibitors are inhibition efficiency (IE), corrosion current density (icorr), and charge transfer resistance (Rct).
| Inhibitor | Concentration | Corrosive Medium | Metal | Inhibition Efficiency (%) | Reference |
| 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | 1 mM | 1 M HCl | Carbon Steel | 94.8 | [2] |
| 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) | 1 mM | 1 M HCl | Carbon Steel | 95.8 | [2] |
| Imidazoline-based inhibitor | 30 ppm | CO2-saturated NaCl | Carbon Steel | >90 (generalized) | [3] |
| Film-forming inhibitor (CK981DZ) | Low injection rate | Sweet gas environment | Carbon Steel | >99 | [4] |
This table is a compilation from multiple sources and not a direct comparative study.
The data suggests that complex imidazole derivatives with larger molecular structures and additional functional groups, such as TIMQ and CDIQ, exhibit very high inhibition efficiencies.[2] The bis-imidazole structure of DIB, with its two adsorption centers, is expected to provide superior surface coverage compared to simple imidazole, leading to enhanced corrosion protection. The flexible butyl linker in DIB allows the two imidazole rings to orient themselves optimally for strong adsorption on the metal surface.
Experimental Protocols
Potentiodynamic Polarization (PDP)
This technique is used to determine the corrosion current density (icorr) and the corrosion potential (Ecorr), providing insights into the kinetics of the anodic and cathodic reactions.
-
Electrode Preparation: A working electrode of the metal to be tested (e.g., carbon steel) is polished to a mirror finish, cleaned, and dried.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Measurement: The cell is filled with the corrosive medium (e.g., 1 M HCl) with and without the inhibitor. The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP) at a slow scan rate (e.g., 1 mV/s).
-
Analysis: The corrosion current density (icorr) is determined by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr, uninhibited - icorr, inhibited) / icorr, uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Experimental Setup: The same three-electrode cell as in the PDP measurements is used.
-
Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Representation: The data is presented as Nyquist and Bode plots.
-
Analysis: The plots are fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct, inhibited - Rct, uninhibited) / Rct, inhibited] x 100
Caption: Workflow for evaluating corrosion inhibitor performance.
DIB in Energy Storage: Powering the Future with Novel Electrolytes and Cathodes
The demand for high-performance lithium-ion batteries (LIBs) has spurred research into novel electrolyte formulations and electrode materials. Imidazole-based compounds, including DIB, are being explored for their potential to enhance the safety and performance of LIBs.
DIB-based Ionic Liquids as Electrolytes
Ionic liquids (ILs) are salts that are liquid at low temperatures (<100 °C) and possess unique properties such as low volatility, high thermal stability, and good ionic conductivity. These characteristics make them promising candidates for safer electrolytes in LIBs compared to conventional flammable organic carbonate-based electrolytes.[5] DIB can be readily converted into a dicationic ionic liquid.[6]
Comparative Properties of Lithium Salts for LIB Electrolytes
| Lithium Salt | Key Advantages | Key Disadvantages | Reference |
| LiPF6 (Conventional) | High ionic conductivity, good electrochemical stability | Poor thermal stability, moisture sensitive (generates HF) | [7] |
| Lithium 4,5-dicyano-2-(trifluoromethyl)imidazolide (LiTDI) | Good thermal and chemical stability, no HF generation | - | [8] |
| Dicationic Imidazolium ILs (from DIB) | High thermal stability, non-flammable | Potentially lower ionic conductivity than conventional electrolytes | [5][6] |
The primary advantage of DIB-derived ILs is their enhanced safety profile. However, a key challenge is to achieve ionic conductivities comparable to those of conventional electrolytes to ensure high power density in batteries.
Bis-imidazole Compounds as Organic Cathode Materials
Organic cathode materials are gaining attention as sustainable alternatives to traditional inorganic cathodes that rely on scarce and expensive metals like cobalt. A recent study reported a novel bis-imidazole ring-containing organic small molecule as a high-performance cathode for LIBs. This material exhibited a high average discharge voltage of 3.64 V and excellent cycling stability, with 63% capacity retention after 5000 cycles. While this specific molecule was not DIB, it highlights the potential of the bis-imidazole motif for energy storage. The flexible nature of the DIB linker could be advantageous in designing new organic cathode materials with tailored electrochemical properties.
Experimental Protocols
Synthesis of this compound (DIB)
A common and efficient method for synthesizing DIB is through the reaction of imidazole with a dihaloalkane under basic conditions.
-
Reaction Setup: In a round-bottom flask, dissolve imidazole and sodium hydroxide in a suitable solvent like dimethyl sulfoxide (DMSO).[9]
-
Addition of Dihaloalkane: Add 1,4-dichlorobutane or 1,4-dibromobutane to the mixture.[6][9]
-
Reaction Conditions: The reaction can be carried out with conventional heating or more rapidly using microwave irradiation (e.g., 100W for 3 minutes).[9]
-
Workup and Purification: After the reaction is complete (monitored by TLC), the product is precipitated by adding water, filtered, and can be further purified by recrystallization.[6]
Caption: A simplified workflow for the synthesis of this compound.
DIB in Electrochemical Sensing: Detecting Analytes with High Sensitivity
Electrochemical sensors offer a rapid, sensitive, and cost-effective means of detecting a wide range of analytes, from heavy metal ions to organic pollutants.[10][11] The ability of DIB to form stable complexes with metal ions makes it an attractive candidate for the development of novel ion-selective electrodes (ISEs) and other electrochemical sensors.
DIB as an Ionophore in Ion-Selective Electrodes
An ionophore is a substance that can reversibly bind ions. In an ISE, the ionophore is typically incorporated into a polymeric membrane, where it selectively interacts with the target ion, leading to a measurable potential difference. The flexible nature of DIB and the coordinating ability of its imidazole nitrogen atoms allow it to form stable complexes with specific metal ions.
Comparative Performance of Electrochemical Sensors for Heavy Metals
| Sensor Type / Modifier | Target Analyte | Detection Limit | Reference |
| Chitosan-modified GCE with Ag nanoparticles | Arsenic | 1.2 ppb | [11] |
| Au/Fe3O4 nanoparticle modified SPCE | Arsenic | 0.0215 ppb | [11] |
| [Co(HL)2Cl2] nano-complex modified GCE | Butylated hydroxyanisole | 0.12 µM | [8] |
This table provides examples of detection limits for different sensor types to give context to the performance of electrochemical sensors.
While specific data for a DIB-based sensor for heavy metals was not found in the initial searches, the principles of ionophore-based sensing suggest that a DIB-modified electrode could offer good selectivity and sensitivity. The design of the sensor would involve optimizing the membrane composition and the electrochemical measurement technique (e.g., potentiometry, voltammetry).
Conclusion and Future Outlook
This compound is a versatile and promising molecule for a variety of electrochemical applications. Its bis-imidazole structure and flexible linker provide a unique combination of properties that can be harnessed to create advanced materials for corrosion inhibition, energy storage, and electrochemical sensing.
-
For corrosion inhibition, DIB-based materials are expected to offer superior performance compared to simple imidazole due to enhanced surface adsorption.
-
In energy storage, DIB is a valuable precursor for the synthesis of safer, non-flammable ionic liquid electrolytes and could be a key building block for novel, high-performance organic cathode materials.
-
In electrochemical sensing, the coordinating properties of DIB make it a promising candidate for the development of selective and sensitive ionophores for the detection of heavy metals and other analytes.
Further research should focus on direct comparative studies of DIB-based materials against industry-standard alternatives to fully quantify their performance benefits. The synthesis of novel polymers and metal-organic frameworks from DIB is also a fertile area for future exploration, with the potential to unlock new and exciting electrochemical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. staff.najah.edu [staff.najah.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Imidazole-Based Lithium Salt LiHDI as a Solid Electrolyte Interphase-Stabilising Additive for Lithium-Conducting Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 11. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,4-Di(1H-imidazol-1-yl)butane
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide moves beyond a simple checklist, offering a comprehensive, field-tested framework for the responsible disposal of 1,4-Di(1H-imidazol-1-yl)butane (CAS No. 69506-86-1). Adherence to these protocols is not just a matter of compliance but a cornerstone of a robust safety culture and scientific integrity.
The procedures outlined below are synthesized from authoritative safety data sheets for this compound and its parent compound, imidazole, as well as established institutional and regulatory chemical waste management guidelines. The core principle is that all chemical waste, including this nitrogen-containing heterocyclic compound, must be treated as hazardous unless explicitly determined otherwise.
Immediate Safety & Hazard Assessment: The First Line of Defense
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. While data for this compound is specific, the well-documented hazards of the parent imidazole moiety provide a strong basis for precautionary measures. Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] They are also typically harmful if swallowed.[1][2][3]
Your immediate actions and required Personal Protective Equipment (PPE) should always be:
-
Eye and Face Protection: ANSI Z87.1-compliant safety goggles with side shields are mandatory.[4] For tasks with a higher risk of splashing, a full face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber, and inspect them for any perforations before use.[4][5] Employ proper glove removal techniques to prevent skin contact.[4]
-
Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, consider a chemically resistant apron or coveralls. Contaminated clothing must be removed immediately and laundered separately before reuse.[6]
-
Ventilation: All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][7]
In case of exposure, immediate and decisive action is critical. Flush eyes continuously with running water for at least 15 minutes, holding the eyelids apart.[6][8] For skin contact, immediately flush the affected area with large amounts of water and remove contaminated clothing.[6] In either case, seek immediate medical attention.[3][6][8]
Waste Segregation & Containerization: Preventing Unforeseen Reactions
The foundational principle of chemical waste management is rigorous segregation. Inadvertently mixing incompatible chemicals is a common cause of laboratory accidents.[4]
Protocol for Waste Collection:
-
Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).
-
Select an Appropriate Container: The container must be in good condition, compatible with the chemical, and have a securely sealing screw-top lid.[4][9]
-
Avoid Incompatibilities: Store the waste container segregated from incompatible materials, which include:
-
Labeling is Critical: The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tags (e.g., UW Hazardous Waste Label, Chemical Waste Tag).[4] The label must clearly state:
| Parameter | Requirement | Rationale |
| Container Type | Chemically compatible (e.g., HDPE, Glass) with a secure, sealable lid. | Prevents leakage and reactions with container material. |
| Waste State | Collect solid waste and solutions in separate, clearly labeled containers. | Prevents dangerous reactions and simplifies the disposal process for the waste management facility. |
| Labeling | Affix a completed hazardous waste label upon adding the first material. | Ensures compliance and provides critical safety information for all handlers.[4][9] |
| Storage Location | In a designated Satellite Accumulation Area (SAA) near the point of generation, away from incompatible chemicals.[7][9] | Minimizes transit of hazardous materials and ensures segregation from reactive substances. |
The Disposal Workflow: A Step-by-Step Procedural Guide
Disposal is not merely discarding; it is a structured process managed in coordination with your institution's Environmental Health & Safety (EH&S) department. Under no circumstances should this chemical be disposed of down the sanitary sewer. [1]
Step 1: Waste Accumulation
-
Collect waste this compound (pure, solutions, or contaminated materials) in your pre-labeled, compatible container.
-
Keep the container securely sealed at all times, except when adding waste.[6][9] Do not leave a funnel in the container.[9]
Step 2: Spill & Contamination Management
-
Should a spill occur, immediately alert personnel in the area.
-
Wearing full PPE, use a dry clean-up procedure for solid spills to avoid generating dust.[6]
-
Carefully sweep or vacuum the material and place it into the designated hazardous waste container.[6]
-
Decontaminate the area with water and collect the cleaning materials as hazardous waste.[6]
-
Report all spills and exposures to your supervisor or Principal Investigator.[7]
Step 3: Arranging for Final Disposal
-
When the waste container is full or is no longer being used, finalize the hazardous waste label with all required information.
-
Move the sealed container to your laboratory's designated waste accumulation area.
-
Submit a chemical waste collection request to your institution's EH&S department.[4] This is often done through an online portal.
-
Your EH&S department is responsible for the collection and transport to a licensed treatment, storage, and disposal facility (TSDF).[4]
Step 4: The Final Disposal Method
-
The most common and environmentally sound method for disposing of nitrogen-containing organic compounds like this is incineration in a licensed hazardous waste incinerator.[6] This process destroys the compound at high temperatures.
-
Alternatively, the waste may be stabilized and placed in a specially engineered hazardous waste landfill if incineration is not feasible.[10] The choice of final disposal method is determined by the TSDF in accordance with local, state, and federal regulations.
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound.
By embedding these procedures into your daily laboratory operations, you contribute to a safer research environment and ensure the integrity of your work from discovery through to the responsible management of its byproducts.
References
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
